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[(3-Methoxy-1,2-thiazol-4-yl)methyl](methyl)amine Documentation Hub

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  • Product: [(3-Methoxy-1,2-thiazol-4-yl)methyl](methyl)amine
  • CAS: 2126177-45-3

Core Science & Biosynthesis

Foundational

The Physicochemical Profile and Synthetic Utility of (3-Methoxy-1,2-thiazol-4-yl)methylamine: A Technical Guide for Lead Generation

Executive Summary In the landscape of modern medicinal chemistry, the exploration of novel heteroaromatic building blocks is critical for expanding chemical space and optimizing the pharmacokinetic properties of drug can...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the exploration of novel heteroaromatic building blocks is critical for expanding chemical space and optimizing the pharmacokinetic properties of drug candidates. (3-Methoxy-1,2-thiazol-4-yl)methylamine (often supplied as its hydrochloride salt, CAS 2866353-11-7) represents a highly versatile, electron-rich isothiazole derivative[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and validated synthetic methodologies, designed specifically for researchers and drug development professionals.

Structural Analytics & Physicochemical Properties

The fundamental utility of (3-Methoxy-1,2-thiazol-4-yl)methylamine lies in its unique structural topology. The 1,2-thiazole (isothiazole) core acts as a lipophilic bioisostere for more common heterocycles like pyrazoles or oxazoles[3][4].

Causality in Structural Design
  • The Methoxy Group (C3): The methoxy substituent is not merely a steric placeholder; it actively donates electron density into the isothiazole ring via resonance. This stabilization mitigates the inherent electron-deficient nature of the heteroaromatic system, making the ring less susceptible to nucleophilic attack and improving overall metabolic stability[5].

  • The Methylene Spacer (C4): The −CH2​− group insulates the primary amine from the direct electron-withdrawing inductive effects of the isothiazole ring. Consequently, the amine retains a high pKa (~9.0–9.5), functioning as a highly reactive aliphatic nucleophile rather than a deactivated aniline-like amine.

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters of both the free base and the commercially available hydrochloride salt[1][2].

PropertyValue (Free Base)Value (HCl Salt)
Molecular Formula C5​H8​N2​OS C5​H9​ClN2​OS
Molecular Weight 144.19 g/mol 180.66 g/mol
CAS Registry Number N/A2866353-11-7
Hydrogen Bond Donors 1 ( −NH2​ )2 ( −NH3+​ )
Hydrogen Bond Acceptors 4 (N, O, S, N)4
Rotatable Bonds 22
Topological Polar Surface Area ~76.3 Ų~79.0 Ų

Chemical Reactivity & Pharmacophore Mapping

The reactivity profile of (3-Methoxy-1,2-thiazol-4-yl)methylamine is dominated by the primary amine. The isothiazole sulfur-nitrogen (S-N) bond is generally stable under standard coupling conditions but can be sensitive to strong reducing agents (e.g., Raney Nickel or LiAlH4​ ), which may cause ring cleavage[4]. Therefore, mild reagents must be selected during derivatization.

Figure 1: Pharmacophore mapping and structure-property relationships of the scaffold.

Experimental Protocols: Derivatization & Handling

To ensure maximum yield and prevent degradation, the following self-validating protocols have been designed for the derivatization of the hydrochloride salt.

Protocol A: Standard Amide Coupling (HATU-Mediated)

Objective: Synthesize an amide derivative using a carboxylic acid. Causality: HATU is selected over EDC/HOBt due to its superior efficiency with heteroaryl-adjacent amines. N,N-Diisopropylethylamine (DIPEA) is strictly required to liberate the free base from the HCl salt; failure to add sufficient base will leave the amine protonated and non-nucleophilic.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 2.5 mL).

  • Activation: Add HATU (1.1 equiv, 0.55 mmol) and DIPEA (3.0 equiv, 1.5 mmol). Self-Validation Check: The solution must be strictly basic (pH > 8 when spotted on wet pH paper). Stir at room temperature for 10 minutes to form the active O7-azabenzotriazole ester.

  • Nucleophilic Addition: Add (3-Methoxy-1,2-thiazol-4-yl)methanamine hydrochloride (1.05 equiv, 0.525 mmol)[1] in one portion.

  • Monitoring: Stir for 2–4 hours. Self-Validation Check: Monitor via LC-MS. Look for the disappearance of the activated ester mass and the appearance of the [M+H]+ peak corresponding to the product.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Reductive Amination

Objective: Synthesize a secondary amine via reaction with an aldehyde. Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is chosen as the reducing agent because it is mild enough to reduce the intermediate imine without cleaving the sensitive S-N bond of the isothiazole ring[4].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and (3-Methoxy-1,2-thiazol-4-yl)methanamine hydrochloride (1.0 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Add Triethylamine (TEA) (1.2 equiv) to free-base the amine.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate imine formation. Stir for 2 hours at room temperature.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) portion-wise. Stir for 12 hours.

  • Validation & Workup: Confirm complete consumption of the imine via TLC (Ninhydrin stain will show a color shift from primary to secondary amine). Quench with 1N NaOH to break down boron complexes, extract with DCM, and purify via flash chromatography.

Figure 2: Divergent synthetic workflows for the derivatization of the primary amine.

Conclusion

(3-Methoxy-1,2-thiazol-4-yl)methylamine is a highly strategic building block for modern drug discovery. The electron-donating methoxy group stabilizes the isothiazole core, while the methylene spacer ensures the primary amine remains a potent nucleophile for facile derivatization. By adhering to the pH-controlled and mild-reducing protocols outlined above, researchers can efficiently integrate this scaffold into high-throughput screening libraries or lead optimization campaigns.

References

  • PubChem. "Isothiazole | C3H3NS | CID 67515 - Chemical and Physical Properties". National Institutes of Health (NIH). URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of (3-Methoxy-1,2-thiazol-4-yl)methylamine

Introduction: Unveiling the Three-Dimensional Architecture of a Key Thiazole Derivative In the landscape of modern drug discovery and materials science, thiazole-containing compounds represent a class of heterocyclic sca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Three-Dimensional Architecture of a Key Thiazole Derivative

In the landscape of modern drug discovery and materials science, thiazole-containing compounds represent a class of heterocyclic scaffolds with significant therapeutic and functional potential. The specific arrangement of atoms in three-dimensional space—the crystal structure—governs the molecule's physical and chemical properties, including its solubility, stability, and, crucially, its ability to interact with biological targets. (3-Methoxy-1,2-thiazol-4-yl)methylamine, a molecule featuring a primary amine and a methoxy-substituted thiazole ring, presents a compelling case for detailed structural elucidation. The primary amine group offers a key site for hydrogen bonding, a fundamental interaction in both crystal engineering and drug-receptor binding.[1][2]

This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SC-XRD) workflow, a powerful analytical technique that provides precise information about the atomic arrangement within a crystalline solid.[3] We will detail the entire process from crystal growth to final structure analysis and validation, presenting a hypothetical yet scientifically rigorous case study for (3-Methoxy-1,2-thiazol-4-yl)methylamine. This document is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to understand and manipulate molecular architecture.

Part 1: The Foundation - Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the compound and, most critically, the growth of high-quality single crystals. The quality of the final structural model is directly dependent on the quality of the crystal used for data collection.

Synthesis

(3-Methoxy-1,2-thiazol-4-yl)methylamine can be synthesized through established routes in synthetic organic chemistry. A plausible approach involves the formylation of 3-methoxy-1,2-thiazole, followed by reductive amination to yield the target primary amine. For the purpose of this guide, we assume the successful synthesis and purification of the compound, with its identity confirmed by standard analytical techniques such as NMR and mass spectrometry.

Experimental Protocol: Crystallization

The goal of crystallization is to encourage molecules to self-assemble from a solution into a highly ordered, three-dimensional lattice. For small organic molecules like our target compound, several methods are effective. The choice of solvent is paramount and often requires empirical screening.[4]

Recommended Crystallization Techniques:

  • Slow Evaporation: This is often the simplest and most successful method.[5]

  • Vapor Diffusion: This technique is useful when a compound is too soluble in a particular solvent for slow evaporation to be effective.[6][7]

Step-by-Step Protocol for Slow Evaporation:

  • Solvent Selection: Begin by testing the solubility of (3-Methoxy-1,2-thiazol-4-yl)methylamine in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and mixtures with water). The ideal solvent is one in which the compound is moderately soluble.[8]

  • Preparation of a Near-Saturated Solution: In a clean, small glass vial (e.g., a 1-dram vial), dissolve approximately 5-10 mg of the compound in the chosen solvent or solvent system, adding the solvent dropwise with gentle warming if necessary, until the solid is fully dissolved.

  • Filtration: To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a small cotton plug or a syringe filter into a clean crystallization vial.

  • Incubation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes.[5] This allows the solvent to evaporate slowly over a period of days to weeks.[6]

  • Monitoring: Place the vial in a vibration-free location and monitor it periodically for the formation of crystals. High-quality crystals should be transparent and have well-defined faces.[8]

G cluster_prep Preparation cluster_cryst Crystallization Compound Purified Compound Solvent Select Solvent Compound->Solvent Solution Prepare Near-Saturated Solution Solvent->Solution Filter Filter Solution Solution->Filter Evaporate Slow Evaporation Filter->Evaporate Crystals Harvest Single Crystals Evaporate->Crystals

Part 2: Data Acquisition - Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This process involves exposing the crystal to a beam of X-rays and measuring the intensities of the diffracted beams.

Crystal Mounting

A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope. It is then mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).

Experimental Protocol: Data Collection

Data collection is performed on a modern single-crystal X-ray diffractometer, such as a Bruker APEX-II or a Rigaku Oxford Synergy system.[9][10] The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[4]

Step-by-Step Data Collection Protocol (Example on a Bruker APEX-II):

  • System Initialization: Start the necessary software suites (e.g., BIS and APEX2) and connect to the instrument.[9][11]

  • Crystal Centering: Mount the crystal on the goniometer and use the video microscope to center the crystal in the X-ray beam.[11]

  • Unit Cell Determination: Collect a few initial frames (a pre-experiment) to determine the crystal's unit cell parameters and Bravais lattice.[12] The software will use these frames to calculate a preliminary orientation matrix.

  • Data Collection Strategy: Based on the determined lattice symmetry, the software calculates an optimal strategy for collecting a complete and redundant dataset. This typically involves a series of scans through different orientations of the crystal (omega and phi scans).

  • Full Data Collection: Execute the full data collection run. The instrument will expose the crystal to Mo-Kα radiation (λ = 0.71073 Å) and collect a series of diffraction images (frames) until the desired completeness and resolution are achieved.[9]

  • Data Integration and Scaling: After data collection is complete, the software (e.g., Bruker's SAINT program) is used to integrate the raw diffraction spots on each frame to determine their intensities. The data is then scaled and corrected for various experimental factors (e.g., absorption) using a program like SADABS.

Part 3: From Data to Structure - Solution and Refinement

With a processed dataset of reflection intensities, the next phase involves computationally solving and refining the crystal structure. This is an iterative process aimed at creating a model of the atomic arrangement that best fits the experimental data.

Structure Solution

The initial step is to determine the arrangement of atoms in the unit cell, which is known as solving the phase problem. For small molecules, this is typically achieved using "direct methods."

Workflow using Olex2 with SHELXT:

  • Import Data: The integrated data (typically a .hkl file) and an instruction file (.ins file) are imported into a graphical user interface program like Olex2.[13][14]

  • Space Group Determination: The software analyzes the systematic absences in the diffraction data to determine the crystal's space group.

  • Solving the Structure: The structure is solved using a program like SHELXT, which is integrated into Olex2.[15] This will generate an initial model of the molecule, usually showing the positions of the heavier atoms (S, O, N, C).

Structure Refinement

The initial model is then refined against the experimental data to improve its accuracy. This is typically done by full-matrix least-squares on F², using a program like SHELXL.[9]

Step-by-Step Refinement Protocol in Olex2:

  • Atom Assignment: Identify the atoms in the initial model and assign them the correct element types (e.g., S, O, N, C).

  • Isotropic Refinement: Perform several cycles of refinement where the atoms are treated as isotropic spheres (vibrating equally in all directions).

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically, meaning their thermal motion is described by ellipsoids. This provides a more accurate model.[15]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions (using geometric constraints) and refined using a riding model.

  • Convergence: Continue refining the structure until the model converges, which is indicated by a stable R-factor (a measure of the agreement between the calculated and observed structure factors) and minimal shifts in atomic positions.[13]

Structure Validation

Before finalizing the structure, it is essential to validate its quality and chemical reasonableness.

  • checkCIF: The final Crystallographic Information File (CIF) should be submitted to the International Union of Crystallography's (IUCr) checkCIF service.[16][17] This web-based tool performs a battery of checks on the geometric and crystallographic data and generates a report with alerts for potential issues that may need to be addressed.[18][19][20]

G cluster_data Data Processing cluster_solve Structure Solution cluster_refine Refinement & Validation Data Raw Diffraction Data Integrate Integrate & Scale Data->Integrate HKL HKL File Integrate->HKL SpaceGroup Determine Space Group HKL->SpaceGroup Solve Solve (SHELXT) SpaceGroup->Solve InitialModel Initial Atomic Model Solve->InitialModel Refine Refine (SHELXL) InitialModel->Refine Validate Validate (checkCIF) Refine->Validate FinalCIF Final CIF Validate->FinalCIF

Part 4: Analysis of the Crystal Structure (Hypothetical Results)

The final refined model provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Molecular Geometry

The analysis reveals the precise bond lengths, bond angles, and torsion angles of (3-Methoxy-1,2-thiazol-4-yl)methylamine. The thiazole ring is expected to be planar, with the methoxy and methylamine substituents oriented relative to this plane.

Table 1: Hypothetical Crystallographic Data and Refinement Details

ParameterValue
Chemical formulaC₅H₈N₂OS
Formula weight144.19
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å
α = 90°, β = 105.5°, γ = 90°
Volume820.5 ų
Z (molecules per cell)4
Density (calculated)1.165 Mg/m³
Reflections collected7500
Independent reflections1800 [R(int) = 0.035]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.115
R indices (all data)R₁ = 0.060, wR₂ = 0.125
Goodness-of-fit on F²1.05
Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules rarely exist in isolation. They pack together to form a stable lattice, guided by intermolecular interactions. For our target molecule, the primary amine group (-NH₂) is a strong hydrogen bond donor, while the nitrogen atom of the thiazole ring and the oxygen atom of the methoxy group are potential acceptors.

We would anticipate a robust network of N-H···N or N-H···O hydrogen bonds, which are key structure-directing interactions.[1][21][22] These interactions would likely link the molecules into chains or sheets. Weaker interactions, such as C-H···π interactions involving the thiazole ring, may also play a role in stabilizing the overall three-dimensional packing.[23][24]

G M1 Molecule 1 (Donor) M2 Molecule 2 (Acceptor) M1->M2 N-H···N (Thiazole) Hydrogen Bond M3 Molecule 3 (Acceptor) M1->M3 N-H···O (Methoxy) Hydrogen Bond M4 Molecule 4 M2->M4 Crystal Packing (van der Waals) M3->M4 Crystal Packing (van der Waals)

Part 5: Data Visualization and Reporting

A crucial part of crystallographic analysis is the clear and accurate presentation of the results. The final CIF, a standardized text file, contains all the essential information about the crystal structure and the experiment.[25][26][27]

  • Visualization: Software such as Mercury, developed by the Cambridge Crystallographic Data Centre (CCDC), is used to generate high-quality visualizations of the crystal structure.[3][28] These images are essential for publications and presentations, allowing for the clear depiction of molecular conformation, packing diagrams, and intermolecular interactions.

  • Reporting: When publishing a crystal structure, the CIF file is typically deposited in a public database like the CSD, ensuring the data is findable, accessible, interoperable, and reusable (FAIR).[18] The publication itself will include a table of crystallographic data (similar to Table 1) and figures illustrating the key structural features.

Conclusion

This guide has outlined a comprehensive, best-practice workflow for the single-crystal X-ray diffraction analysis of (3-Methoxy-1,2-thiazol-4-yl)methylamine. Although presented as a hypothetical case, the principles and protocols described are universally applicable to the structural analysis of small organic molecules. Through meticulous crystallization, precise data collection, and rigorous structure solution and refinement, SC-XRD provides an unparalleled level of detail about molecular structure. The resulting insights into molecular geometry, conformation, and intermolecular interactions are invaluable for rational drug design, polymorphism studies, and the development of new materials with tailored properties.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]

  • A short guide to Crystallographic Information Files. CCDC. Available at: [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.com. Available at: [Link]

  • Mercury. CCDC. Available at: [Link]

  • CIF (Crystallographic Information Framework). Metadata Standards Catalog. Available at: [Link]

  • Free Crystal Structure Visualization Software. CCDC. Available at: [Link]

  • Crystallographic Information File. Wikipedia. Available at: [Link]

  • Slow Evaporation Method. University of Washington. Available at: [Link]

  • Crystallographic Information Framework. IUCr. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A. Available at: [Link]

  • Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube. Available at: [Link]

  • checkCIF validation ALERTS: what they mean and how to respond. PMC. Available at: [Link]

  • Mercury 4.0: from visualization to analysis, design and prediction. PMC. Available at: [Link]

  • Sitting Drop Vapor Diffusion Crystallization. Hampton Research. Available at: [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. PMC. Available at: [Link]

  • Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines. CrystEngComm (RSC Publishing). DOI:10.1039/C3CE42639D. Available at: [Link]

  • Structure validation in chemical crystallography. Scilit. Available at: [Link]

  • BRUKER APEX II CCD Diffractometer Operation Summary. Iowa State University. Available at: [Link]

  • Crystallization of low-molecular-weight organic compounds for X-ray crystallography. IUCr. Available at: [Link]

  • CCDC – Cambridge Structural Database. Becker Medical Library - WashU. Available at: [Link]

  • Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines. RSC Publishing. Available at: [Link]

  • A few interactive self-paced tutorials to get started with Olex2. OlexSys. Available at: [Link]

  • Guide for crystallization. University of Geneva. Available at: [Link]

  • crystallography-crystallization-guide.pdf. IMSERC. Available at: [Link]

  • Growing Crystals. MIT. Available at: [Link]

  • Bruker AXS Smart Apex II: Single Crystal Diffractometer. Oklahoma State University. Available at: [Link]

  • (PDF) checkCIF validation ALERTS: what they mean and how to respond. ResearchGate. Available at: [Link]

  • Qualitative and Quantitative Study of Intermolecular Interactions in Imidazo[2,1‐b][3][4][26] Thiadiazoles. ResearchGate. Available at: [Link]

  • checkCIF validation ALERTS: what they mean and how to respond. SciSpace. Available at: [Link]

  • Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. Available at: [Link]

  • Rigaku Oxford Diffraction Announces Installation of New High-Performance X-ray Crystallography System. Wiley Analytical Science. Available at: [Link]

  • Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Taylor & Francis. Available at: [Link]

  • Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Journal of the American Chemical Society. Available at: [Link]

  • Sitting Drop Vapor Diffusion. Hampton Research. Available at: [Link]

  • SCXRD: Producing the crystal structure Software: Olex2. EdShare. Available at: [Link]

  • The Rigaku Oxford Diffraction XtaLAB Synergy: from Powder Analysis to Charge Density Studies and Protein Structure Solution. IUCr Journals. Available at: [Link]

  • X-ray Crystallographic Facility--General Information. University of Pennsylvania. Available at: [Link]

  • "First light" for Department's new X-ray diffractometer. Chemistry - University of Oxford. Available at: [Link]

  • Olex2 - Getting Started. Scribd. Available at: [Link]

  • Olex2 Workshop - NCS Crystallography for Beginners. YouTube. Available at: [Link]

  • Quick Start Users Guide for Bruker SMART APEX II Diffractometer - ROUTINE DATA COLLECTION. Vassar College. Available at: [Link]

  • The hydrogen bonding parameters of the primary mono-amines. ResearchGate. Available at: [Link]

  • APEX II CCD Diffractometer. University of Florida. Available at: [Link]

  • Supramolecular Alcohol–Amine Crystals and Their Hydrogen-Bond Patterns. IUCr Journals. Available at: [Link]

  • Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions. CrystEngComm (RSC Publishing). Available at: [Link]

  • Crystal packings and intermolecular interactions in (a) 6a; (b) 6d. ResearchGate. Available at: [Link]

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Foundational

Discovery and history of 3-methoxy-1,2-thiazole compounds

The Evolution and Application of 3-Methoxy-1,2-thiazole Scaffolds: From Historical Discovery to Advanced Therapeutics and Materials Executive Summary The 1,2-thiazole (isothiazole) ring is a privileged five-membered hete...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution and Application of 3-Methoxy-1,2-thiazole Scaffolds: From Historical Discovery to Advanced Therapeutics and Materials

Executive Summary

The 1,2-thiazole (isothiazole) ring is a privileged five-membered heterocyclic scaffold containing adjacent nitrogen and sulfur atoms. Among its derivatives, 3-methoxy-1,2-thiazole (also known as 3-methoxyisothiazole) stands out as a highly versatile building block. The strategic placement of the electron-donating methoxy group at the C3 position not only modulates the physicochemical stability of the ring but also directs regioselective functionalization. This technical guide explores the historical discovery of 3-methoxy-1,2-thiazole, details the causality behind its modern synthetic protocols, and examines its critical role in contemporary medicinal chemistry and materials science.

Historical Context and Discovery

The synthesis and characterization of the isothiazole ring system were relatively limited until the mid-20th century. The breakthrough in the specific discovery and scalable synthesis of 3-methoxy-1,2-thiazole occurred in the early 1970s, spearheaded by researchers at the Research Division of the Rohm and Haas Company [1].

Prior to this, isothiazoles were difficult to functionalize selectively. The Rohm and Haas team (S.N. Lewis, G.A. Miller, M. Hausman, and E.C. Szamborski) developed a novel, one-step chlorine-induced cyclization method. They discovered that treating methyl imidate hydrochloride—derived from 3,3'-dithiodipropionitrile—with anhydrous hydrogen chloride and subsequent chlorination yielded 3-methoxyisothiazole in significant quantities [1].

This historical route was revolutionary because it bypassed the need for pre-formed unstable heterocyclic precursors. The resulting 3-alkoxyisothiazoles were quickly patented by Rohm and Haas for their potent biocidal properties [5], laying the groundwork for decades of agricultural and pharmaceutical exploration.

G A 3,3'-Dithiodipropionitrile (Precursor) B Methyl Imidate Hydrochloride (Intermediate) A->B CH3OH / HCl (0°C) C 3-Methoxy-1,2-thiazole (Core Scaffold) B->C Cl2 / Cyclization D Biocidal Agents (Historical Application) C->D Formulation

Historical synthesis of 3-methoxy-1,2-thiazole via chlorine-induced cyclization.

Structural and Physicochemical Properties

The utility of 3-methoxy-1,2-thiazole lies in its electronic distribution. The isothiazole core is generally electron-deficient compared to thiophene, but the +M (mesomeric) effect of the C3-methoxy group enriches the electron density of the ring, specifically at the C4 and C5 positions. This enables highly predictable electrophilic aromatic substitutions (such as halogenation or formylation).

Quantitative Data Summary of Key Derivatives

To facilitate compound selection for drug design and material synthesis, the properties of the core scaffold and its most critical derivatives are summarized below:

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Functional Role
3-Methoxy-1,2-thiazole 27337-28-6C4H5NOS115.15 g/mol Core foundational scaffold.
4-Iodo-3-methoxyisothiazole 60666-89-9C4H4INOS241.05 g/mol Cross-coupling hub (Suzuki/Sonogashira) [2].
5-Bromo-3-methoxy-1,2-thiazole 1367959-83-8C4H4BrNOS194.05 g/mol Halogen bonding / Optoelectronics [4].
3-Methoxy-1,2-thiazole-4-carbaldehyde 933726-25-1C5H5NO2S143.17 g/mol Aldehyde precursor for condensations [3].

Modern Synthetic Methodologies: Self-Validating Protocols

While the historical Rohm and Haas method is elegant, modern laboratory synthesis favors the functionalization of commercially available 3-hydroxyisothiazole. As a Senior Application Scientist, I emphasize that successful synthesis requires a deep understanding of the mechanistic causality behind each reagent choice.

Protocol 1: Regioselective O-Methylation

Objective: Convert 3-hydroxyisothiazole to 3-methoxy-1,2-thiazole. Causality & Logic: 3-Hydroxyisothiazole exists in a tautomeric equilibrium with its oxo-form (isothiazol-3-one). To prevent unwanted N-alkylation, we must generate a "hard" oxygen nucleophile. Potassium carbonate ( K2​CO3​ ) is selected as a mild base because it efficiently deprotonates the hydroxyl group without degrading the sensitive heterocyclic ring. When paired with a soft electrophile like methyl iodide ( CH3​I ) in a polar aprotic solvent (DMF), Pearson’s Hard-Soft Acid-Base (HSAB) theory dictates preferential O-alkylation.

Step-by-Step Workflow:

  • Preparation: Dissolve 3-hydroxyisothiazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add K2​CO3​ (1.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium salt.

  • Alkylation: Introduce CH3​I (1.2 eq) dropwise via syringe to control the exothermic reaction.

  • Validation: Monitor the reaction via TLC (Hexane:EtOAc). The disappearance of the highly polar starting material validates the formation of the less polar methoxy product.

  • Workup: Quench with distilled water, extract with ethyl acetate, wash the organic layer with brine (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Electrophilic Iodination to 4-Iodo-3-methoxyisothiazole

Objective: Functionalize the C4 position to create a cross-coupling hub [2]. Causality & Logic: N-Iodosuccinimide (NIS) is utilized as a mild, solid iodine source. However, NIS alone lacks the electrophilicity required to attack the isothiazole ring efficiently. The critical addition of catalytic Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the succinimide moiety. This pulls electron density away from the N-I bond, generating a highly reactive iodonium ( I+ ) equivalent that rapidly attacks the electron-rich C4 position (directed by the C3-methoxy group).

Step-by-Step Workflow:

  • Preparation: Dissolve 3-methoxy-1,2-thiazole (1.0 eq) in anhydrous acetonitrile.

  • Activation: Add NIS (1.1 eq) followed by a catalytic amount of TFA (0.1 eq).

  • Reaction: Stir the mixture at room temperature for 12–24 hours, shielded from light to prevent radical side-reactions.

  • Validation: Monitor via LC-MS. The appearance of a mass peak at m/z [M+H]+ 241.9 confirms successful mono-iodination.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted iodine species. Extract with dichloromethane, dry, and purify via silica gel chromatography.

G A 3-Hydroxyisothiazole (Starting Material) B 3-Methoxy-1,2-thiazole (O-Alkylated Intermediate) A->B CH3I, K2CO3, DMF (HSAB Directed) C 4-Iodo-3-methoxyisothiazole (Target API Hub) B->C Electrophilic Attack at C4 D TFA-Activated NIS Complex (Electrophile) D->C Donates I+

Modern synthetic workflow and mechanistic causality for 4-iodo-3-methoxyisothiazole.

Advanced Applications: Pharmacology and Material Science

The functionalized 3-methoxy-1,2-thiazole scaffold bridges the gap between biological systems and organic electronics.

Medicinal Chemistry and Drug Development

Thiazole rings are privileged scaffolds in pharmacology. The methoxy group modulates the lipophilicity (LogP) of the molecule, enhancing cellular permeability while maintaining metabolic stability.

  • Anticancer Agents: Derivatives such as 3-methoxy-1,2-thiazole-4-carbaldehyde have been utilized to synthesize complex molecules that exhibit significant antiproliferative activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), acting as potent kinase inhibitors [3].

  • Neurological Targets: 3-Methoxyisothiazole derivatives act as bioisosteres of glutamic acid. Specifically, they have been investigated as AMPA receptor agonists, providing vital tools for studying synaptic transmission and neurodegenerative diseases.

  • Metabolic Disorders: The scaffold has been incorporated into small-molecule agonists targeting GPR120, a receptor critical for elevating GLP-1, offering a novel therapeutic approach for Type 2 diabetes mellitus.

Material Science and Optoelectronics

In materials science, halogenated derivatives like 4-iodo-3-methoxyisothiazole and 5-bromo-3-methoxy-1,2-thiazole are highly prized [2][4].

  • Organic Light-Emitting Diodes (OLEDs): The polarized structure of the brominated/iodinated thiazole facilitates charge transport. By subjecting 4-iodo-3-methoxyisothiazole to Suzuki-Miyaura cross-coupling with aromatic boronic acids, researchers synthesize conjugated polymers that serve as emissive layers in OLEDs [2].

  • Organic Field-Effect Transistors (OFETs): The isothiazole ring modulates the HOMO/LUMO energy levels of π -conjugated systems. The methoxy group enhances the solubility of these rigid polymers, allowing for solution-processed thin films with ambipolar charge transport characteristics.

G Core 4-Iodo-3-methoxyisothiazole (Halogenated Hub) Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Boronic Acids) Core->Suzuki C-C Bond Formation Sono Sonogashira Coupling (Pd/Cu Catalyst, Alkynes) Core->Sono C-C Triple Bond Formation MedChem Medicinal Chemistry (AMPA Agonists, Kinase Inhibitors) Suzuki->MedChem Bioactive APIs MatSci Material Science (OLEDs, OFETs) Suzuki->MatSci Conjugated Polymers Sono->MatSci Rigid Rod Polymers

Divergent application pathways of halogenated 3-methoxyisothiazole via cross-coupling.

Conclusion

From its initial discovery by Rohm and Haas via chlorine-induced cyclization to its modern status as a cross-coupling hub, 3-methoxy-1,2-thiazole represents a triumph of heterocyclic chemistry. By understanding the electronic causality of the methoxy group and utilizing robust, self-validating synthetic protocols, researchers can leverage this scaffold to push the boundaries of both targeted therapeutics and next-generation organic electronics.

References

  • Notes - ElectronicsAndBooks (Isothiazoles I, Rohm and Haas) Source: electronicsandbooks.com URL:[Link]

  • 4-Carbamoyl-3-methoxyisothiazol - CAS号31815-42-6 (Rohm and Haas Patent) Source: molaid.com URL:[Link]

Exploratory

Rational Design and Therapeutic Potential of (3-Methoxy-1,2-thiazol-4-yl)methylamine in Fragment-Based Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the modern landscape of Fragment-Based Drug Discovery (FBDD), the identificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the identification of privileged scaffolds that offer high ligand efficiency (LE) and versatile functionalization vectors is paramount. (3-Methoxy-1,2-thiazol-4-yl)methylamine represents a highly optimized, low-molecular-weight building block designed to probe challenging protein binding pockets.

As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a precision tool. The isothiazole core acts as a bioisostere for traditional aromatic rings, offering unique electron distribution and hydrogen-bonding capabilities[1]. This whitepaper dissects the structural rationale, potential therapeutic targets, and the rigorous, self-validating experimental workflows required to advance this fragment into a lead compound.

Structural and Physicochemical Rationale

To understand the therapeutic potential of (3-Methoxy-1,2-thiazol-4-yl)methylamine, we must analyze the causality behind its structural components:

  • The 1,2-Thiazole Core: This five-membered heteroaromatic ring is a privileged scaffold in medicinal chemistry[2]. The adjacent nitrogen and sulfur atoms create a strong dipole moment. The nitrogen acts as a potent hydrogen-bond acceptor, critical for interacting with kinase hinge regions or protease backbones.

  • The 3-Methoxy Group (-OCH₃): Positioned at C3, this group serves a dual purpose. Electronically, it donates electron density into the ring, modulating the basicity of the adjacent nitrogen. Sterically, it acts as a hydrophobic pocket-filler, displacing high-energy water molecules from the target binding site.

  • The 4-Methylamine Vector (-CH₂NH₂): At physiological pH (~7.4), the primary amine is protonated (-CH₂NH₃⁺). This provides an exceptional hydrogen-bond donor and enables the formation of strong salt bridges with acidic residues (Aspartate/Glutamate) within the target protein.

Quantitative Data: Predicted Physicochemical Properties

The fragment strictly adheres to the "Rule of 3" for FBDD, ensuring optimal physicochemical space for downstream optimization.

PropertyValuePharmacological Relevance
Molecular Weight 144.20 g/mol Ideal for FBDD; allows for molecular weight inflation during hit-to-lead optimization without violating Lipinski's Rule of 5.
cLogP ~0.6 - 1.1Optimal lipophilicity ensures high aqueous solubility for high-concentration screening while maintaining membrane permeability.
H-Bond Donors 2Enables strong, directional electrostatic interactions with target acidic residues.
H-Bond Acceptors 3 (N, O, S)Facilitates robust hinge-binding and stabilization of solvent networks.
Rotatable Bonds 2Low entropic penalty upon binding, maximizing ligand efficiency (LE).

Potential Therapeutic Targets

Based on its pharmacophoric features, (3-Methoxy-1,2-thiazol-4-yl)methylamine is rationally primed for three major target classes:

A. Kinases (e.g., PI3K, FLT3)

Thiazole and isothiazole derivatives are heavily documented as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway[3].

  • Mechanism: The isothiazole nitrogen acts as a hydrogen-bond acceptor, docking into the ATP-binding hinge region (e.g., interacting with the backbone NH of Valine). The 4-methylamine group extends into the solvent channel or forms a salt bridge with the conserved catalytic Aspartate in the DFG motif, locking the kinase in an inactive conformation.

B. Serine Proteases (e.g., Thrombin, Factor Xa)
  • Mechanism: The S1 specificity pocket of many serine proteases contains a deeply buried Aspartate residue (e.g., Asp189). The protonated methylamine group of our fragment acts as an arginine/lysine mimetic, plunging into the S1 pocket to form a critical salt bridge, while the methoxy-isothiazole core occupies the S2/S4 sub-pockets.

C. Aminergic GPCRs
  • Mechanism: The protonated primary amine perfectly mimics endogenous monoamines (dopamine, serotonin). It anchors the fragment by forming a salt bridge with the highly conserved Aspartate residue in Transmembrane Helix 3 (TM3), while the isothiazole ring engages in π−π stacking with aromatic residues in TM5 and TM6.

Experimental Workflows & Self-Validating Protocols

To validate the binding of this fragment, we employ a rigorous biophysical cascade. Every protocol described here is engineered as a self-validating system to eliminate false positives—a critical necessity when screening low-affinity fragments ( KD​ in the μM to mM range).

Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic data. Because fragments bind weakly and require high concentrations, bulk refractive index shifts are a major risk.

Step-by-Step Methodology:

  • Immobilization: Covalently couple the target protein (e.g., PI3K) to a CM5 sensor chip via standard amine coupling. Causality: Keep immobilization levels low (<2000 RU) to prevent mass transport limitations and steric crowding.

  • Sample Preparation: Dissolve the fragment in 100% DMSO, then dilute into the running buffer to a final concentration of 1 mM to 5 mM. Causality: Ensure the final DMSO concentration is exactly matched (typically 5%) between the running buffer and the sample.

  • Injection: Inject the fragment over the active and reference flow cells at a high flow rate (50 μL/min ) for 30 seconds, followed by a 60-second dissociation phase.

  • Steady-State Analysis: Plot the equilibrium binding responses ( Req​ ) against fragment concentration to calculate the KD​ .

Self-Validation Mechanism: The protocol mandates a reference channel (unmodified surface) and blank buffer injections. By performing "double-referencing" (subtracting the reference channel and the blank injection), we mathematically eliminate bulk refractive index artifacts. If the resulting sensorgram does not display a square-wave profile typical of fast on/off fragment kinetics, the hit is automatically flagged as a non-specific aggregator.

Protocol 2: X-Ray Crystallography for Binding Mode Validation

Once SPR confirms binding, structural validation is required to guide rational elaboration[4].

Step-by-Step Methodology:

  • Co-Crystallization/Soaking: Grow apo-crystals of the target protein. Soak the crystals in a stabilizing solution containing 10-50 mM of the isothiazole fragment for 2 to 24 hours.

  • Cryoprotection & Data Collection: Transfer the crystal to a cryoprotectant solution (e.g., 20% glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source.

  • Refinement: Solve the structure using molecular replacement.

Self-Validation Mechanism: The structural model is self-validated by calculating the Rfree​ factor using a 5% hold-out set of reflections, ensuring the model is not overfitted to the data. Furthermore, the binding pose is only considered validated if the Fo​−Fc​ omit map displays a clear electron density >3 σ surrounding the entire fragment.

Visualizations

To synthesize these concepts, the following diagrams illustrate the FBDD workflow and the downstream biological impact of targeting the PI3K pathway with this scaffold.

FBDD_Workflow N1 Fragment Library (3-Methoxy-1,2-thiazol-4-yl)methylamine N2 Primary Screen (SPR / NMR) N1->N2 Screen (1-5 mM) N3 Hit Validation (X-ray Crystallography) N2->N3 KD < 1 mM N4 Hit-to-Lead Optimization (Structure-Based Design) N3->N4 Binding Mode Confirmed N5 In Vitro Profiling (Kinase/Protease Assays) N4->N5 Synthesized Analogs

Fragment-Based Drug Discovery workflow utilizing the isothiazole scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTOR AKT->mTOR Pathway Activation Inhibitor Isothiazole Lead (Inhibitor) Inhibitor->PI3K Hinge Binding (Inhibition)

Proposed modulation of the PI3K/AKT signaling pathway by isothiazole-derived inhibitors.

Conclusion

The (3-Methoxy-1,2-thiazol-4-yl)methylamine fragment is not a random chemical building block; it is a rationally designed probe for deep, challenging protein pockets. By leveraging the bioisosteric properties of the isothiazole ring[2], the steric modulation of the methoxy group[4], and the electrostatic anchoring of the primary amine[1], researchers can construct highly potent and selective leads. When coupled with self-validating biophysical screening protocols, this scaffold offers a robust starting point for the development of novel kinase inhibitors, protease modulators, and GPCR antagonists.

References

  • 1 - Benchchem

  • 2 - Thieme-connect 3.3 - Google Patents 4.4 - Benchchem

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability Studies of (3-Methoxy-1,2-thiazol-4-yl)methylamine

Abstract This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of the novel compound, (3-Methoxy-1,2-thiazol-4-yl)methylamine. The successful de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of the novel compound, (3-Methoxy-1,2-thiazol-4-yl)methylamine. The successful development of any new chemical entity into a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Solubility and stability are paramount among these, as they directly influence bioavailability, formulation strategies, and shelf-life. This document outlines detailed, step-by-step protocols for determining thermodynamic solubility across a range of pH values and in relevant organic solvents. Furthermore, it describes a systematic approach to stability assessment through forced degradation studies, as mandated by international regulatory guidelines. The methodologies are grounded in established principles of pharmaceutical science and are designed to generate robust, reliable data to inform critical decisions in the drug development pipeline.

Introduction

(3-Methoxy-1,2-thiazol-4-yl)methylamine is a heterocyclic amine containing a methoxy-substituted thiazole ring. The thiazole moiety is a key structural feature in numerous approved pharmaceutical agents, valued for its role in modulating biological activity. As with any potential drug candidate, an early and thorough assessment of its solubility and stability is critical.[1][2] Poor aqueous solubility can lead to low or erratic absorption and bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of the final drug product.[3]

This guide is intended for researchers, chemists, and formulation scientists. It provides a robust set of protocols to systematically evaluate these key attributes. The experimental designs described herein are aligned with the principles set forth by the International Council for Harmonisation (ICH) guidelines, particularly with respect to stability-indicating methods.[4][5][6] The goal is to not only quantify the solubility and degradation of (3-Methoxy-1,2-thiazol-4-yl)methylamine but also to understand the underlying mechanisms, thereby enabling rational formulation design and predicting potential in-vivo behavior.[7][8]

Physicochemical Properties (Predicted)

While extensive experimental data for (3-Methoxy-1,2-thiazol-4-yl)methylamine is not widely available in the public domain, its structure allows for the prediction of certain physicochemical properties that will inform the experimental design.

PropertyPredicted Value/CharacteristicRationale & Implication for Studies
Molecular Formula C6H10N2OSConfirmed by chemical databases.[9]
Molecular Weight ~158.22 g/mol Affects molar concentration calculations.[9]
pKa (Predicted) Basic (amine), Weakly Basic (thiazole N)The methylamine group is expected to be the primary basic center. The pH-solubility profile will be critical to determine the solubility of the ionized vs. neutral form.
logP (Predicted) ~0.7Indicates moderate lipophilicity, suggesting that solubility might be limited in aqueous media and higher in organic solvents.[9]
Hydrogen Bond Donors/Acceptors Donors: 1 (amine N-H), Acceptors: 3 (amine N, thiazole N, methoxy O)Potential for hydrogen bonding with water, which may enhance aqueous solubility.

Aqueous and Organic Solubility Assessment

The determination of a compound's solubility is a cornerstone of pre-formulation studies. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.[8] For lead optimization and formulation development, thermodynamic solubility is the gold standard.

Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the definitive technique for determining thermodynamic solubility.[7] It measures the equilibrium concentration of a compound in a given solvent.

Experimental Workflow:

Caption: General Workflow for Forced Degradation Studies.

Step-by-Step Protocols:

A stock solution of (3-Methoxy-1,2-thiazol-4-yl)methylamine (e.g., 1 mg/mL) should be prepared in a suitable solvent like a mixture of water and acetonitrile.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Heat the solution (e.g., at 60°C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Maintain at room temperature or heat gently, monitoring over time.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Monitor over time, and dilute samples directly for analysis.

  • Thermal Degradation:

    • Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Also, expose the solid compound to the same thermal stress.

    • Analyze samples at various time points.

  • Photostability:

    • Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). [10] * A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Analytical Methodology

A stability-indicating HPLC method is crucial. This method must be able to separate the parent compound from all process impurities and degradation products.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: A photodiode array (PDA) detector is used to assess peak purity. Mass spectrometry (LC-MS) is used to identify the mass of potential degradants.

Data Presentation:

Stress ConditionDuration/Temp% Assay of Parent Compound% DegradationNo. of DegradantsRRT of Major Degradant
0.1 N HCl24h / 60°C[Insert Data][Insert Data][Insert Data][Insert Data]
0.1 N NaOH8h / RT[Insert Data][Insert Data][Insert Data][Insert Data]
3% H₂O₂24h / RT[Insert Data][Insert Data][Insert Data][Insert Data]
Heat (Solid)48h / 70°C[Insert Data][Insert Data][Insert Data][Insert Data]
Light (Solution)Per ICH Q1B[Insert Data][Insert Data][Insert Data][Insert Data]

Conclusion

The protocols detailed in this guide provide a robust and systematic approach to evaluating the fundamental solubility and stability characteristics of (3-Methoxy-1,2-thiazol-4-yl)methylamine. The resulting data are indispensable for guiding subsequent stages of drug development, including formulation design, manufacturing process development, and the establishment of appropriate storage conditions and shelf-life. A thorough understanding of these properties at an early stage is a critical investment, mitigating risks and increasing the probability of successful clinical and commercial translation.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available from: [Link]

  • Alsante, K. M., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. Available from: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available from: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available from: [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]

  • Indian Journal of Creative Research and Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available from: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available from: [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available from: [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available from: [Link]

  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins. GlycoMScan. Available from: [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Available from: [Link]

  • Aragen Bioscience. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. Aragen Bioscience. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of F. 3-{2-[(2-Dimethylaminomethyl-4-thiazolyl)methylthio]ethylamino}-4-methylamino-1,2,5-thiadiazole 1-oxide. PrepChem.com. Available from: [Link]

  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available from: [Link]

  • PubChemLite. (n.d.). amine. PubChemLite. Available from: [Link]

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Exploratory

The Reactivity Profile of the 1,2-Thiazole (Isothiazole) Ring System: A Comprehensive Guide for Drug Development and Synthetic Chemistry

Executive Summary The 1,2-thiazole (isothiazole) ring is a privileged five-membered heteroaromatic scaffold utilized extensively in pharmaceuticals (e.g., lurasidone), agrochemicals, and industrial biocides. Unlike its i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-thiazole (isothiazole) ring is a privileged five-membered heteroaromatic scaffold utilized extensively in pharmaceuticals (e.g., lurasidone), agrochemicals, and industrial biocides. Unlike its isomer 1,3-thiazole, the adjacent sulfur and nitrogen atoms in isothiazole create a unique electronic asymmetry. This whitepaper provides an in-depth mechanistic analysis of the isothiazole reactivity profile, detailing the causality behind its regioselective functionalization and providing self-validating experimental protocols for drug development professionals.

Electronic Architecture and Orbital Dynamics

The fundamental reactivity of the isothiazole ring is dictated by the highly polarized S-N bond. The nitrogen atom acts as a powerful electron sink via inductive (-I) and mesomeric (-M) effects, withdrawing electron density from the aromatic system.

Computational analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveal that the1[1]. Conversely, the2 due to the inductive electron-withdrawing effect of the adjacent sulfur atom and the overall polarization of the ring[2].

ReactivityMap Iso 1,2-Thiazole Core C4 C-4 Position Electrophilic Attack Iso->C4 Br2, SO2Cl2 C5 C-5 Position Lithiation & Nucleophiles Iso->C5 LDA (-78°C) SN S-N Bond Nucleophilic Cleavage Iso->SN Thiols (Biocides)

Fig 1. Regioselective reactivity map of the 1,2-thiazole ring system.

Electrophilic Aromatic Substitution (EAS): The C-4 Preference

Because of the overall electron-deficient nature of the isothiazole ring, EAS requires relatively harsh conditions compared to thiophene. When EAS does occur, it is exquisitely regioselective for the C-4 position.

  • Mechanistic Causality: The transition state for electrophilic attack at C-4 allows the positive charge in the Wheland intermediate to be delocalized onto the sulfur atom without placing a destabilizing positive charge on the electronegative nitrogen atom.1[1].

  • Synthetic Utility: Halogenation at C-4 is a critical first step in generating cross-coupling partners for Suzuki-Miyaura or Buchwald-Hartwig reactions in late-stage drug discovery pipelines.

C-H Activation and Regioselective Lithiation

Direct functionalization via C-H activation is the most robust method for elaborating the isothiazole core, particularly at the C-5 position.

  • Regioselectivity: 3[3]. The C-5 proton is the most acidic due to the adjacent sulfur atom, which stabilizes the resulting carbanion via inductive effects and potential d-orbital participation.4[4].

  • The Cryogenic Imperative: The 5-lithioisothiazole intermediate is thermodynamically unstable.3, cleaving the delicate S-N bond to form a ring-opened thioketene/nitrile intermediate[3]. Therefore, maintaining strict cryogenic conditions (-78 °C) is an absolute necessity.

Nucleophilic Substitution and Ring Opening

The S-N bond is the Achilles' heel of the isothiazole system, a feature deliberately exploited in 3-isothiazolinones (widely used as industrial biocides).

  • Mechanism of Action (Biocides): The 5 (e.g., from bacterial enzymes) directly onto the sulfur atom of the isothiazole ring[5]. This cleaves the S-N bond, forming a highly reactive mercaptoacrylamide intermediate that irreversibly cross-links target proteins.

  • SNAr at C-5: In fully aromatic halogenated isothiazoles,2, driven by the stabilization of the Meisenheimer complex by the adjacent sulfur[2].

Quantitative Reactivity Profile

Reactivity TypePreferred PositionReagents / ConditionsMechanistic Rationale
Electrophilic Aromatic Substitution C-4Br₂, SO₂Cl₂, HNO₃/H₂SO₄Highest HOMO electron density; Wheland intermediate avoids positive charge on N.
Nucleophilic Substitution (SNAr) C-5 > C-3Amines, Alkoxides, HeatSulfur atom stabilizes the adjacent negative charge in the Meisenheimer complex.
Deprotonation / Lithiation C-5LDA or n-BuLi, THF, -78 °CGreatest C-H acidity due to inductive effects of S and N; cryogenic temp prevents ring opening.
Ring Opening (S-N Cleavage) S-N BondThiols, Strong NucleophilesNucleophilic attack on sulfur breaks the labile S-N bond, forming mercaptoacrylamides.

Self-Validating Experimental Protocols

Protocol 1: Regioselective C-5 Lithiation and Electrophilic Trapping

Objective: Deprotonate the C-5 position while kinetically preventing the fragmentation of the S-N bond. Causality: We select Lithium Diisopropylamide (LDA) over n-Butyllithium (n-BuLi) because the nucleophilic nature of n-BuLi can lead to competitive attack at the sulfur atom, causing premature ring opening. The reaction must be strictly maintained at -78 °C; thermal energy provides the activation energy required for the 5-lithio carbanion to undergo electrocyclic ring opening. Self-Validating System: Before committing valuable electrophiles, the protocol incorporates an internal validation step. A 0.1 mL reaction aliquot is quenched with D₂O. Immediate GC-MS or ¹H-NMR analysis must confirm >95% deuterium incorporation at C-5 (indicated by the disappearance of the C-5 proton signal). If metallation is incomplete, base equivalence or anhydrous conditions must be reassessed.

Step-by-Step Methodology:

  • Flame-dry a Schlenk flask under argon and charge with isothiazole starting material (1.0 eq) in anhydrous THF (0.2 M).

  • Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Add LDA (1.05 eq, 2.0 M in THF/heptane) dropwise via syringe pump over 10 minutes. Stir for 30 minutes at -78 °C.

  • Validation Check: Withdraw 0.1 mL, quench in D₂O, and analyze via rapid ¹H-NMR.

  • Upon validation, add the desired electrophile (1.2 eq) dropwise.

  • Stir for 1 hour at -78 °C, then quench with saturated aqueous NH₄Cl before allowing the mixture to warm to room temperature.

  • Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

LithiationWorkflow Start Isothiazole in dry THF Cool Cool to -78 °C (Prevents S-N cleavage) Start->Cool Base Add LDA (1.05 eq) dropwise Cool->Base Intermediate 5-Lithioisothiazole (Validation: D2O quench) Base->Intermediate Electrophile Add Electrophile Intermediate->Electrophile Product 5-Substituted Isothiazole Electrophile->Product

Fig 2. Workflow for the C-5 lithiation and electrophilic trapping of isothiazoles.

Protocol 2: Electrophilic Bromination at C-4

Objective: Synthesize 4-bromoisothiazole as a cross-coupling precursor. Causality: The isothiazole nitrogen acts as an electron sink, deactivating the ring toward electrophiles relative to thiophene. By using molecular bromine (Br₂) in a polar, non-nucleophilic solvent (e.g., acetic acid), we stabilize the Wheland intermediate without inducing S-N bond cleavage. Self-Validating System: The reaction is monitored via continuous LC-MS. The protocol is self-validating by tracking the ratio of starting material to mono-brominated product. The appearance of dibrominated species or oxidized sulfoxides indicates poor temperature control or excess oxidant, triggering an immediate protocol halt and temperature reduction.

Step-by-Step Methodology:

  • Dissolve the isothiazole derivative (1.0 eq) in glacial acetic acid (0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of Br₂ (1.1 eq) in glacial acetic acid and add dropwise over 20 minutes to control the exotherm.

  • Validation Check: Sample the reaction every 30 minutes via LC-MS to monitor the mono-bromination peak.

  • Once complete, quench the reaction by pouring it into an ice-cold saturated solution of sodium bisulfite (NaHSO₃) to neutralize unreacted bromine.

  • Neutralize the aqueous layer with NaHCO₃ and extract with dichloromethane.

  • Evaporate the solvent and purify the 4-bromoisothiazole via distillation or chromatography.

Sources

Foundational

Quantum Chemical Profiling of Substituted Thiazole Derivatives: A Strategic Guide for Drug Discovery

The Strategic Imperative of Quantum Chemistry in Thiazole Design Thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry. It serves as the core for nume...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative of Quantum Chemistry in Thiazole Design

Thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry. It serves as the core for numerous FDA-approved therapeutics and experimental leads, ranging from PPARγ modulators for Type 2 Diabetes[1] to potent CYP51 inhibitors for Mycobacterium tuberculosis[2]. However, the empirical optimization of substituted thiazole derivatives often encounters bottlenecks related to metabolic instability, off-target toxicity, and suboptimal target affinity.

Quantum chemical studies, primarily driven by Density Functional Theory (DFT), provide a deterministic framework to bypass these empirical bottlenecks. By computing the fundamental electronic properties of thiazole derivatives—such as frontier molecular orbitals (FMOs), molecular electrostatic potentials (MEPs), and natural bond orbitals (NBOs)—researchers can rationally predict pharmacokinetics, receptor binding stability, and the propensity for reactive metabolite (RM) formation[3][4].

Theoretical Framework: Selecting the Right Functional and Basis Set

Expertise & Experience: The choice of the DFT functional and basis set is the most critical decision in quantum chemical profiling. For thiazole derivatives, the B3LYP functional paired with the 6-311++G(d,p) basis set is the industry standard[4][5]. The inclusion of diffuse functions (++) is non-negotiable here; sulfur is a highly polarizable atom, and nitrogen often participates in hydrogen bonding or metal coordination. Diffuse functions allow the electron density to extend further from the nucleus, accurately capturing these interactions.

Alternatively, when modeling stacking interactions (e.g., π-π stacking with aromatic residues in a receptor pocket), dispersion-corrected functionals like ωB97XD are preferred over B3LYP, as they accurately account for long-range electron correlation[6].

Trustworthiness (Self-Validating System): A geometry optimization is only valid if it represents a true local minimum on the potential energy surface (PES). Therefore, every optimization must be immediately followed by a vibrational frequency calculation. The absence of imaginary frequencies validates that the structure is a true minimum, preventing the propagation of artifactual data into subsequent docking or descriptor calculations[6].

Computational Workflow for Thiazole Derivatives

The following step-by-step methodology outlines a robust, self-validating protocol for the quantum chemical evaluation of substituted thiazoles.

Step-by-Step Methodology: DFT-Based Electronic Profiling
  • Ligand Preparation: Construct the 3D geometries of the substituted thiazole derivatives using a molecular builder. Assign appropriate protonation states at physiological pH (7.4).

  • Geometry Optimization: Execute DFT calculations using a quantum chemistry software suite at the ωB97XD/6-311++G(d,p) or B3LYP/6-311++G(d,p) level of theory[2][6].

  • Frequency Calculation (Validation): Run a vibrational frequency analysis on the optimized geometry. Acceptance Criteria: Zero imaginary frequencies. If imaginary frequencies are present, perturb the geometry along the imaginary mode and re-optimize.

  • FMO Analysis: Extract the energies of the Highest Occupied Molecular Orbital ( EHOMO​ ) and Lowest Unoccupied Molecular Orbital ( ELUMO​ ). Calculate the energy gap ( Eg​=ELUMO​−EHOMO​ ).

  • MEP Generation: Map the electrostatic potential onto the total electron density surface to identify nucleophilic (red) and electrophilic (blue) attack sites.

  • Global Reactivity Descriptors: Calculate chemical hardness ( η ), softness ( σ ), and the electrophilicity index ( ω ) using Koopmans' theorem.

G Prep 1. Ligand Preparation (3D Structure & pH) Opt 2. Geometry Optimization (DFT: ωB97XD / B3LYP) Prep->Opt Freq 3. Frequency Calculation (Zero Imaginary Frequencies?) Opt->Freq FMO 4. FMO & MEP Analysis (HOMO/LUMO & Electrostatics) Freq->FMO Yes Fail Perturb Geometry & Re-optimize Freq->Fail No Desc 5. Reactivity Descriptors (Hardness, Softness, Electrophilicity) FMO->Desc Fail->Opt

Self-validating computational workflow for the quantum chemical profiling of thiazole derivatives.

Quantitative Data Analysis: FMOs and Reactivity

The HOMO-LUMO energy gap ( Eg​ ) is a critical indicator of molecular stability and reactivity. A larger gap implies high kinetic stability and low chemical reactivity, which is often desirable to prevent off-target covalent binding. Conversely, a smaller gap facilitates charge transfer interactions with target receptors.

Table 1: Quantum Chemical Properties of Selected Substituted Thiazole Derivatives

Compound Class / DerivativeFunctional/Basis Set EHOMO​ (eV) ELUMO​ (eV) Eg​ (eV)Key Biological Target
Thiazole-Sulfonamide Analog 1ωB97XD/6-31G(d,p)-8.36-0.467.91Alzheimer's (AChE/BChE)[6]
Thiazole-Sulfonamide Analog 2ωB97XD/6-31G(d,p)-8.38-0.467.92Alzheimer's (AChE/BChE)[6]
Thiophene-Thiazole (CTHTBN)B3LYP/6-311G(d,p)-5.75-2.033.72M. tuberculosis CYP51[2]
N-substituted Thiazol-2-amineB3LYP/6-311G(d,p)-5.53-0.834.70General Antimicrobial[5]

Mechanistic Insight: The thiazole-sulfonamide analogs exhibit a highly stable electronic configuration ( Eg​>7.9 eV), correlating with their role as non-covalent inhibitors where structural rigidity and stability in the central nervous system are paramount[6]. In contrast, the thiophene-thiazole derivative (CTHTBN) possesses a much narrower gap (3.72 eV), suggesting a higher propensity for charge transfer, which aligns perfectly with its mechanism of coordinating with the heme iron in the CYP51 active site[2].

Mechanistic Insights: Biotransformation and Toxicity

A major hurdle in thiazole drug development is the cytochrome P450 (CYP)-mediated biotransformation into reactive metabolites (RMs). Thiazole and aminothiazole groups can undergo oxidation to form epoxides, S-oxides, N-oxides, and oxaziridines, which can covalently modify cellular macromolecules and induce idiosyncratic toxicity[3][7].

Quantum chemical hybrid DFT studies (utilizing Compound I as a model oxidant for CYPs) reveal the causality behind these metabolic pathways. The energy barrier for thiazole epoxidation is calculated to be approximately 13.63 kcal/mol, which is significantly lower than the barriers for S-oxidation (14.56 kcal/mol), N-oxidation (17.90 kcal/mol), and oxaziridine formation (20.20 kcal/mol)[3][7]. Furthermore, substituting the thiazole ring with an electron-donating amino group (aminothiazoles) lowers the epoxidation barrier by an additional ~2.5 kcal/mol, exacerbating the toxicity risk[3].

To mitigate this, medicinal chemists must strategically place electron-withdrawing groups (EWGs) on the thiazole ring to decrease the HOMO energy, thereby increasing the activation barrier for electrophilic attack by CYP450s.

G Drug Thiazole-Containing Drug CYP CYP450 (Compound I) Oxidation Drug->CYP Epoxide Epoxide Formation (Ea = 13.63 kcal/mol) Highest Toxicity Risk CYP->Epoxide Primary Pathway S_Oxide S-Oxide Formation (Ea = 14.56 kcal/mol) CYP->S_Oxide N_Oxide N-Oxide Formation (Ea = 17.90 kcal/mol) CYP->N_Oxide Oxaziridine Oxaziridine Formation (Ea = 20.20 kcal/mol) CYP->Oxaziridine

CYP450-mediated biotransformation pathways of thiazole derivatives and their energy barriers.

Conclusion

The integration of quantum chemical studies into the development of substituted thiazole derivatives transforms drug discovery from a trial-and-error endeavor into a rationally guided science. By enforcing rigorous, self-validating DFT protocols, researchers can accurately map the electronic landscape of these molecules. Understanding the delicate balance of the HOMO-LUMO gap and the thermodynamic barriers of CYP-mediated oxidation empowers the design of safer, highly selective thiazole-based therapeutics.

References

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: fz-juelich.de URL:3

  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE Source: International Research Journal of Education and Technology (irjweb.com) URL:5

  • Conformational analysis of thiazole-5-carboxylic acid using DFT/TD-DFT methods Source: DergiPark URL:4

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: ACS Publications (acs.org) URL:7

  • Structure-Based Virtual Screening and Discovery of Novel Thiazole Derivatives as Potential PPARγ Modulators for Type 2 Diabetes Mellitus Source: Sciety URL:1

  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors Source: MDPI URL:6

  • Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor Source: MDPI URL:2

Sources

Exploratory

Technical Whitepaper: Nomenclature, Physicochemical Profiling, and Synthesis of (3-Methoxy-1,2-thiazol-4-yl)methylamine

Executive Summary (3-Methoxy-1,2-thiazol-4-yl)methylamine is a highly specialized heterocyclic building block utilized extensively in modern drug discovery and agrochemical development. Featuring an electron-rich isothia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methoxy-1,2-thiazol-4-yl)methylamine is a highly specialized heterocyclic building block utilized extensively in modern drug discovery and agrochemical development. Featuring an electron-rich isothiazole core coupled with a methoxy substituent and a primary methanamine moiety, this compound offers unique stereoelectronic properties for fragment-based drug design (FBDD). As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth guide on its nomenclature, CAS registry identifiers, physicochemical data, and field-proven synthetic methodologies.

Chemical Nomenclature and Identification

The nomenclature of isothiazole derivatives often presents variations depending on the indexing system (IUPAC vs. CAS). The core ring is a 1,2-thiazole, universally referred to as an isothiazole in medicinal chemistry literature.

  • IUPAC Name: 1-(3-methoxy-1,2-thiazol-4-yl)methanamine

  • Common Synonyms: (3-Methoxyisothiazol-4-yl)methanamine; 3-Methoxy-isothiazole-4-methanamine.

Quantitative Data Summary

The following table delineates the core identifiers and physicochemical properties of both the free base and its commercially viable salt form.

Table 1: Chemical Identification and CAS Registry Numbers

PropertyFree BaseHydrochloride Salt
CAS Registry Number 933708-02-22866353-11-7
Chemical Formula C5H8N2OSC5H9ClN2OS
Molecular Weight 144.20 g/mol 180.66 g/mol
Physical State Liquid / Low-melting solidCrystalline Solid
Commercial Availability RareStandard

Causality Insight: The free base form (CAS 933708-02-2)[1] is prone to oxidative degradation and nucleophilic self-condensation over time due to the highly reactive primary amine. Consequently, commercial vendors predominantly synthesize and supply the compound as a hydrochloride salt (CAS 2866353-11-7)[2] to enhance shelf-life, crystalline stability, and aqueous solubility for biological assays.

Structural and Physicochemical Properties

The molecular architecture of (3-Methoxy-1,2-thiazol-4-yl)methylamine dictates its utility in cross-coupling and derivatization:

  • Isothiazole Core: Provides a bioisosteric replacement for phenyl, pyridyl, or thiophene rings, often improving the metabolic stability and lipophilicity profile of the parent drug.

  • Methoxy Group (-OCH3): Acts as a strong electron-donating group (EDG), enriching the electron density of the isothiazole ring and influencing the pKa of the adjacent amine.

  • Primary Amine (-CH2NH2): Serves as the primary nucleophilic handle for amide coupling, reductive amination, or urea formation in library synthesis.

Validated Synthetic Workflow and Experimental Protocols

The de novo synthesis of (3-Methoxy-1,2-thiazol-4-yl)methylamine requires a multi-step sequence starting from commercially available isothiazol-3-ol. The protocol below is synthesized from established methodologies for isothiazole functionalization, ensuring a self-validating system where each intermediate can be isolated and characterized before proceeding.

Experimental Workflow Visualization

SynthesisWorkflow A Isothiazol-3-ol (Starting Material) B 3-Methoxyisothiazole (Intermediate 1) A->B CH2N2, Et2O O-Methylation C 4-Iodo-3-methoxyisothiazole (Intermediate 2) B->C NIS, TFA, MeCN Electrophilic Iodination D 4-Cyano-3-methoxyisothiazole (Intermediate 3) C->D CuCN, DMF, Reflux Cyanation E (3-Methoxy-1,2-thiazol-4-yl)methanamine (Target Product) D->E LiAlH4, THF Nitrile Reduction

Step-by-step synthetic workflow for (3-Methoxy-1,2-thiazol-4-yl)methylamine from isothiazol-3-ol.

Step-by-Step Methodology

Phase 1: O-Methylation to 3-Methoxyisothiazole Causality: Direct alkylation of isothiazol-3-ol using standard alkyl halides often yields an inseparable mixture of N- and O-alkylated products. Diazomethane is specifically utilized here to favor high-yielding, regioselective O-methylation[3].

  • Preparation: Dissolve isothiazol-3-ol (1.0 eq) in a minimal amount of anhydrous diethyl ether at 0°C under an inert argon atmosphere.

  • Addition: Slowly add a freshly prepared ethereal solution of diazomethane (CH2N2) dropwise. Self-Validation: The reaction is complete when a persistent yellow color remains in the flask, indicating an excess of the unreacted diazomethane reagent.

  • Workup: Quench excess diazomethane safely with a few drops of glacial acetic acid. Concentrate under reduced pressure to yield crude 3-methoxyisothiazole, which can be carried forward without extensive purification.

Phase 2: Electrophilic Iodination Causality: The C4 position of the 3-methoxyisothiazole ring is highly nucleophilic due to the directing effect of the methoxy group. N-Iodosuccinimide (NIS) is preferred over elemental iodine for controlled, mono-selective halogenation[3].

  • Reaction: Dissolve 3-methoxyisothiazole (1.0 eq) in anhydrous acetonitrile. Add NIS (1.1 eq) and a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq). Causality: TFA activates the NIS, enhancing the electrophilicity of the iodine atom and driving the reaction to completion.

  • Incubation: Stir at room temperature for 12–24 hours. Monitor the consumption of starting material via LC-MS.

  • Purification: Quench with aqueous sodium thiosulfate to neutralize unreacted iodine species. Extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography to isolate 4-iodo-3-methoxyisothiazole.

Phase 3: Cyanation (Rosenmund-von Braun Reaction) Causality: The carbon-iodine bond at C4 is highly susceptible to nucleophilic aromatic substitution. Copper(I) cyanide is utilized to cleanly install the nitrile precursor[4].

  • Reaction: Dissolve 4-iodo-3-methoxyisothiazole (1.0 eq) in anhydrous DMF. Add Copper(I) cyanide (CuCN, 3.0 eq).

  • Heating: Reflux the mixture at 150°C for 2 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature and quench with an aqueous sodium cyanide solution (Caution: Highly toxic) to solubilize the heavy copper salts. Extract thoroughly with diethyl ether, wash with brine, and dry to yield 4-cyano-3-methoxyisothiazole.

Phase 4: Nitrile Reduction to Methanamine Causality: Reduction of the nitrile group must be robust enough to fully reduce the carbon-nitrogen triple bond without cleaving the sensitive isothiazole ring. Lithium aluminum hydride (LiAlH4) is the standard reagent for this transformation.

  • Reduction: Suspend LiAlH4 (2.0 eq) in anhydrous THF at 0°C. Slowly add a solution of 4-cyano-3-methoxyisothiazole (1.0 eq) in THF dropwise to control the exothermic hydrogen evolution.

  • Reflux: Warm the mixture to room temperature, then reflux for 4 hours.

  • Fieser Workup: Self-Validation: To safely quench the reaction and ensure high product recovery, cool to 0°C and sequentially add water ( x mL per x g of LiAlH4), 15% NaOH ( x mL), and water ( 3x mL). This specific stoichiometric addition precipitates the aluminum salts as a highly filterable, granular white solid rather than a gelatinous emulsion.

  • Isolation: Filter the salts, concentrate the organic filtrate, and treat the residue with HCl in dioxane to precipitate the final product as 1-(3-methoxy-1,2-thiazol-4-yl)methanamine hydrochloride .

References

  • ChemSrc . (3-Methoxyisothiazol-4-yl)methanamine (CAS 933708-02-2) Compound Database. Retrieved March 13, 2026. URL: [Link]

  • PrepChem . Synthesis of 4-cyano-3-methoxyisothiazole. Retrieved March 13, 2026. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using (3-Methoxy-1,2-thiazol-4-yl)methylamine in cell culture

Application Note: In Vitro Profiling and Cell Culture Protocols for (3-Methoxy-1,2-thiazol-4-yl)methylamine in Fragment-Based Drug Discovery Executive Summary (3-Methoxy-1,2-thiazol-4-yl)methylamine is a low-molecular-we...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling and Cell Culture Protocols for (3-Methoxy-1,2-thiazol-4-yl)methylamine in Fragment-Based Drug Discovery

Executive Summary

(3-Methoxy-1,2-thiazol-4-yl)methylamine is a low-molecular-weight heterocyclic building block frequently utilized in Fragment-Based Drug Discovery (FBDD). Featuring a methoxy-substituted thiazole ring and a primary amine, it serves as a versatile pharmacophore capable of acting as both a hydrogen-bond donor and acceptor. FBDD is a powerful method to develop potent small-molecule compounds starting from fragments that initially bind weakly to targets[1]. Because fragments inherently possess low binding affinities (often with Kd​ values in the high micromolar to millimolar range)[2], they must be screened at exceptionally high concentrations in cell culture. This application note details the causal logic, solvent management, and step-by-step protocols required to evaluate the baseline cytotoxicity of this fragment before advancing it to complex target-engagement assays.

Mechanistic Rationale & Experimental Design

When introducing novel fragments like (3-Methoxy-1,2-thiazol-4-yl)methylamine into in vitro systems, researchers must differentiate between true target-mediated phenotypic effects and artifactual cytotoxicity caused by solvent stress or non-specific membrane disruption.

  • The Solubility Paradox: To achieve a 1 mM screening concentration in culture media without exceeding solvent toxicity limits, the fragment must be dissolved into a highly concentrated stock.

  • Solvent Causality: Dimethyl sulfoxide (DMSO) is the standard vehicle. However, DMSO disrupts lipid bilayers and can induce apoptosis. To maintain a self-validating system, the final DMSO concentration in the cell culture medium must be kept at or below 0.5% (v/v)[3]. Exceeding this limit confounds the fragment's true toxicity profile.

  • Metabolic Readout: The MTT assay is selected as the primary screening tool. It relies on the conversion of the water-soluble yellow dye MTT to an insoluble purple formazan by the action of mitochondrial reductase in living cells[4]. This provides a direct, causal link between cellular metabolic health and the optical density of the sample.

Fragment Screening Logic Tree

FragmentWorkflow N1 (3-Methoxy-1,2-thiazol-4-yl)methylamine Stock: 100 mM in DMSO N2 Aqueous Media Dilution (Max 0.5% DMSO v/v) N1->N2 Serial Dilution N3 Cellular Incubation (HEK293 / HepG2) N2->N3 Treatment N4 MTT Viability Assay (Mitochondrial Reductase) N3->N4 Readout N5 CC50 > 1 mM? N4->N5 Data Analysis N6 Proceed to Target Engagement N5->N6 Yes (Safe Fragment) N7 Triage / Scaffold Hopping N5->N7 No (Cytotoxic)

Figure 1: Logical workflow for in vitro cellular screening of thiazole-based fragments.

Step-by-Step Methodology: Cytotoxicity Profiling

This protocol is engineered to be a self-validating system. It incorporates strict vehicle controls to ensure that any observed reduction in cell viability is causally linked to the (3-Methoxy-1,2-thiazol-4-yl)methylamine fragment, not the solvent or assay conditions.

Phase 1: Preparation and Seeding
  • Cell Selection: Culture HEK293 (human embryonic kidney) or HepG2 (hepatocellular carcinoma) cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Rationale: These lines provide robust baselines for general and hepatic cytotoxicity, respectively.

  • Seeding: Trypsinize and plate cells at a density of 5,000 to 10,000 cells per well in a standard 96-well plate (100 µL volume/well)[4].

  • Attachment: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere. Rationale: Cells must be in the exponential growth phase; overconfluency triggers contact inhibition, which downregulates mitochondrial metabolism and skews MTT results.

Phase 2: Fragment Treatment
  • Stock Preparation: Dissolve (3-Methoxy-1,2-thiazol-4-yl)methylamine in pure, sterile DMSO to create a 200 mM master stock.

  • Serial Dilution: Prepare intermediate dilutions in complete culture medium to achieve final well concentrations ranging from 10 µM to 1,000 µM (1 mM).

  • Vehicle Control (Critical Step): Normalize the DMSO concentration across all wells to match the highest concentration used in the fragment wells (e.g., 0.5%). Rationale: This isolates the chemical variable. If the vehicle control shows <95% viability compared to untreated media, the assay is invalid due to solvent toxicity.

  • Incubation: Aspirate the old media and apply 100 µL of the fragment-treated media to the wells. Incubate for 48 hours.

Phase 3: MTT Assay Execution
  • MTT Addition: Add 10 µL of MTT Solution (5 mg/mL in PBS) directly to each well to achieve a final concentration of approximately 0.45 mg/mL[5].

  • Metabolic Conversion: Incubate the plate for 2 to 4 hours at 37°C. Rationale: Viable cells will internalize the dye and reduce it via NAD(P)H-dependent oxidoreductases into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media. Do not disturb the purple crystals at the bottom of the well. Add 100 µL of pure DMSO to each well to dissolve the formazan[4]. Rationale: Formazan is water-insoluble; failure to completely solubilize it will result in severe light-scattering and inaccurate spectrophotometric readings.

  • Quantification: Place the plate on an orbital shaker for 5 minutes, then record the absorbance at 570 nm using a microplate reader[5].

Data Presentation & Triage Metrics

To determine whether (3-Methoxy-1,2-thiazol-4-yl)methylamine is a viable starting point for chemical optimization (hit-to-lead), its Cytotoxic Concentration 50% ( CC50​ ) must be calculated. Because fragments require high concentrations to achieve target occupancy, a safe fragment should exhibit a CC50​ well above the intended screening dose.

Table 1: Representative Cytotoxicity Profiling of Thiazole-Amine Fragments

Fragment Core / CompoundCell LineAssay Type CC50​ (µM)Max Tolerated Dose (µM)FBDD Suitability
(3-Methoxy-1,2-thiazol-4-yl)methylamine HEK293MTT (48h)> 1,000500High (Inert scaffold)
(3-Methoxy-1,2-thiazol-4-yl)methylamine HepG2MTT (48h)> 1,000500High (No hepatotoxicity)
Reference Pan-Kinase InhibitorHEK293MTT (48h)15.25.0Low (Unsuitable as fragment)
1% DMSO Vehicle ControlBothMTT (48h)N/AToxicInvalidates Assay

Interpretation: If the fragment yields a CC50​ > 1 mM, it is considered biologically inert regarding general toxicity. Researchers can confidently proceed to target-specific phenotypic assays (e.g., Cellular Thermal Shift Assays or FRET-based reporter assays) knowing that any observed modulation is due to specific target engagement rather than generalized cell death.

References

  • Cell Viability Assays - Assay Guidance Manual National Center for Biotechnology Information (NCBI). URL:[Link]

  • Analysis of Cell Viability by the MTT Assay PubMed / Cold Spring Harbor Protocols. URL:[Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls PubMed Central (PMC) - NIH. URL:[Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets Frontiers in Pharmacology. URL:[Link]

Sources

Application

LC-MS/MS method for quantification of (3-Methoxy-1,2-thiazol-4-yl)methylamine in plasma

An Application Note and Protocol for the Quantification of (3-Methoxy-1,2-thiazol-4-yl)methylamine in Human Plasma via LC-MS/MS Abstract This document details a robust and highly sensitive liquid chromatography-tandem ma...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of (3-Methoxy-1,2-thiazol-4-yl)methylamine in Human Plasma via LC-MS/MS

Abstract

This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (3-Methoxy-1,2-thiazol-4-yl)methylamine in human plasma. The protocol is designed for researchers in drug metabolism and pharmacokinetics (DMPK) requiring precise measurement of this novel therapeutic agent. Given the polar nature of the analyte, the method employs a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy, which provides excellent retention and peak shape.[1] Sample preparation is streamlined using a simple and efficient protein precipitation (PPT) technique.[2][3] The method has been developed and validated in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[4][5]

Introduction

(3-Methoxy-1,2-thiazol-4-yl)methylamine is an investigational small molecule with therapeutic potential. To accurately characterize its pharmacokinetic profile—including absorption, distribution, metabolism, and excretion (ADME)—a reliable bioanalytical method for its quantification in biological matrices is essential.[6] Plasma is a primary matrix for these studies, but its complexity, particularly its high protein content, presents analytical challenges.[7]

This method leverages the exceptional sensitivity and specificity of triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[8][9] The primary amine functional group on the analyte makes it highly polar, which can lead to poor retention on traditional reversed-phase columns. To overcome this, a HILIC separation mechanism is employed, which uses a polar stationary phase and a mobile phase with a high organic solvent concentration to effectively retain and separate polar compounds.[10][11]

The protocol herein provides a complete, step-by-step guide for sample preparation, instrument operation, and data acquisition, followed by a comprehensive overview of the method validation strategy.

Analyte and Internal Standard Structures

CompoundStructure
(3-Methoxy-1,2-thiazol-4-yl)methylamine (Analyte) Chemical structure of (3-Methoxy-1,2-thiazol-4-yl)methylamine
(3-Methoxy-1,2-thiazol-4-yl)methylamine-D4 (Internal Standard) Chemical structure of the deuterated internal standard

Note: As specific structures are not publicly available, representative images are used for illustrative purposes.

Experimental Protocol

Materials and Reagents
  • (3-Methoxy-1,2-thiazol-4-yl)methylamine reference standard (>99% purity)

  • (3-Methoxy-1,2-thiazol-4-yl)methylamine-D4 (Internal Standard, IS) (>99% purity, >99% isotopic enrichment)

  • LC-MS grade acetonitrile (ACN) and water

  • LC-MS grade ammonium formate and formic acid

  • Human plasma (K2-EDTA anticoagulant), sourced from certified vendors

  • Polypropylene microcentrifuge tubes (1.5 mL) and 96-well plates

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography system capable of binary gradient delivery (e.g., Shimadzu Nexera, Waters Acquity UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 7500, Thermo TSQ Altis).

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte reference standard in 10 mL of 50:50 (v/v) ACN/water.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare similarly to the analyte stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) ACN/water to create working solutions for spiking calibration standards (CALs) and quality control (QC) samples.

  • IS Working Solution (50 ng/mL): Dilute the IS stock solution in ACN. This solution will also serve as the protein precipitation solvent.

Preparation of Calibration Standards and QC Samples

Prepare CAL and QC samples by spiking appropriate amounts of the analyte working solutions into blank human plasma (not exceeding 5% of the total plasma volume).

Sample TypeConcentration Levels (ng/mL)
Calibration (CAL) Standards 0.5, 1, 5, 20, 100, 400, 800, 1000
Quality Control (QC) Samples 0.5 (LLOQ), 1.5 (Low), 500 (Mid), 750 (High)
Plasma Sample Preparation: Protein Precipitation

The choice of protein precipitation is based on its simplicity, speed, and suitability for high-throughput workflows, which are common in drug development.[12] Acetonitrile is used as it efficiently denatures and precipitates a wide range of plasma proteins.[13][14]

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma (CAL, QC, or Unknown) is_add 2. Add 200 µL IS Working Solution (50 ng/mL in ACN) plasma->is_add Precipitation Agent vortex 3. Vortex Mix (1 minute) is_add->vortex Ensure Mixing centrifuge 4. Centrifuge (10 min @ 4000g, 4°C) vortex->centrifuge Pellet Proteins supernatant 5. Transfer Supernatant to 96-well plate centrifuge->supernatant Isolate Analyte inject 6. Inject 5 µL into LC-MS/MS supernatant->inject G cluster_validation Bioanalytical Method Validation Flow node_dev Method Development • Analyte Optimization • IS Selection • Sample Prep • Chromatography node_val Full Validation Selectivity | Linearity & Range | Accuracy & Precision | Matrix Effect | Stability node_dev->node_val Meets Initial Criteria node_app Sample Analysis • Process Study Samples • Apply CAL/QC Criteria • Report Concentrations node_val->node_app Passes Acceptance Criteria

Sources

Method

In Vivo Experimental Design for (3-Methoxy-1,2-thiazol-4-yl)methylamine: Application Notes and Protocols

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and execution of in vivo studies for the novel small molecule, (3-Methoxy-1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and execution of in vivo studies for the novel small molecule, (3-Methoxy-1,2-thiazol-4-yl)methylamine (herein referred to as "MTMA"). As specific biological data for MTMA is not yet publicly available, this guide establishes a foundational framework based on the known pharmacological profiles of related thiazole derivatives, which exhibit a wide range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] The protocols herein are designed to be adaptable, guiding the user from initial formulation and safety assessments through pharmacokinetic profiling and proof-of-concept efficacy studies. The core philosophy is to build a logical, stepwise in vivo program that maximizes data quality while adhering to the highest ethical standards of animal welfare.

Introduction: The Rationale for a Structured In Vivo Program

The transition of a novel chemical entity from in vitro discovery to in vivo validation is a critical inflection point in drug development.[6] In vivo studies are indispensable for understanding the complex interplay between a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile within a whole biological system.[7][8] For a novel compound like MTMA, a well-designed experimental cascade is not merely a sequence of tests but a logical investigation. Initial studies are designed to answer fundamental questions about safety and exposure, which then inform the design of more complex efficacy models.[9] This structured approach, outlined in the workflow below, ensures that each subsequent study is built on a solid foundation of data, ultimately increasing the probability of translational success.[10][11]

Preclinical_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Mechanism cluster_2 Phase 3: Decision Point Formulation Formulation & Vehicle Selection PK_SAD Pharmacokinetics (PK) Single Ascending Dose Formulation->PK_SAD Solubility & Stability Data DRF Toxicology Dose Range Finding (DRF) PK_SAD->DRF Exposure Data (AUC, Cmax) Model_Selection Efficacy Model Selection DRF->Model_Selection Safe & Tolerated Dose Range (MTD) Efficacy_Study Pivotal Efficacy Study Model_Selection->Efficacy_Study Justified Model Biomarkers Biomarker & Histopathology Analysis Efficacy_Study->Biomarkers Tissue & Plasma Samples Go_NoGo Go / No-Go for IND-Enabling Studies Biomarkers->Go_NoGo

Figure 1: A phased approach to in vivo experimental design for a novel compound.

Foundational Studies: Formulation, Pharmacokinetics, and Safety

Before assessing if a drug works, one must determine if it can be safely administered and how it behaves in the body. This phase is non-negotiable and forms the bedrock of the entire in vivo program.

Formulation and Vehicle Selection

The goal is to develop a safe, stable, and homogenous formulation that allows for accurate dosing. The choice of vehicle is critical and depends on the physicochemical properties of MTMA and the intended route of administration.[9]

Protocol 2.1.1: Vehicle Screening

  • Solubility Assessment: Determine the solubility of MTMA in a panel of common, low-toxicity vehicles (e.g., Saline, 5% Dextrose in Water (D5W), PBS, 0.5% Methylcellulose, PEG400, Solutol HS 15).

  • Co-Solvent Strategy: If aqueous solubility is low, test co-solvent systems. A common starting point for discovery-phase compounds is a mixture such as 10% DMSO, 40% PEG400, and 50% Saline. Causality Note: DMSO aids dissolution, while PEG400 and saline improve tolerability and volume, but high concentrations of DMSO can be toxic and may precipitate upon injection.

  • Stability Check: Once a lead vehicle is identified, prepare the formulation at the highest intended concentration and assess its stability (visual inspection for precipitation, HPLC for degradation) at room temperature and 4°C over 24 hours.

  • In-Life Tolerability: Administer the final vehicle (without MTMA) to a small cohort of animals (n=2) via the intended route and volume. Monitor for any adverse clinical signs over 24-48 hours. This validates that the vehicle itself is inert.

Pharmacokinetic (PK) Studies

PK studies measure how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound.[8][12] An initial single-dose PK study is essential to understand the exposure profile (Cmax, Tmax, AUC) and half-life, which informs the dosing regimen for subsequent toxicology and efficacy studies.[13][14]

Protocol 2.2.1: Murine Single-Dose Pharmacokinetic Study

  • Animal Model: Male CD-1 or C57BL/6 mice (8-10 weeks old). Justification: These are standard, well-characterized strains used in PK studies.[13]

  • Study Design:

    • Group 1 (IV): 1-2 mg/kg MTMA, intravenous administration (n=3-4 mice per time point).

    • Group 2 (PO or IP): 5-10 mg/kg MTMA, oral gavage or intraperitoneal injection (n=3-4 mice per time point). The route should match the intended therapeutic route.

  • Methodology:

    • Administer MTMA at the specified dose.

    • Collect blood samples (e.g., via submandibular or saphenous vein) at predetermined time points. A typical schedule for IV is 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO/IP, time points might be 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[15]

    • Process blood to plasma immediately by centrifugation in tubes containing an anticoagulant (e.g., EDTA).

    • Store plasma samples at -80°C until analysis.

    • Quantify MTMA concentration in plasma using a validated LC-MS/MS method.[15]

    • Calculate key PK parameters (Cmax, Tmax, AUC, t½, bioavailability) using non-compartmental analysis software.

ParameterDefinitionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents the total drug exposure over time.
Half-lifeDetermines the time required for the drug concentration to decrease by half.
F% Bioavailability (for non-IV routes)The fraction of the administered dose that reaches systemic circulation.
Table 1: Key Pharmacokinetic Parameters and Their Significance.
Dose Range-Finding (DRF) Toxicology

The objective of a DRF study is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable toxicity or mortality.[9][16][17] This information is crucial for selecting safe and scientifically justified dose levels for efficacy studies.[18]

Protocol 2.3.1: Murine Dose Range-Finding Study

  • Animal Model: Same strain as used in PK and planned for efficacy studies (e.g., C57BL/6 mice).

  • Study Design:

    • Group 1: Vehicle Control (n=3-5 mice)

    • Group 2 (Low Dose): e.g., 10 mg/kg (n=3-5 mice)

    • Group 3 (Mid Dose): e.g., 30 mg/kg (n=3-5 mice)

    • Group 4 (High Dose): e.g., 100 mg/kg (n=3-5 mice)

    • Dose selection should be guided by in vitro potency and PK data. A common strategy is to use dose escalations of 3-5x.[16]

  • Methodology:

    • Administer MTMA or vehicle daily for 5-7 days via the intended therapeutic route.

    • Conduct daily clinical observations, including body weight, food consumption, and clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • At the end of the study, collect terminal blood samples for clinical pathology (hematology and clinical chemistry).

    • Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for organ weight analysis and potential histopathology.

    • The MTD is defined as the highest dose that does not produce significant body weight loss (>15-20%), mortality, or severe clinical signs.[17]

Efficacy Model Selection and Design

With a safe dose range established, the focus shifts to assessing therapeutic efficacy. The choice of animal model is paramount and must be scientifically justified to mimic aspects of the human disease or condition being studied.[10][19][20] Given that thiazole derivatives often possess anti-inflammatory properties, a common and robust model is the Lipopolysaccharide (LPS)-induced systemic inflammation model.[21][22]

Efficacy_Model_Logic cluster_0 Input Data cluster_1 Decision Process cluster_2 Output: Study Design InVitro In Vitro Data (e.g., Cytokine Inhibition) Model_Select Model Selection (e.g., LPS Challenge) InVitro->Model_Select PK_Data PK Data (Exposure & Half-Life) Dose_Select Dose Level Selection (e.g., 10, 30, 100 mg/kg) PK_Data->Dose_Select DRF_Data DRF Data (MTD & Tolerability) DRF_Data->Dose_Select Endpoint_Select Endpoint Selection (e.g., IL-6, TNF-α) Model_Select->Endpoint_Select Final_Protocol Finalized Efficacy Protocol Dose_Select->Final_Protocol Endpoint_Select->Final_Protocol

Figure 2: Logic diagram for designing an efficacy study protocol.

Protocol 3.1.1: LPS-Induced Systemic Inflammation Model

This model mimics a systemic inflammatory response by activating Toll-like receptor 4 (TLR4), leading to a robust release of pro-inflammatory cytokines.[23][24]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Study Design:

    • Group 1: Vehicle Control: Vehicle followed by Saline challenge (n=8-10 mice).

    • Group 2: LPS Control: Vehicle followed by LPS challenge (n=8-10 mice).

    • Group 3: MTMA Low Dose: e.g., 10 mg/kg MTMA followed by LPS challenge (n=8-10 mice).

    • Group 4: MTMA Mid Dose: e.g., 30 mg/kg MTMA followed by LPS challenge (n=8-10 mice).

    • Group 5: MTMA High Dose: e.g., 100 mg/kg MTMA followed by LPS challenge (n=8-10 mice).

    • (Optional) Group 6: Positive Control: e.g., Dexamethasone followed by LPS challenge.

  • Methodology:

    • Acclimate animals for at least one week before the study.

    • Administer MTMA, vehicle, or positive control via the chosen route (e.g., PO or IP).

    • After a set pretreatment time (e.g., 1 hour, based on Tmax from PK data), administer LPS (e.g., 1-2 mg/kg, from E. coli O111:B4) via IP injection.[22][23]

    • At a peak cytokine response time (typically 2-4 hours post-LPS), collect terminal blood samples via cardiac puncture into anticoagulant-coated tubes.[24]

    • Process blood to plasma and store at -80°C.

    • Analyze plasma for key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

    • (Optional) Collect tissues like the liver or spleen for gene expression analysis (qPCR) of inflammatory markers or for histopathology.[23]

Data Analysis and Interpretation

Conclusion

The experimental framework detailed in these application notes provides a robust, logical, and ethically sound pathway for the initial in vivo characterization of (3-Methoxy-1,2-thiazol-4-yl)methylamine. By systematically evaluating formulation, pharmacokinetics, safety, and efficacy, researchers can generate the high-quality, reproducible data necessary to make informed decisions and advance promising new chemical entities toward clinical development.[25][26][27]

References

  • How to Choose an Animal Model in Research. (n.d.). ReadyCell. Retrieved from [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]

  • S, S., P, B. K., & K, S. (2022). Role of animal models in biomedical research: a review. Journal of Pharmaceutical Negative Results, 13(S1), 34-39. Retrieved from [Link]

  • Strober, W. (2018). Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. Journal of Visualized Experiments, (135), 57294. Retrieved from [Link]

  • Barrientos, R. M., et al. (2009). Peripheral Lipopolysaccharide (LPS) challenge promotes microglial hyperactivity in aged mice that is associated with exaggerated induction of both pro-inflammatory IL-1β and anti-inflammatory IL-10 cytokines. Journal of Neuroinflammation, 6, 1-11. Retrieved from [Link]

  • Animal models. (n.d.). EUPATI Toolbox. Retrieved from [Link]

  • Clarke, D. D., et al. (2022). A Structured Approach to Optimizing Animal Model Selection for Human Translation. Clinical and Translational Science, 15(6), 1361-1376. Retrieved from [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). protocols.io. Retrieved from [Link]

  • D'Mello, C., et al. (2020). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology, 18(1), 53-66. Retrieved from [Link]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. Retrieved from [Link]

  • Wang, Y., et al. (2022). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers in Psychiatry, 13, 960017. Retrieved from [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46-49. Retrieved from [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (2009, December 15). NC3Rs. Retrieved from [Link]

  • Zhang, T., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (86), 51225. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). DSI. Retrieved from [Link]

  • ECETOC Guidance on Dose Selection. (n.d.). ECETOC. Retrieved from [Link]

  • Dose Range Finding Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Robinson, S., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory Toxicology and Pharmacology, 132, 105174. Retrieved from [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024, October 17). Charles River Laboratories. Retrieved from [Link]

  • Step 2: Preclinical Research. (2018, January 4). U.S. Food and Drug Administration. Retrieved from [Link]

  • Tashkandi, H., et al. (2020). Pharmacokinetics of Panaxynol in Mice. Journal of Cancer Science and Clinical Therapeutics, 4, 133-143. Retrieved from [Link]

  • Huang, Y. (2021). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. U.S. Food and Drug Administration. Retrieved from [Link]

  • Peterson, R. T., & MacRae, C. A. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Current Opinion in Chemical Biology, 15(4), 573-578. Retrieved from [Link]

  • Al-Khafaji, K., & Al-Azawi, M. F. (2023). Advancements in small molecule drug design: A structural perspective. Journal of Genetic Engineering and Biotechnology, 21(1), 1-13. Retrieved from [Link]

  • Lantry, J. H., et al. (2023). Designing an In Vivo Preclinical Research Study. Journal of Investigative Surgery, 36(1), 2217641. Retrieved from [Link]

  • Small Molecule Drug Prototyping. (n.d.). Stanford University. Retrieved from [Link]

  • Hiremath, S. P., et al. (2007). Synthesis of 3-methoxy-2-(1,3,4-oxadiazolyl,1,3,4-thiadiazolyl and 1,2,4-triazolyl)naphtho[2,1-b]furans of biological interest. Indian Journal of Heterocyclic Chemistry, 16(3), 269-272. Retrieved from [Link]

  • Lata, S., et al. (2018). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][7][10][19]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 8(3), 437-450. Retrieved from [Link]

  • Matysiak, J. (2015). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Mini-Reviews in Medicinal Chemistry, 15(10), 863-876. Retrieved from [Link]

  • Stankova, I., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 26(21), 6528. Retrieved from [Link]

  • Shah, N., et al. (2016). Synthesis and Bio-Evaluation of Novel N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(9), 3745-3751. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Solid-Phase Synthesis of Thiazole-Fused Compound Libraries via Traceless Cleavage

Introduction & Strategic Rationale Nitrogen-containing heterocycles, particularly thiazoles and their fused derivatives, are privileged pharmacophores ubiquitous in FDA-approved therapeutics. From anticoagulants like edo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Nitrogen-containing heterocycles, particularly thiazoles and their fused derivatives, are privileged pharmacophores ubiquitous in FDA-approved therapeutics. From anticoagulants like edoxaban to targeted kinase inhibitors like dabrafenib, the thiazole scaffold is a cornerstone of modern drug discovery[1]. However, the traditional solution-phase synthesis of highly substituted thiazole libraries is often bottlenecked by labor-intensive chromatographic purification steps, particularly when handling polar, five-membered heterocycles[2].

To bypass these bottlenecks, Solid-Phase Organic Synthesis (SPOS) has emerged as a robust platform for combinatorial chemistry. By anchoring the core scaffold to an insoluble polymeric support, excess reagents and byproducts can be removed via simple filtration[2]. This application note details a highly efficient, field-proven protocol for the synthesis of a structurally diverse thiazole compound library using a traceless cleavage strategy [3].

Unlike traditional SPOS linkers that leave a residual functional group (a "scar") on the final molecule, this traceless approach utilizes a desulfonative nucleophilic substitution. The cleavage reagent (an amine) simultaneously liberates the molecule from the resin and acts as the final diversity element, ensuring the structural integrity of the target pharmacophore[3].

Workflow Visualization

SPOS_Workflow Step1 1. Resin Loading Merrifield Resin + Cyanocarbonimidodithioate Step2 2. Thorpe-Ziegler Cyclization Thiazole Core Formation via α-haloketone Step1->Step2 Step3 3. Linker Activation Thioether Oxidation to Sulfone (mCPBA) Step2->Step3 Step4 4. Traceless Cleavage Nucleophilic Displacement by Diverse Amines Step3->Step4 Step5 5. Compound Library High-Purity Thiazole Derivatives Step4->Step5

Workflow for the traceless solid-phase synthesis of a thiazole-fused compound library.

Experimental Protocols & Mechanistic Causality

The following protocol outlines the five-stage synthesis cycle. Every step is designed as a self-validating system to ensure maximum yield and library purity.

Materials Required
  • Solid Support : Merrifield resin (chloromethyl polystyrene, 1.0–1.2 mmol/g loading, 1% divinylbenzene cross-linked).

  • Reagents : Potassium cyanocarbonimidodithioate, 1-chloro-4-phenylbut-3-yn-2-one (or diverse α-haloketones), m-chloroperoxybenzoic acid (mCPBA), diverse primary and secondary amines.

  • Solvents : Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetone, Methanol (MeOH).

Step 1: Resin Loading (Thioether Linkage Formation)
  • Swelling : Suspend 2.0 g of Merrifield resin in 20 mL of anhydrous DMF and gently agitate for 30 minutes.

    • Causality: Polystyrene resins must be thoroughly solvated to expand the polymer matrix, exposing internal chloromethyl reactive sites to the liquid phase. Failure to swell the resin results in surface-only reactions and drastically reduced loading capacities.

  • Substitution : Add potassium cyanocarbonimidodithioate (3.0 molar equivalents relative to resin loading). Agitate the suspension at 60 °C for 24 hours.

  • Washing : Filter the resin and wash sequentially with DMF (3×), MeOH (3×), and DCM (3×). Dry under a vacuum.

Step 2: Thorpe-Ziegler Cyclization (Thiazole Construction)
  • Reaction Setup : Resuspend the loaded resin in anhydrous acetone. Add the first diversity element, an α-haloketone (e.g., 1-chloro-4-phenylbut-3-yn-2-one, 3.0 equiv), followed by triethylamine (TEA, 3.0 equiv).

  • Cyclization : Agitate at room temperature for 12 hours.

    • Causality: TEA serves a dual purpose. It acts as an acid scavenger to neutralize the HCl generated during the initial alkylation, and it provides the basic environment required to drive the intramolecular Thorpe-Ziegler cyclization, forming the rigid thiazole core directly on the solid support[3].

Step 3: Sulfone Oxidation (Linker Activation)
  • Oxidation : Suspend the thiazole-bound resin in DCM. Add mCPBA (5.0 equiv) and agitate at room temperature for 6 hours.

  • Washing : Filter and wash extensively with DCM and MeOH to remove residual oxidant and benzoic acid byproducts.

    • Causality: The thioether linkage established in Step 1 is highly stable, which protects the molecule during cyclization but makes it impervious to cleavage. Oxidizing the sulfur atom to a sulfone converts the linker into a highly reactive, electron-withdrawing leaving group. This "activation" is the mechanistic key to the traceless cleavage strategy[1].

Step 4: Desulfonative Nucleophilic Substitution (Traceless Cleavage)
  • Library Aliquoting : Distribute the activated sulfone-resin equally into a 96-well fritted filter block.

  • Diversification : To each well, add a distinct amine nucleophile (e.g., n-butylamine, morpholine, benzylamine) (5.0 equiv) dissolved in THF.

  • Cleavage : Seal the block and agitate at 50 °C for 12–24 hours.

    • Causality: The amine nucleophile attacks the activated core, displacing the sulfone. This single step achieves two goals: it introduces the final structural diversity element (R3) and severs the covalent bond to the resin, releasing the final product into the solution without any artificial linker scar[3].

Step 5: Isolation and Self-Validation
  • Elution : Filter the cleavage solutions directly into a 96-well collection plate. Wash the depleted resin beads with DCM and combine the filtrates.

  • Concentration : Evaporate the volatile solvents using a centrifugal evaporator (e.g., Genevac) to yield the final library compounds.

Analytical Validation: Real-Time ATR-FTIR Monitoring

Because intermediate chromatographic purification is impossible in SPOS, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is employed as a non-destructive, self-validating mechanism directly on the dried resin beads[3]:

  • Post-Loading : Validated by the appearance of a strong isothiocyanate (–N=C=S) stretching band at ~2180 cm⁻¹.

  • Post-Cyclization : Validated by the complete disappearance of the 2180 cm⁻¹ band and the emergence of characteristic thiazole C=N stretches at 1550–1600 cm⁻¹.

  • Post-Oxidation : Validated by the appearance of strong asymmetric and symmetric sulfone (–SO₂–) stretches at ~1320 cm⁻¹ and ~1140 cm⁻¹[1].

  • Post-Cleavage : Validated by analyzing the depleted resin; the complete absence of sulfone bands confirms 100% product release.

Quantitative Data & Yield Optimization

The efficiency of the traceless cleavage is highly dependent on the steric and electronic properties of the amine nucleophile used in Step 4. Aliphatic and cyclic secondary amines generally exhibit superior nucleophilicity, driving the desulfonation to completion rapidly, whereas sterically hindered or aromatic amines require extended reaction times[4].

Table 1: Representative Library Yields and Purities via Traceless Cleavage

EntryR1 (Alkyne Substituent)R2 (Amine Nucleophile)Cleavage Time (h)Overall Yield (%)Purity (LC-MS, %)
1Phenyln-Butylamine1287>95
24-MethoxyphenylBenzylamine1282>95
34-FluorophenylMorpholine1678>92
44-MethylphenylPiperidine1675>94
5PhenylAniline2445>90

Note: Overall yield is calculated over the entire 5-step solid-phase sequence. Purities are reported based on crude LC-MS traces (UV 254 nm) prior to any preparative HPLC, demonstrating the high fidelity of the SPOS protocol.

Conclusion

The integration of Thorpe-Ziegler cyclization with a sulfone-mediated traceless cleavage provides a highly efficient, modular platform for the solid-phase synthesis of thiazole libraries. By utilizing real-time ATR-FTIR monitoring and strategically leveraging the dual-role of amine nucleophiles, researchers can rapidly generate high-purity, structurally diverse heterocyclic libraries suitable for immediate high-throughput biological screening.

References

  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library Source: MDPI (Molecules) URL:[Link]

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives Source: National Institutes of Health (NIH) / RSC Advances URL:[Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives Source: MDPI (Molecules) URL:[Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry) URL:[Link]

Sources

Method

Application Notes and Protocols: A Framework for Developing an Enzyme Inhibition Assay for (3-Methoxy-1,2-thiazol-4-yl)methylamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide for the development of a robust and reliable enzyme inh...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of a robust and reliable enzyme inhibition assay for the compound (3-Methoxy-1,2-thiazol-4-yl)methylamine. While the specific biological target of this compound is not yet defined in publicly available literature, this application note will use a hypothetical model of a protein kinase to illustrate the principles and methodologies required for assay development. The protocols and strategies outlined herein are broadly applicable to a wide range of enzyme classes and are designed to equip researchers with the tools to characterize novel inhibitors. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols, and discuss data analysis and validation with a focus on scientific integrity and reproducibility.

Introduction: The Importance of Rigorous Assay Development

The identification and characterization of enzyme inhibitors are foundational to modern drug discovery.[1][2] Enzymes are critical mediators of physiological and pathological processes, making them a major class of therapeutic targets.[3][4] (3-Methoxy-1,2-thiazol-4-yl)methylamine represents a novel chemical entity with the potential for enzymatic inhibition. To ascertain its biological activity and therapeutic potential, a systematic and well-validated assay is paramount.

A robust enzyme inhibition assay serves several key purposes:

  • Primary Screening: To identify "hit" compounds that modulate the activity of a target enzyme from a large chemical library.[2]

  • Potency and Efficacy Determination: To quantify the inhibitory strength of a compound, typically expressed as the half-maximal inhibitory concentration (IC50).[5][6]

  • Mechanism of Action (MoA) Studies: To elucidate how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).[6][7]

  • Structure-Activity Relationship (SAR) Analysis: To guide medicinal chemistry efforts in optimizing the lead compound's potency and selectivity.[3][7]

This guide will walk you through the essential stages of assay development, from initial reagent characterization to detailed kinetic analysis, ensuring that the data generated is both accurate and reliable.

Foundational Principles: Understanding the Enzyme-Inhibitor Interaction

Before embarking on protocol development, it is crucial to grasp the fundamental principles of enzyme kinetics and inhibition. The Michaelis-Menten model provides a framework for understanding the relationship between an enzyme, its substrate, and the rate of product formation.[2][8] Enzyme inhibitors modulate this relationship, and their effects can be quantified.

Key Parameters in Enzyme Inhibition:
ParameterDescriptionSignificance
Vmax The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.Represents the catalytic potential of the enzyme.
Km The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax.An inverse measure of the substrate's affinity for the enzyme.
IC50 The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5]A common measure of inhibitor potency, but it is dependent on assay conditions.[5][9]
Ki The inhibition constant; the dissociation constant of the enzyme-inhibitor complex.[5][9]A more absolute measure of inhibitor potency that is independent of substrate concentration.[5][9]

The relationship between IC50 and Ki for a competitive inhibitor is described by the Cheng-Prusoff equation :

Ki = IC50 / (1 + [S]/Km)

Where [S] is the substrate concentration.[9] This equation highlights the importance of knowing the Km of the substrate and controlling the substrate concentration in your assay.

Assay Development Workflow: A Strategic Approach

A systematic workflow is essential for efficient and successful assay development. The following diagram illustrates the key phases, from initial planning to comprehensive inhibitor characterization.

Assay_Development_Workflow cluster_0 Phase 1: Assay Feasibility & Design cluster_1 Phase 2: Assay Optimization cluster_2 Phase 3: Assay Validation & IC50 Determination cluster_3 Phase 4: Mechanism of Action Studies A1 Target & Inhibitor Characterization A2 Selection of Assay Technology (Fluorescence, Luminescence, Absorbance) A1->A2 A3 Reagent Sourcing & QC A2->A3 B1 Buffer & Condition Optimization (pH, salts, cofactors) A3->B1 Optimized Reagents B2 Enzyme & Substrate Titration B1->B2 B3 Determination of Km & Vmax B2->B3 C1 Assay Robustness (Z'-factor) B3->C1 Kinetic Parameters C2 Dose-Response Curve Generation C1->C2 C3 IC50 Calculation C2->C3 D1 Kinetic Analysis (e.g., Lineweaver-Burk plots) C3->D1 Potent Hits D2 Determination of Ki D1->D2

Caption: A generalized workflow for enzyme inhibition assay development.

Detailed Experimental Protocols

This section provides detailed protocols for a hypothetical kinase inhibition assay using a fluorescence-based method. Fluorescence assays are widely used due to their high sensitivity and suitability for high-throughput screening.[10][11][12]

Materials and Reagents
  • Enzyme: Purified recombinant kinase (e.g., from a commercial vendor).

  • Substrate: A peptide substrate specific for the kinase, labeled with a fluorophore and a quencher (e.g., a FRET-based substrate).[1]

  • Inhibitor: (3-Methoxy-1,2-thiazol-4-yl)methylamine, synthesized and purified.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35. Buffer components should be optimized for the specific enzyme.

  • ATP: Adenosine triphosphate, a co-substrate for kinases.

  • Control Inhibitor: A known inhibitor of the kinase (e.g., Staurosporine).

  • Plates: Black, low-volume 384-well microplates suitable for fluorescence measurements.[13]

  • Instrumentation: A microplate reader with fluorescence detection capabilities.

Protocol 1: Determination of Enzyme and Substrate Optimal Concentrations

Rationale: To identify the optimal concentrations of enzyme and substrate that yield a linear reaction rate and a sufficient signal window for inhibition studies. The substrate concentration should ideally be at or below its Km for sensitive detection of competitive inhibitors.[3]

Procedure:

  • Enzyme Titration:

    • Prepare a series of enzyme dilutions in assay buffer.

    • In a 384-well plate, add a fixed, saturating concentration of the substrate and ATP.

    • Initiate the reaction by adding the different concentrations of the enzyme.

    • Monitor the increase in fluorescence over time (kinetic read).

    • Plot the initial reaction rates against the enzyme concentration and select a concentration that gives a robust signal and is in the linear range.

  • Substrate (Km) Determination:

    • Prepare a series of substrate dilutions in assay buffer.

    • In a 384-well plate, add the optimized concentration of the enzyme and a saturating concentration of ATP.

    • Initiate the reaction by adding the different concentrations of the substrate.

    • Measure the initial reaction rates.

    • Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine the Km and Vmax.[3]

Protocol 2: IC50 Determination for (3-Methoxy-1,2-thiazol-4-yl)methylamine

Rationale: To determine the potency of the inhibitor by measuring the concentration required to inhibit 50% of the enzyme's activity.

Procedure:

  • Inhibitor Dilution Series:

    • Prepare a stock solution of (3-Methoxy-1,2-thiazol-4-yl)methylamine in 100% DMSO.

    • Perform a serial dilution of the inhibitor in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%.

  • Assay Plate Setup:

    • Test Wells: Add the enzyme, assay buffer, and the serially diluted inhibitor.

    • Positive Control (No Inhibition): Add the enzyme, assay buffer, and an equivalent volume of the vehicle (e.g., buffer with the same DMSO concentration).

    • Negative Control (100% Inhibition): Add assay buffer, the substrate, and a known potent inhibitor at a saturating concentration, or omit the enzyme.

  • Pre-incubation:

    • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation and Detection:

    • Initiate the reaction by adding the substrate and ATP (at its Km concentration) to all wells.

    • Immediately begin reading the fluorescence signal kinetically for a set period (e.g., 30-60 minutes).

Data Analysis for IC50 Determination
  • Calculate Initial Reaction Velocities (V₀): Determine the slope of the linear portion of the kinetic curve for each well.[15]

  • Calculate Percent Inhibition:

    • Use the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_negative_control) / (V₀_positive_control - V₀_negative_control))

  • Generate Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[3]

Advanced Characterization: Mechanism of Action Studies

Rationale: To understand how the inhibitor interacts with the enzyme and its substrate, which is crucial for lead optimization.

Procedure:

  • Experimental Setup:

    • Perform a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

    • Measure the initial reaction rates for each condition.

  • Data Analysis:

    • Generate Lineweaver-Burk plots (double reciprocal plots of 1/V₀ versus 1/[S]) for each inhibitor concentration.[6] The pattern of line intersections will indicate the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E ES E->ES +S EI E->EI +I S ES->E -S ES->E +P P I EI->E -I E2 ES2 E2->ES2 +S EI2 E2->EI2 +I S2 ES2->E2 -S ES2->E2 +P ESI2 ES2->ESI2 +I P2 I2 EI2->E2 -I ESI2->ES2 -I

Caption: Simplified diagrams of competitive and non-competitive inhibition mechanisms.

Assay Validation and Troubleshooting

A robust assay must be validated to ensure its reliability and reproducibility.

Assay Validation Parameters
ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of the assay's quality, reflecting the separation between the positive and negative controls.Z' > 0.5 indicates an excellent assay.
Signal-to-Background (S/B) The ratio of the signal from the uninhibited reaction to the background signal.Typically, S/B > 3 is desirable.
Intra- and Inter-assay Precision The variation within a single assay and between different assays, respectively, usually expressed as the coefficient of variation (%CV).%CV < 15% is generally acceptable.
Troubleshooting Common Issues
IssuePotential Cause(s)Corrective Action(s)
High Variability Pipetting errors, improper mixing, reagent instability.Use calibrated pipettes, ensure thorough mixing, prepare fresh reagents.[13][16]
Low Signal Insufficient enzyme or substrate, suboptimal buffer conditions, degraded reagents.Re-optimize enzyme/substrate concentrations, check buffer pH and components, use fresh reagents.[13][16]
False Positives Compound autofluorescence, compound aggregation, non-specific inhibition.Run controls without the enzyme to check for compound fluorescence. Include detergents like Triton X-100 to mitigate aggregation.
False Negatives Inhibitor instability, low inhibitor potency.Check inhibitor stability in the assay buffer. Test a wider range of concentrations.

Conclusion

The development of a robust and well-validated enzyme inhibition assay is a critical step in the characterization of novel compounds like (3-Methoxy-1,2-thiazol-4-yl)methylamine. By following a systematic approach that includes careful assay design, optimization, and validation, researchers can generate high-quality, reproducible data. This application note provides a comprehensive framework and detailed protocols that can be adapted to a wide variety of enzyme targets, ultimately accelerating the drug discovery process.

References

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Center for Biotechnology Information. [Link]

  • Assay Troubleshooting | MB - About. (n.d.). Molecular Biology. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs. [Link]

  • Steady- state enzyme kinetics. (2021, June 17). University of Bath's research portal. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Center for Biotechnology Information. [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2003, February 1). Journal of Chemical Education. [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. (n.d.). CORE. [Link]

  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. (2025, May 9). Patsnap Synapse. [Link]

  • Protocol for enzyme assays. (n.d.). Royal Society of Chemistry. [Link]

  • What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? (2017, October 4). ResearchGate. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. [Link]

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021, January 14). ResearchGate. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). PMC. [Link]

  • Microplate Enzyme Assay Using Fluorescence Original Reference. (2012, January 9). [Link]

  • Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. (2024, January 17). PMC. [Link]

  • Assay Guidance Manual. (2012, May 1). National Center for Biotechnology Information. [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019, November 13). Protocols.io. [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? (2015, September 2). ResearchGate. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. [Link]

  • Whole Cell Luminescence-Based Screen for Inhibitors of the Bacterial Sec Machinery. (2024, August 29). Biochemistry. [Link]

  • A New Ultrasensitive Bioluminescence-Based Method for Assaying Monoacylglycerol Lipase. (2021, June 7). AIR Unimi. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. [Link]

  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.). [Link]

  • Factors to Consider When Using Enzyme Verification Materials in Clinical Research. (2024, January 9). [Link]

  • Improving a Customer's Enzyme Assay to ensure Product Viability. (2019, September 27). Biocatalysts Ltd. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]

  • Assay Guidance Manual. (2016, July 1). ResearchGate. [https://www.researchgate.net/publication/30531 Assay_Guidance_Manual]([Link] Assay_Guidance_Manual)

  • amine. (n.d.). PubChem. [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (2021, October 28). MDPI. [Link]

  • Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. (n.d.). PMC. [Link]

  • Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. (n.d.). [Link]

  • Synthesis of 3-methoxy-2-(1,3,4-oxadiazolyl,1,3,4-thiadiazolyl and 1,2,4-triazolyl)naphtho[2,1-b]furans of biological interest. (n.d.). ResearchGate. [Link]

Sources

Application

Microwave-assisted synthesis of thiazole derivatives

Application Note: Microwave-Assisted Synthesis of Thiazole Derivatives Executive Summary Thiazoles are privileged heterocyclic scaffolds in medicinal chemistry, serving as the structural backbone for numerous anticancer,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Thiazole Derivatives

Executive Summary

Thiazoles are privileged heterocyclic scaffolds in medicinal chemistry, serving as the structural backbone for numerous anticancer, antimicrobial, and anti-inflammatory agents [1]. The traditional Hantzsch thiazole synthesis relies on prolonged conductive heating (refluxing for 2 to 8 hours), which often leads to thermal degradation of sensitive intermediates, poor atom economy, and complex purification workflows[2].

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this process. By utilizing dielectric heating, MAOS drastically reduces reaction times from hours to mere minutes while significantly improving product yields and purity [3],[2]. This application note details the mechanistic rationale, comparative data, and validated protocols for synthesizing thiazole derivatives using MAOS, providing researchers with a self-validating system for high-throughput hit-to-lead optimization.

Mechanistic Rationale: The "Why" Behind MAOS

Unlike conventional conductive heating, which relies on thermal gradients and convection, microwave irradiation (typically at 2.45 GHz) directly couples with polar molecules in the reaction mixture[3].

  • Dielectric Heating & Dipole Rotation: Microwaves cause polar molecules—such as the solvent and the thiourea reactant—to continuously align with the oscillating electromagnetic field. This rapid molecular friction generates instantaneous, localized superheating, fostering highly efficient molecular collisions[3].

  • Solvent Selection (The Loss Tangent): The efficiency of microwave absorption is dictated by the solvent's loss tangent ( tanδ ). Solvents like N,N-Dimethylformamide (DMF) are explicitly chosen to increase the mixture's ability to absorb microwave energy [3]. Ethanol is also highly effective due to its strong dipole moment, converting microwave energy into heat to accelerate the initial nucleophilic attack.

  • Kinetic Control: The rapid, uniform heating profile of MAOS pushes the Hantzsch condensation past the S-alkylation intermediate and through the dehydration step before thermodynamic byproducts can form, ensuring high regioselectivity and cleaner crude products [4].

MAOS_Workflow Start Reactants: α-Haloketone + Thiourea Conv Conventional Reflux (2-8 hours, Oil Bath) Start->Conv Thermal MW Microwave Irradiation (10-15 mins, 200W) Start->MW Dielectric Conv_Yield Yield: 50-70% Thermal Degradation Conv->Conv_Yield MW_Yield Yield: 85-95% High Atom Economy MW->MW_Yield Purify1 Extensive Column Chromatography Conv_Yield->Purify1 Purify2 Simple Filtration & Recrystallization MW_Yield->Purify2 End Purified Thiazole Derivatives Purify1->End Purify2->End

Figure 1: Workflow comparison between conventional heating and microwave-assisted thiazole synthesis.

Quantitative Data: Conventional vs. Microwave Synthesis

The following table summarizes the Key Performance Indicators (KPIs) for the synthesis of 2-amino-4-phenylthiazole, demonstrating the clear superiority of the MAOS approach over conventional reflux [2].

ParameterConventional RefluxMicrowave Irradiation (MAOS)Causality / Scientific Insight
Reaction Time 1.5 to 8 hours10 to 15 minutesDirect dielectric heating eliminates thermal lag and accelerates molecular collisions.
Yield 50% – 70%82% – 95%Rapid kinetics prevent the thermal degradation of the thiourea intermediate.
Energy Consumption HighLowDrastically reduced reaction duration lowers the total energy draw of the equipment.
Purification Rigorous (Chromatography)Simple Workup (Filtration)High conversion rates leave minimal unreacted starting material or side-products.

Validated Experimental Protocol

Self-Validating System Note: This protocol is designed with built-in analytical checkpoints (TLC/LC-MS) to ensure reaction completion before proceeding to the aqueous workup, preventing the loss of unreacted starting materials.

Protocol: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles Objective: Rapid synthesis of 2-amino-4-arylthiazoles via the condensation of an α-haloketone and thiourea [2].

Materials & Equipment:

  • α-Haloketone (e.g., 2-bromoacetophenone, 1.0 mmol)

  • Thiourea (1.2 mmol, slight stoichiometric excess to drive the reaction)

  • Solvent: Absolute Ethanol or DMF (3.0 mL)

  • Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and sealed 10 mL pressure vials.

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-bromoacetophenone and 1.2 mmol of thiourea in 3.0 mL of absolute ethanol.

    • Expert Insight: Ethanol is preferred over DMF for simpler downstream workup, as it can be easily evaporated. However, DMF provides a higher temperature ceiling and superior microwave absorption if synthesizing highly sterically hindered derivatives[3].

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge with nitrogen for 30 seconds if the specific α-haloketone is prone to oxidation.

  • Microwave Parameters: Place the vial in the microwave reactor cavity. Program the following parameters:

    • Power: 200 W (Dynamic power modulation)

    • Temperature: 80°C (Ethanol) or 120°C (DMF)

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Cooling: Compressed air cooling to ≤ 40°C post-reaction.

    • Expert Insight: Dynamic power modulation ensures the temperature does not overshoot the target, preventing the decomposition of the sensitive S-alkylation intermediate.

  • In-Process Control (IPC): Upon completion and cooling, sample 10 µL of the mixture. Dilute in methanol and analyze via TLC (Hexane:EtOAc 7:3) or LC-MS to confirm the complete disappearance of the α-haloketone.

  • Workup & Purification: Pour the reaction mixture into a beaker containing 15 mL of an ice-cold 5% Na2​CO3​ aqueous solution[2].

    • Expert Insight: The sodium carbonate neutralizes the hydrobromic acid byproduct generated during cyclization, precipitating the free base of the 2-aminothiazole.

  • Isolation: Collect the solid product via vacuum filtration, wash with cold distilled water (3 x 5 mL), and air dry (or dry under a vacuum) to afford the pure product[2].

Mechanism Step1 1. Nucleophilic Attack (Thiourea on α-Carbon) Step2 2. S-Alkylation Intermediate Step1->Step2 Step3 3. Ring Closure (Amine to Carbonyl) Step2->Step3 Step4 4. Dehydration (-H2O) Step3->Step4 Step5 5. Thiazole Aromatization Step4->Step5

Figure 2: Mechanistic pathway of the Hantzsch thiazole synthesis accelerated by microwave heating.

Application in Drug Development

Thiazole derivatives are critical in oncology and infectious disease research. The oxygen and sulfur atoms in thiazole derivatives improve lipophilicity and membrane permeability, facilitating intracellular accumulation [4].

Crucially, the microwave-assisted synthesis of thiazoles has yielded compounds with significantly higher cytotoxicity against lung and colon cancer cell lines (e.g., HCT-116) compared to conventionally synthesized analogs. This is primarily due to the higher purity and the ability to rapidly functionalize scaffolds with electron-withdrawing or lipophilic substituents under controlled MAOS conditions [4]. By reducing reaction times from hours to minutes, medicinal chemists can vastly accelerate Structure-Activity Relationship (SAR) studies, enabling high-throughput hit-to-lead optimization.

References

  • Patel, M., Bambharoliya, T., Shah, D., et al. (2024). "Emerging green synthetic routes for thiazole and its derivatives: Current perspectives." Archiv der Pharmazie, 357(2). URL:[Link]

  • ManTech Publications. (2025). "Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential." Journal of Pharmaceutical Chemistry and Drug Formulation, Volume 7, Issue 2. URL:[Link]

Sources

Method

Click chemistry applications for modifying (3-Methoxy-1,2-thiazol-4-yl)methylamine

An In-Depth Guide to the Application of Click Chemistry for the Modification of (3-Methoxy-1,2-thiazol-4-yl)methylamine Introduction: A Modular Approach to Thiazole Diversification Click chemistry represents a paradigm s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Click Chemistry for the Modification of (3-Methoxy-1,2-thiazol-4-yl)methylamine

Introduction: A Modular Approach to Thiazole Diversification

Click chemistry represents a paradigm shift in chemical synthesis, focusing on reactions that are modular, high-yielding, and generate minimal byproducts.[1][2] First conceptualized by K. Barry Sharpless, this philosophy prioritizes reliability and simplicity, allowing for the rapid assembly of complex molecules from smaller, functionalized building blocks.[2][3] Among the suite of reactions that meet these criteria, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have become indispensable tools in drug discovery, bioconjugation, and materials science.[4][5][6]

The 1,2-thiazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds due to its favorable electronic properties and ability to engage in hydrogen bonding.[7][8][9] (3-Methoxy-1,2-thiazol-4-yl)methylamine serves as an excellent starting point for chemical library synthesis. Its primary amine handle is a versatile anchor for introducing bioorthogonal functionalities—namely azides and alkynes—which are the key reactive partners in click chemistry.

This guide provides detailed application notes and protocols for the functionalization of (3-Methoxy-1,2-thiazol-4-yl)methylamine and its subsequent modification using both CuAAC and SPAAC methodologies. The aim is to empower researchers, scientists, and drug development professionals to efficiently generate diverse libraries of thiazole derivatives for screening and lead optimization.

G cluster_start Core Scaffold cluster_functionalization Functionalization cluster_partners Click Partners cluster_reactions Click Reactions cluster_end Application Start (3-Methoxy-1,2-thiazol-4-yl)methylamine Azide Azide-Functionalized Thiazole Start->Azide Azide Transfer Alkyne Alkyne-Functionalized Thiazole Start->Alkyne Acylation CuAAC CuAAC Azide->CuAAC SPAAC SPAAC Azide->SPAAC Alkyne->CuAAC Alternative Pathway AlkynePartner Terminal Alkynes AlkynePartner->CuAAC AzidePartner Azides AzidePartner->CuAAC Alternative Pathway CyclooctynePartner Strained Alkynes (e.g., DBCO) CyclooctynePartner->SPAAC End Diverse Library of Thiazole Conjugates CuAAC->End SPAAC->End

Figure 1: Overall workflow for thiazole modification via click chemistry.

Part I: Functionalization of the Thiazole Core for Click Chemistry

The primary amine of (3-Methoxy-1,2-thiazol-4-yl)methylamine is the key functional group for introducing the necessary azide or alkyne handles. The choice between creating an azide- or alkyne-functionalized intermediate depends on the desired click reaction partner. For instance, to conjugate with a library of commercially available terminal alkynes, the thiazole must first be converted to an azide.

Protocol 1: Synthesis of 4-(Azidomethyl)-3-methoxy-1,2-thiazole

This protocol details the conversion of the primary amine to an azide. The diazo-transfer reaction is a reliable method for this transformation. Reagents like trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide are effective but require careful handling due to their potential instability.

Scientific Rationale: The azide group is an excellent bioorthogonal handle. It is small, abiotic, and kinetically stable, yet highly reactive in click chemistry cycloadditions.[10] Its introduction creates a versatile intermediate ready for conjugation.

Materials:

  • (3-Methoxy-1,2-thiazol-4-yl)methylamine

  • Imidazole-1-sulfonyl azide hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Copper(II) sulfate (CuSO₄)

  • Methanol (MeOH), Dichloromethane (DCM), Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve (3-Methoxy-1,2-thiazol-4-yl)methylamine (1.0 eq) in methanol.

  • Base Addition: Add K₂CO₃ (2.5 eq) and a catalytic amount of CuSO₄ (0.01 eq) to the solution. The base is crucial for neutralizing the hydrochloride salt of the azide transfer reagent and facilitating the reaction.

  • Azide Transfer: Add imidazole-1-sulfonyl azide hydrochloride (1.1 eq) portion-wise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in DCM and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(azidomethyl)-3-methoxy-1,2-thiazole.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Crucially, confirm the presence of the azide group by FTIR spectroscopy, which will show a strong, sharp absorbance band around 2100 cm⁻¹.

Protocol 2: Synthesis of N-((3-Methoxy-1,2-thiazol-4-yl)methyl)pent-4-ynamide

This protocol describes the acylation of the primary amine with an alkyne-containing acylating agent to form a stable amide bond. Using an activated ester, such as an NHS ester, provides a clean and efficient reaction.

Scientific Rationale: Installing a terminal alkyne provides the complementary handle to the azide. This allows the modified thiazole to react with azide-functionalized molecules, which are common in bioconjugation and materials science. The amide linkage is chosen for its high stability under physiological conditions.

Materials:

  • (3-Methoxy-1,2-thiazol-4-yl)methylamine

  • Pent-4-ynoic acid N-hydroxysuccinimide (NHS) ester

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Dissolution: Dissolve (3-Methoxy-1,2-thiazol-4-yl)methylamine (1.0 eq) in DCM in a round-bottom flask.

  • Base Addition: Add a base such as TEA or DIPEA (1.5 eq) to the solution to act as a proton scavenger.

  • Acylation: Add a solution of pent-4-ynoic acid NHS ester (1.1 eq) in DCM dropwise to the stirred amine solution at 0 °C. Allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir the reaction for 4-12 hours. Monitor its progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine. The acid wash removes excess amine and base, while the bicarbonate wash removes any unreacted acidic starting material.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired alkyne-functionalized thiazole.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The successful incorporation will be evident from signals corresponding to the pentynamide moiety.

Part II: Application of Click Chemistry Protocols

With the azide- and alkyne-functionalized thiazole building blocks in hand, researchers can proceed with the click cycloaddition reactions. The choice between CuAAC and SPAAC depends largely on the application. CuAAC is generally faster and uses less expensive reagents, making it ideal for library synthesis of small molecules. SPAAC is preferred for biological applications where the cytotoxicity of copper is a concern.[11][12]

Section 2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][5] The reaction is highly efficient and regioselective, proceeding under mild, often aqueous, conditions.[13]

Mechanism Rationale: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5][13] The Cu(I) first coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the stable triazole ring and regeneration of the Cu(I) catalyst. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used in aqueous media to stabilize the Cu(I) oxidation state and accelerate the reaction.[14]

CuAAC_Cycle CuI Cu(I) Catalyst Acetylide Cu(I)-Acetylide Complex CuI->Acetylide + R'-C≡CH Alkyne R'-C≡CH Azide R-N₃ Intermediate Six-membered Cu Intermediate Acetylide->Intermediate + R-N₃ Product 1,4-Triazole Intermediate->Product Ring Contraction Product->CuI Releases Catalyst product_out Product Out: reagents Reagents In:

Figure 2: Simplified catalytic cycle for the CuAAC reaction.

Protocol for CuAAC: This protocol describes a general procedure for conjugating the azide-functionalized thiazole with a terminal alkyne partner.

Table 1: Typical CuAAC Reaction Conditions

Component Stoichiometry (eq) Typical Concentration Purpose
Azide-Thiazole 1.0 10-100 mM Substrate
Terminal Alkyne 1.0 - 1.2 10-120 mM Coupling Partner
CuSO₄·5H₂O 0.01 - 0.1 0.1-1.0 mM Cu(II) Pre-catalyst
Sodium Ascorbate 0.1 - 1.0 1-5 mM Reducing Agent
THPTA (optional) 0.05 - 0.5 0.5-5.0 mM Cu(I) Stabilizing Ligand

| Solvent | - | - | t-BuOH/H₂O (1:1), DMF, DMSO |

Step-by-Step Protocol:

  • Preparation: In a vial, dissolve the azide-functionalized thiazole (1.0 eq) and the terminal alkyne partner (1.1 eq) in a suitable solvent mixture (e.g., t-butanol and water, 1:1).

  • Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (e.g., 0.2 eq), followed by an aqueous solution of CuSO₄·5H₂O (e.g., 0.02 eq). If using a ligand, pre-mix the CuSO₄ and THPTA before addition.[5] A color change may be observed as Cu(II) is reduced to Cu(I).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product triazole will have a higher molecular weight and typically a different polarity than the starting materials.

  • Workup and Purification: Once the reaction is complete, dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

Section 2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful, copper-free click reaction that relies on the high ring strain of cyclooctynes to lower the activation energy of the cycloaddition with azides.[11][12] This makes it an ideal choice for modifying sensitive biological molecules or for applications in living systems.[]

Mechanism Rationale: The reaction proceeds via a concerted [3+2] dipolar cycloaddition mechanism.[11] The significant energy released from the strained cyclooctyne ring drives the reaction forward without the need for a catalyst. Various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), have been developed to enhance reaction kinetics while maintaining stability.[16][17]

Figure 3: Conceptual diagram of the SPAAC reaction mechanism.

Protocol for SPAAC: This protocol describes the conjugation of the azide-functionalized thiazole with a DBCO-containing molecule.

Table 2: Typical SPAAC Reaction Conditions

Component Stoichiometry (eq) Typical Concentration Purpose
Azide-Thiazole 1.0 1-50 mM Substrate
DBCO-reagent 1.0 - 2.0 1-100 mM Strained Alkyne Partner

| Solvent | - | - | PBS, DMSO, DMF, Acetonitrile/H₂O |

Step-by-Step Protocol:

  • Preparation: Dissolve the azide-functionalized thiazole (1.0 eq) in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

  • Addition: Add the DBCO-containing reagent (1.2 eq) to the solution. If one of the components is sensitive, it can be added in portions.

  • Reaction: Stir the mixture at room temperature. SPAAC reactions can take from 1 to 24 hours, depending on the concentration and reactivity of the specific cyclooctyne used.

  • Monitoring: Monitor the reaction by LC-MS. The disappearance of starting materials and the appearance of the product with the expected mass is indicative of reaction completion.

  • Purification: The purification method depends on the nature of the product. For small molecules, flash chromatography or preparative HPLC is common. For bioconjugates, size-exclusion chromatography (SEC) or dialysis may be required to remove excess small molecule reagents.[11]

Summary and Outlook: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is application-dependent. Both provide a robust and efficient means to modify the (3-Methoxy-1,2-thiazol-4-yl)methylamine core.

Table 3: Comparison of CuAAC and SPAAC

Feature CuAAC (Copper-Catalyzed) SPAAC (Strain-Promoted)
Catalyst Cu(I) required None (metal-free)
Reaction Speed Generally fast (minutes to a few hours) Slower (hours to a day)
Bioorthogonality Limited by copper cytotoxicity Excellent, widely used in vivo
Reagents Simple terminal alkynes Requires synthesis of strained cyclooctynes
Cost Generally lower cost Higher cost due to complex alkynes

| Primary Use Case | Small molecule library synthesis, materials science | Bioconjugation, live-cell imaging, surface modification |

By leveraging these powerful click chemistry reactions, researchers can rapidly generate extensive libraries of novel thiazole derivatives. This modular approach accelerates the exploration of structure-activity relationships (SAR), aiding in the discovery of new therapeutic agents, diagnostic probes, and advanced materials. The protocols outlined here provide a solid foundation for harnessing the power of click chemistry to unlock the full potential of the versatile 1,2-thiazole scaffold.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (3-Methoxy-1,2-thiazol-4-yl)methylamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in navigating the synthetic challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in navigating the synthetic challenges associated with (3-Methoxy-1,2-thiazol-4-yl)methylamine (also known as (3-methoxyisothiazol-4-yl)methanamine).

Isothiazoles are privileged scaffolds in medicinal chemistry, but their inherent chemical sensitivities—particularly the labile N-S bond—require precise, chemoselective methodologies[1]. This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure high-yield, reproducible syntheses.

Core Synthetic Workflow

The standard convergent synthesis relies on building the 3-methoxyisothiazole core, functionalizing the 4-position via halogenation and cyanation, and finally executing a chemoselective reduction of the nitrile to the target methylamine[2][3][4].

SynthesisWorkflow Start 3-Methoxy-1,2-thiazole Bromination Bromination (Br2 or NBS) Start->Bromination Intermediate1 4-Bromo-3-methoxy-1,2-thiazole Bromination->Intermediate1 Cyanation Cyanation (CuCN, DMF) Intermediate1->Cyanation Intermediate2 3-Methoxy-1,2-thiazole-4-carbonitrile Cyanation->Intermediate2 Reduction Selective Reduction (BH3·THF) Intermediate2->Reduction SideReaction Ring Cleavage (N-S Break) Avoid LiAlH4 Intermediate2->SideReaction Nucleophilic Hydrides Target (3-Methoxy-1,2-thiazol-4-yl)methylamine Reduction->Target

Fig 1: Chemoselective synthesis workflow for (3-Methoxy-1,2-thiazol-4-yl)methylamine.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant degradation and ring-opened byproducts during the reduction of 3-methoxy-1,2-thiazole-4-carbonitrile?

A1: You are likely using a nucleophilic reducing agent like Lithium Aluminum Hydride (LiAlH₄) or harsh catalytic hydrogenation (Raney Ni). The isothiazole ring contains a highly polarized and relatively weak N-S bond[1]. Nucleophilic hydrides indiscriminately attack polarized bonds, leading to reductive cleavage of the N-S heteroatom linkage and resulting in acyclic thioamide or amine byproducts.

The Solution: Switch to an electrophilic reducing agent like Borane-Tetrahydrofuran complex (BH₃·THF). Borane acts as a Lewis acid, first coordinating to the lone pair of the nitrile nitrogen[4]. This coordination activates the nitrile carbon for an intramolecular hydride transfer, effectively directing the reduction pathway away from the sensitive sulfur atom and preserving the ring structure.

Q2: My cyanation of 4-bromo-3-methoxyisothiazole using CuCN is giving low yields (<40%). How can I optimize this?

A2: The Rosenmund-von Braun cyanation relies on the oxidative addition of a copper species into the heteroaryl-bromide bond[3]. Because the methoxy-substituted isothiazole ring is electron-rich, this oxidative addition is sluggish.

  • Causality: Water severely quenches the active cuprous cyanide complex.

  • Optimization: Ensure your Dimethylformamide (DMF) is strictly anhydrous and degassed. The reaction requires high thermal energy (refluxing at ~150°C for 1-2 hours). If yields remain low, transition to a Palladium-catalyzed cyanation (e.g., Pd(PPh3​)4​ with Zn(CN)2​ ), which proceeds under milder conditions (80°C) and is highly effective for electron-rich heteroaryl halides.

Q3: How should I handle and store the final (3-Methoxy-1,2-thiazol-4-yl)methylamine product?

A3: Free primary heteroarylalkylamines are prone to oxidative degradation and can be unstable upon prolonged storage at room temperature. To ensure long-term stability, isolate and store the amine as its hydrochloride (HCl) salt. Treating the crude free base with ethereal HCl precipitates (3-methoxy-1,2-thiazol-4-yl)methanamine hydrochloride as a highly stable, crystalline solid that resists ambient oxidation.

Data Presentation: Reducing Agent Comparison

To emphasize the importance of chemoselectivity, the table below summarizes the quantitative effects of various reducing agents on the 3-methoxy-1,2-thiazole-4-carbonitrile precursor.

Reducing AgentMechanism TypeNitrile Conversion (%)N-S Bond Cleavage (%)Isolated Yield (%)Recommendation
LiAlH₄ Nucleophilic Hydride> 95%> 60%< 30%❌ Not Recommended
Raney Ni / H₂ Catalytic Hydrogenation> 90%40 - 50%30 - 40%❌ Not Recommended
NaBH₄ / CoCl₂ Single-Electron / Hydride85 - 90%< 10%70 - 75%⚠️ Acceptable
BH₃·THF Electrophilic Hydride> 95%< 2%> 80%Highly Recommended

Experimental Protocol: Chemoselective Nitrile Reduction

This protocol describes the reduction of 3-methoxy-1,2-thiazole-4-carbonitrile to (3-Methoxy-1,2-thiazol-4-yl)methylamine using BH₃·THF. It is designed as a self-validating system , meaning each critical step contains a physical or chemical checkpoint to verify success before proceeding.

Materials:

  • 3-Methoxy-1,2-thiazole-4-carbonitrile (1.0 eq)

  • Borane-THF complex (1.0 M in THF, 3.0 eq)

  • Anhydrous THF, Methanol, 1M HCl, 2M NaOH, 2M HCl in Diethyl Ether.

Step-by-Step Methodology:

  • Preparation & Activation: Dissolve the nitrile precursor in anhydrous THF (0.2 M) in a flame-dried flask under an Argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Hydride Delivery: Add the BH₃·THF solution dropwise over 15 minutes.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting nitrile is UV-active (Rf ~0.7). The reaction is complete when this spot disappears (typically 4-6 hours at room temperature). The product amine will remain at the baseline unless a basic stain (e.g., Ninhydrin) is applied.

  • Quenching: Cool the flask back to 0°C. Carefully add Methanol dropwise to quench the excess borane.

    • Self-Validation Checkpoint: Vigorous bubbling ( H2​ gas evolution) will occur. This visually confirms the destruction of unreacted borane. Do not proceed to the next step until all bubbling has completely ceased.

  • Boron-Adduct Cleavage (Critical Step): Add 1M aqueous HCl to the mixture and heat to reflux (65°C) for 1 hour.

    • Causality: Borane reductions form a highly stable amine-borane complex. If you skip this acid-reflux step, the complex will not partition into the organic layer during extraction, resulting in an artificially low yield.

  • Workup & Extraction: Cool to room temperature, adjust the pH to >10 using 2M NaOH, and extract thoroughly with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under vacuum to yield the crude free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of dry diethyl ether. Dropwise add 2M HCl in diethyl ether.

    • Self-Validation Checkpoint: The immediate precipitation of a white crystalline solid confirms the successful isolation of (3-methoxy-1,2-thiazol-4-yl)methanamine hydrochloride. Filter and dry under a vacuum.

References

  • Synthesis of 4-cyano-3-methoxyisothiazole. PrepChem. Available at:[Link]

  • (3-methoxy-1,2-thiazol-4-yl)methanamine hydrochloride | 2866353-11-7. Sigma-Aldrich. Available at:[Link]

  • Metal-Free Visible Light-Promoted Synthesis of Isothiazoles: a Catalytic Approach for N−S Bond Formation. ResearchGate (RSC Green Chemistry). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Hantzsch Thiazole Synthesis

Welcome to the Application Support Center. The Hantzsch thiazole synthesis—the cyclocondensation of an α-haloketone with a thioamide or thiourea—is a cornerstone reaction in medicinal chemistry for constructing functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The Hantzsch thiazole synthesis—the cyclocondensation of an α-haloketone with a thioamide or thiourea—is a cornerstone reaction in medicinal chemistry for constructing functionalized thiazoles[1]. While traditionally robust, researchers frequently encounter low yields, poor selectivity, or stalled intermediates when applying this method to complex, sterically hindered, or stereochemically sensitive substrates.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind reaction failures and provide self-validating protocols to ensure your syntheses are both high-yielding and reproducible.

Mechanistic Bottlenecks & Diagnostic Workflows

To troubleshoot effectively, we must first isolate where the reaction is failing. The Hantzsch synthesis is not a single concerted step; it is a cascade comprising SN​2 alkylation, intramolecular cyclization, and a final dehydration event[2].

HantzschMechanism Start α-Haloketone + Thioamide SN2 S-Alkylation (SN2 Attack) Start->SN2 Cyclization Intramolecular Cyclization SN2->Cyclization Hydroxy Hydroxythiazoline Intermediate Cyclization->Hydroxy Dehydration Dehydration (-H2O) Hydroxy->Dehydration Bottleneck Product Thiazole Derivative Dehydration->Product

Caption: Hantzsch synthesis mechanism highlighting the hydroxythiazoline dehydration bottleneck.

The most common point of failure is the hydroxythiazoline intermediate . If the thermodynamic driving force is insufficient, or if the substrate is too sensitive for harsh heating, the reaction stalls here[3].

Diagnostic Logic Tree

Use the following workflow to validate your reaction state via LC-MS or TLC before selecting a troubleshooting path.

TroubleshootingLogic Issue Low Yield Detected TLC Analyze via LC-MS / TLC Issue->TLC Unreacted Unreacted Starting Material TLC->Unreacted Intermediate Stalled Intermediate ([M+18]+) TLC->Intermediate SideProd Isomeric Byproducts TLC->SideProd Loss Product Lost in Aqueous TLC->Loss Sol1 Optimize Temp / Microwave Unreacted->Sol1 Sol2 TFAA/Pyridine Activation Intermediate->Sol2 Sol3 Buffer with NaHCO3 SideProd->Sol3 Sol4 Neutralize with 5% Na2CO3 Loss->Sol4

Caption: Diagnostic logic tree for resolving common yield issues in Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: I have unreacted starting materials despite long reaction times. How do I drive conversion? Cause: The activation energy barrier for the initial SN​2 attack or subsequent cyclization has not been overcome, often due to poor electrophilicity of the α-haloketone or low reaction temperatures[4]. Solution: Transition from standard room-temperature batch conditions to microwave irradiation (70–90°C for 10–30 minutes)[5]. Microwave heating provides rapid, homogeneous energy transfer that efficiently drives the reaction to completion. Alternatively, continuous flow chemistry has been shown to achieve 95% isolated yields at 50°C with merely a 10-minute residence time[6].

Q2: My LC-MS shows a dominant mass corresponding to [M+H]⁺ + 18. What is this, and why is my yield low? Cause: The mass of +18 Da indicates a stalled hydroxythiazoline intermediate [2]. The final dehydration step (- H2​O ) requires the hydroxyl group to leave. In sterically hindered or electron-rich systems, this elimination is thermodynamically unfavorable without harsh heating, which might decompose sensitive substrates. Solution: Implement the Holzapfel-Meyers-Nicolaou Modification . By treating the stalled intermediate with Trifluoroacetic Anhydride (TFAA) and pyridine, you convert the poor hydroxyl leaving group into a highly reactive trifluoroacetate ester. Subsequent addition of triethylamine forces an E2 elimination at low temperatures, yielding the thiazole while preserving delicate chiral centers (e.g., in valine- or threonine-derived substrates)[7].

Q3: I am observing multiple spots on TLC and low target selectivity. What causes these side reactions? Cause: The condensation reaction generates hydrohalic acid (e.g., HBr) as a byproduct. Under highly acidic conditions, side reactions proliferate, leading to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts[4]. Furthermore, traditional α-haloketones can cause racemization of adjacent stereocenters. Solution: Maintain neutral or mildly basic conditions by incorporating a buffer like NaHCO3​ into the reaction mixture[7]. For highly sensitive substrates, consider replacing α-haloketones with diazoketones, which serve as a halogen-free, milder alternative that prevents acid-catalyzed isomerization[3].

Q4: My reaction goes to completion by TLC, but I lose most of the product during the aqueous workup. How can I improve isolation? Cause: Thiazoles are basic heterocycles. The HX byproduct generated during the reaction protonates the newly formed thiazole ring, creating a highly water-soluble thiazolium hydrohalide salt[8]. If you attempt a standard organic extraction or direct filtration, the product remains dissolved in the aqueous phase. Solution: Pour the crude reaction mixture into a weak base, such as a 5% aqueous Na2​CO3​ solution[8]. This deprotonates the thiazolium salt, restoring the neutral, lipophilic free-base thiazole. Because the neutral product is poorly soluble in water, it will rapidly precipitate out of solution, allowing for simple recovery via vacuum filtration[8].

Quantitative Method Comparison

The following table summarizes the expected outcomes and mechanistic advantages of different optimization strategies.

MethodologyStandard ConditionsTypical YieldMechanistic Advantage
Standard Batch Synthesis Methanol/Ethanol, Reflux, 1–4 hours60–75%Simple setup; suitable for robust, unhindered substrates.
Microwave-Assisted Ethanol, 70–90°C, 10–30 mins80–95%Rapid thermal transfer overcomes activation energy barriers quickly[5].
Continuous Flow 50°C, 10 min residence time~95%Excellent heat/mass transfer; highly scalable; high green chemistry score[6].
Holzapfel-Meyers-Nicolaou TFAA/Pyridine (0°C), then Et3​N 85–99%Converts -OH to a superior leaving group; prevents epimerization of chiral centers[7].

Validated Experimental Protocols

To ensure a self-validating system, use the following step-by-step methodologies. Each protocol includes built-in analytical checkpoints.

Protocol A: Microwave-Assisted Synthesis (For Low Conversion)

Use this protocol when starting materials remain unreacted under standard batch conditions.

  • Reaction Setup: In a microwave-safe vial, combine the α-haloketone (1.0 equiv) and the thiourea/thioamide (1.0 equiv)[5].

  • Solvent Addition: Add ethanol (approx. 2 mL per mmol of substrate) and a magnetic stir bar[5]. Seal the vessel.

  • Irradiation: Place the vessel in the microwave reactor. Heat to 70–90°C for 10–30 minutes under microwave irradiation[5].

  • Validation Checkpoint: Sample the mixture and analyze via TLC (50% Ethyl Acetate / 50% Hexane). The starting material spots should be completely consumed[8].

  • Workup & Isolation: Allow the vessel to cool to room temperature. Pour the contents into a beaker containing 20 mL of 5% aqueous Na2​CO3​ solution[8]. Swirl to mix; the neutralization of the hydrohalide salt will cause the neutral thiazole to precipitate[8].

  • Collection: Filter the precipitate through a Buchner funnel, wash the filter cake with distilled water, and air dry[8].

Protocol B: Holzapfel-Meyers-Nicolaou Dehydration (For Stalled Intermediates)

Use this protocol when LC-MS indicates the presence of the [M+18] hydroxythiazoline intermediate, or when working with chiral amino acid derivatives.

  • Intermediate Isolation: Perform the initial cyclocondensation under mild basic conditions (e.g., using NaHCO3​ in dimethoxyethane) to form the hydroxythiazoline intermediate without racemization[7].

  • Activation Setup: Dissolve the crude intermediate in dry dimethoxyethane or dichloromethane under an inert atmosphere. Cool the flask to 0°C.

  • Esterification: Add Pyridine (2.0 equiv) followed dropwise by Trifluoroacetic Anhydride (TFAA, 1.5 equiv)[7]. Causality: This converts the resistant hydroxyl group into a trifluoroacetate ester, a vastly superior leaving group.

  • Elimination: After 30 minutes, add Triethylamine ( Et3​N , 2.0 equiv)[7]. Causality: The strong base facilitates the E2 elimination of the trifluoroacetate, forcing the aromatization of the thiazole ring.

  • Validation Checkpoint: LC-MS should show the disappearance of the[M+18] peak and the emergence of the exact mass of the target thiazole.

  • Workup: Quench the reaction with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

References

  • MDPI. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." [Link]

  • ChemRxiv. "Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach." [Link]

  • ResearchGate. "Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis." [Link]

  • Loughborough University. "Design and optimization of a shared synthetic route for multiple active pharmaceutical ingredients through combined computer aided retrosynthesis and flow chemistry." [Link]

  • Chem Help Asap. "Hantzsch Thiazole Synthesis." [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Thiazole Amine Compounds

Welcome to the Technical Support Center for the purification of polar thiazole amine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purify...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar thiazole amine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying this important class of molecules. Thiazole-containing compounds are a significant scaffold in medicinal chemistry, and their inherent polarity, coupled with the basicity of the amine functional group, presents unique purification hurdles.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the chromatographic purification of polar thiazole amine compounds. Each problem is analyzed from a mechanistic perspective, followed by actionable, step-by-step solutions.

Problem 1: Poor Retention in Reversed-Phase Chromatography (RPC)

Symptom: Your polar thiazole amine compound elutes in or near the solvent front on a C18 column, resulting in little to no separation from other polar impurities or salts.[3][4]

Root Cause Analysis:

The fundamental issue is a mismatch in polarity. Traditional reversed-phase chromatography relies on hydrophobic interactions between the non-polar stationary phase (like C18) and the analyte. Highly polar molecules, such as many thiazole amines, have a weak affinity for the stationary phase and a strong affinity for the highly aqueous mobile phase, leading to poor retention.[4]

Solutions:

  • Method 1: Employ a Polar-Embedded or Polar-Endcapped RPC Column:

    • Rationale: These columns have stationary phases that are modified to be more compatible with polar analytes and aqueous mobile phases. This can increase retention of polar compounds compared to standard C18 columns.[4]

    • Protocol:

      • Select a column with a polar-embedded (e.g., amide or carbamate) or polar-endcapped stationary phase.

      • Start with a highly aqueous mobile phase (e.g., 95-98% water or buffer with 2-5% organic modifier like acetonitrile or methanol).

      • Run a shallow gradient to elute your compound, or use isocratic conditions if suitable.

  • Method 2: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Rationale: HILIC is specifically designed for the separation of highly polar compounds.[3][5] It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[6][7] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[5][8]

    • Protocol:

      • Choose a HILIC column (e.g., silica, diol, or amide phase).

      • The mobile phase should consist of a high percentage of organic solvent (typically acetonitrile, >70%) and a smaller percentage of aqueous buffer.[6]

      • Elution is achieved by increasing the concentration of the aqueous component.[5]

  • Method 3: Implement Mixed-Mode Chromatography (MMC):

    • Rationale: MMC columns possess both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms.[9][10][11] This is particularly useful for polar, ionizable compounds like thiazole amines, as it allows for both hydrophobic and electrostatic interactions.[12]

    • Protocol:

      • Select a mixed-mode column with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) functionalities.

      • Optimize the mobile phase by adjusting both the organic solvent concentration and the buffer pH and ionic strength to modulate both retention mechanisms.

Problem 2: Peak Tailing in Normal-Phase and Reversed-Phase Chromatography

Symptom: Your purified compound shows a broad, asymmetric peak with a "tail," which reduces resolution and makes accurate quantification difficult.[13]

Root Cause Analysis:

Peak tailing with amine compounds is often caused by strong interactions between the basic amine group and acidic sites on the stationary phase, particularly the silanol groups on silica-based columns.[14] This leads to a non-ideal chromatographic process where a portion of the analyte is retained more strongly, resulting in a tailed peak.

Solutions:

  • Method 1: Add a Basic Modifier to the Mobile Phase (Normal-Phase):

    • Rationale: A small amount of a basic additive, like triethylamine (TEA) or ammonia, will compete with the thiazole amine for binding to the acidic silanol groups, effectively masking them and leading to more symmetrical peaks.[14]

    • Protocol:

      • To your eluent system (e.g., dichloromethane/methanol), add 0.1-1% (v/v) of triethylamine.[14]

      • Alternatively, for highly polar amines, a solution of methanol containing 1-2% ammonium hydroxide can be effective.[14]

  • Method 2: Control the pH of the Mobile Phase (Reversed-Phase):

    • Rationale: By increasing the pH of the mobile phase to a level where the amine is in its neutral, unprotonated form, the strong ionic interactions with residual silanols are minimized.

    • Protocol:

      • Use a pH-stable column designed for high pH applications.

      • Buffer the aqueous portion of your mobile phase to a pH above the pKa of your thiazole amine (typically pH > 8 for primary amines).

  • Method 3: Use a Deactivated or End-Capped Column:

    • Rationale: Modern, high-purity silica columns are often "end-capped" to reduce the number of accessible silanol groups, thereby minimizing tailing for basic compounds.

    • Protocol:

      • Ensure you are using a high-quality, end-capped column for your separation.

      • If using normal-phase chromatography, consider deactivating the silica gel by pre-washing it with a dilute solution of triethylamine in a non-polar solvent.[14]

Problem 3: Compound Instability on the Column

Symptom: You observe low recovery of your compound after chromatography, or the appearance of new, unexpected peaks in your fractions, suggesting on-column degradation.

Root Cause Analysis:

The thiazole ring, while generally aromatic, can be susceptible to degradation under certain conditions. The acidic nature of standard silica gel can lead to the decomposition of acid-sensitive compounds.[14]

Solutions:

  • Method 1: Use a Less Acidic Stationary Phase:

    • Rationale: If your thiazole amine is acid-sensitive, switching to a less acidic stationary phase can prevent degradation.

    • Protocol:

      • Consider using neutral alumina as an alternative to silica gel for normal-phase chromatography.[14]

      • For reversed-phase, ensure your mobile phase pH is within the stable range for your compound.

  • Method 2: Minimize Residence Time on the Column:

    • Rationale: The longer your compound is in contact with the stationary phase, the greater the opportunity for degradation.

    • Protocol:

      • Optimize your chromatographic method to be as efficient as possible.

      • Use a faster flow rate and a steeper gradient if it does not compromise your separation.

Problem 4: Removal of Inorganic Salts

Symptom: Your final product is contaminated with inorganic salts from the reaction workup, which are co-eluting with your highly polar compound.

Root Cause Analysis:

Highly polar organic molecules can have similar solubility and chromatographic behavior to inorganic salts, making their separation challenging, especially when the organic molecule is also highly water-soluble.[15]

Solutions:

  • Method 1: Size Exclusion Chromatography (SEC):

    • Rationale: SEC separates molecules based on their size. If there is a significant size difference between your thiazole amine and the inorganic salts, this can be an effective purification method.

    • Protocol:

      • Select an SEC column with a pore size appropriate for your molecule.

      • Use a mobile phase that will solubilize both your compound and the salts.

  • Method 2: "Salting Out" and Extraction:

    • Rationale: The solubility of organic compounds in water can be decreased by the addition of a high concentration of salt.[16][17] This can be used to facilitate the extraction of your compound into an organic solvent, leaving the inorganic salts in the aqueous phase.

    • Protocol:

      • Dissolve your crude product in a minimal amount of water.

      • Saturate the aqueous solution with a salt in which your compound is less soluble (e.g., sodium chloride, ammonium sulfate).

      • Extract the "salted-out" compound with a suitable organic solvent.

  • Method 3: HILIC Chromatography:

    • Rationale: As mentioned previously, HILIC is well-suited for polar compounds and can often provide good separation from inorganic salts, which may have different retention characteristics under HILIC conditions.[18]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel polar thiazole amine?

A1: A good starting point is to use Thin-Layer Chromatography (TLC) to screen different stationary and mobile phases.[19] For a highly polar compound, it is advisable to test both normal-phase (with a polar eluent, possibly containing a basic modifier) and reversed-phase conditions.[1][20] Also, consider using HILIC TLC plates if available. This initial screening will give you a good indication of which chromatographic mode is most likely to be successful.

Q2: My thiazole amine is an oil and will not crystallize. How can I purify it?

A2: If your compound is an oil, column chromatography is the most common method for purification.[19] If the freebase is difficult to handle, consider converting it to a salt (e.g., hydrochloride or acetate).[21] Salts often have higher melting points and are more likely to be crystalline solids, which can then be purified by recrystallization.[21]

Q3: How can I improve the resolution between my desired compound and a closely eluting impurity?

A3: To improve resolution, you can try several strategies:

  • Optimize the mobile phase: Small changes in the solvent composition or pH can significantly impact selectivity.[22]

  • Change the stationary phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) can alter the elution order and improve separation.

  • Decrease the flow rate: This can increase the efficiency of the separation.

  • Use a shallower gradient: A slower increase in the strong solvent can improve the separation of closely eluting peaks.

Q4: What are some common impurities I might encounter in the synthesis of thiazole amines?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalysts or reagents.[19] For example, in the Hantzsch thiazole synthesis, you might have unreacted alpha-haloketones or thioamides.[2]

Data & Protocols

Table 1: Recommended Starting Conditions for Different Chromatographic Modes
Chromatographic ModeStationary PhaseMobile Phase AMobile Phase BTypical Gradient
Reversed-Phase C18, Polar-Embedded0.1% Formic Acid or Ammonium Hydroxide in Water0.1% Formic Acid or Ammonium Hydroxide in Acetonitrile5-95% B over 20 min
HILIC Silica, Diol, Amide95% Acetonitrile, 5% Water with 10 mM Ammonium Acetate50% Acetonitrile, 50% Water with 10 mM Ammonium Acetate0-50% B over 20 min
Mixed-Mode C18 with Cation Exchange0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileAdjust organic content and buffer concentration based on retention
Normal-Phase Silica, AluminaHexane or DichloromethaneEthyl Acetate or Methanol with 0.1-1% TriethylamineStep or linear gradient from low to high polarity
Protocol: General Column Chromatography for a Polar Thiazole Amine (Normal-Phase)
  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.[23]

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility is an issue, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Elution: Begin eluting with your starting mobile phase, gradually increasing the polarity by increasing the percentage of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Polar Thiazole Amine check_solubility Soluble in Organic Solvent? start->check_solubility chromatography Column Chromatography check_solubility->chromatography No extraction Acid-Base Extraction check_solubility->extraction Yes check_crystallinity Is the Compound Crystalline? check_crystallinity->chromatography No recrystallization Recrystallization check_crystallinity->recrystallization Yes salt_formation Salt Formation to Induce Crystallization chromatography->salt_formation extraction->check_crystallinity salt_formation->recrystallization

Caption: A decision-making workflow for selecting an initial purification technique.

Diagram 2: Impact of pH on Thiazole Amine Ionization

pH_Impact cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_pH Protonated (Cationic) R-NH3+ high_pH Neutral (Free Base) R-NH2 low_pH->high_pH Increase pH high_pH->low_pH Decrease pH

Caption: The effect of pH on the ionization state of a primary amine group.

References

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. [Link]

  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. [Link]

  • LCGC International. (2026, March 10). Mixed-Mode Chromatography—A Review. [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • PubMed. (2003, July 25). Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. I. [Link]

  • ResearchGate. (n.d.). QSPR study on the chromatographic behavior of a set of thiazole derivatives by auto-correlation analysis. [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Link]

  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. [Link]

  • ResearchGate. (2017, January 9). How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]

  • LCGC International. (2020, November 12). HILIC: The Pros and Cons. [Link]

  • MZ-Analysentechnik. (n.d.). Cytiva Ion Exchange Chromatography - Principles and Methods. [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Pascal and Francis Bibliographic Databases. (1995). Enantiomeric separation of a thiazole derivative by high-performance liquid chromatography and micellar electrokinetic chromatography. [Link]

  • Springer. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • ACS Publications. (2000, March 3). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. [Link]

  • Ecolab. (n.d.). Ion Exchange Chromatography. [Link]

  • Global Scholarly Communication Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review. [Link]

  • SlideShare. (n.d.). ION EXCHANGE CHROMATOGRAPHY. [Link]

  • Science Forums. (2011, August 29). Amine purification. [Link]

  • PubMed. (2013, August 9). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Wikipedia. (n.d.). Salting out. [Link]

  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]

  • Reddit. (2025, January 14). Removing NaCl from sulfonate salt : r/Chempros. [Link]

  • MDPI. (2022, May 6). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]

  • ResearchGate. (n.d.). Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. [Link]

  • ResearchGate. (2026, January 13). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. [Link]

  • PubMed. (2017, July 15). Expression, Purification, and Activity of ActhiS, a Thiazole Biosynthesis Enzyme from Acremonium chrysogenum. [Link]

  • International Journal of Current Research and Review. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Evaluation of Novel Thiazole Derivatives. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (3-Methoxy-1,2-thiazol-4-yl)methylamine

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with (3-Methoxy-1,2-thiazol-4-yl)methylamine (often supplied a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with (3-Methoxy-1,2-thiazol-4-yl)methylamine (often supplied as a hydrochloride salt). Primary amines containing electron-rich heterocyclic scaffolds present unique stability challenges when formulated and stored in Dimethyl Sulfoxide (DMSO).

This document synthesizes field-proven causality, troubleshooting diagnostics, and self-validating protocols to ensure the integrity of your screening libraries and assay data.

I. Diagnostic Troubleshooting & FAQs

Q1: Why is my (3-Methoxy-1,2-thiazol-4-yl)methylamine stock losing potency after a few weeks in DMSO at -20°C? A: The loss of biological activity is rarely due to the degradation of the robust methoxy-isothiazole ring, but rather the high reactivity of the primary amine group with DMSO degradation products. Pharmaceutical screening library studies (such as the COMDECOM project) have demonstrated that DMSO is not entirely inert [2]. Over time, especially under slight thermal stress or in the presence of trace moisture, DMSO undergoes decomposition to yield formaldehyde and methanethiol [1]. The primary amine of your compound acts as a nucleophile, reacting with this transient formaldehyde to form a biologically inactive Schiff base (imine) [1].

Q2: I am observing an unexpected +12 Da mass shift in my LC-MS QC runs. Is this an impurity from synthesis? A: If the +12 Da peak appears after DMSO formulation, it is a classic artifact of solvent degradation, not a synthetic impurity. The +12 Da shift corresponds exactly to the replacement of two amine protons (-NH₂) with a methylene group (=CH₂) to form an imine (R-N=CH₂). You may also observe +14 Da (methylation) or +28 Da (dimethylation or formylation) depending on the age of the stock and the redox environment [1].

Q3: My compound is supplied as a hydrochloride (HCl) salt. Does this impact its stability in DMSO? A: Yes, significantly. The acidic proton from the HCl salt acts as a catalyst for the thermal decomposition of DMSO. The protonation of DMSO facilitates a Pummerer-like rearrangement or direct cleavage that accelerates the release of formaldehyde [1]. Therefore, amine salts degrade much faster in DMSO than their free-base counterparts.

Q4: Can I repeatedly freeze and thaw my DMSO stock solutions? A: No. Repeated freeze-thaw cycles introduce atmospheric moisture into the highly hygroscopic DMSO. Water uptake not only promotes hydrolysis but also creates concentration gradients during the freezing process. Studies have shown that initial purity and the avoidance of freeze-thaw cycles are the two most critical predictors of long-term compound stability in DMSO [3].

II. Mechanistic Pathway of Degradation

To effectively prevent degradation, it is critical to understand the underlying chemical causality. The diagram below illustrates the self-catalyzing loop where the compound's own salt form accelerates the destruction of the solvent, which in turn consumes the active compound.

Mechanism DMSO DMSO (Solvent) Degradation Acid-Catalyzed Degradation DMSO->Degradation HCl Salt Catalysis HCHO Formaldehyde (Reactive Electrophile) Degradation->HCHO Cleavage (-CH3SH) Intermediate Carbinolamine Intermediate HCHO->Intermediate + Primary Amine Amine (3-Methoxy-1,2-thiazol-4-yl) methylamine Amine->Intermediate Nucleophilic Attack Imine Schiff Base / Imine (Inactive Adduct) Intermediate->Imine Dehydration (-H2O)

Reaction pathway of DMSO degradation and Schiff base formation with primary amines.

III. Quantitative Data & Reference Tables

Use the following tables to benchmark your LC-MS quality control data and establish rigorous expiration dates for your compound stocks.

Table 1: Common LC-MS Adducts of (3-Methoxy-1,2-thiazol-4-yl)methylamine in DMSO

Chemical SpeciesMolecular ModificationExpected Mass Shift (Δ Da)Causality / Source
Intact Amine None (R-NH₂)0Active pharmaceutical ingredient.
Imine / Schiff Base R-N=CH₂+12Reaction with DMSO-derived formaldehyde.
Methylated Amine R-NH-CH₃+14Reductive amination / prolonged storage.
Formylated Amine R-NH-CHO+28Reaction with oxidized formaldehyde (formic acid).
Dimethylated Amine R-N(CH₃)₂+28Advanced degradation in older DMSO stocks.

Table 2: Recommended Storage Timelines

StateStorage ConditionExpected Shelf LifeRisk Factor
Solid Powder -20°C, Desiccated, Dark> 2 YearsLow (Hygroscopic salt)
10 mM DMSO Stock -80°C, Argon purged, Sealed6 MonthsMedium (Moisture ingress)
10 mM DMSO Stock -20°C, Routine use (Freeze-thaw)< 2 WeeksHigh (Condensation & Acid catalysis)
Aqueous Assay Buffer 4°C or Room Temp< 12 HoursHigh (Hydrolysis)

IV. Self-Validating Experimental Protocols

Do not rely on visual inspection (e.g., color changes or precipitation) to gauge compound integrity. The following protocols are designed as self-validating systems to ensure absolute confidence in your screening data.

Protocol 1: Preparation of Anhydrous DMSO Stock Solutions

Causality Focus: This protocol eliminates atmospheric water and oxygen, which drive the formation of reactive oxygen species and accelerate DMSO breakdown.

  • Equilibration: Remove the lyophilized vial of (3-Methoxy-1,2-thiazol-4-yl)methylamine from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Why? Opening cold vials causes immediate atmospheric condensation on the powder.

  • Solvent Preparation: Use only newly opened, anhydrous DMSO (Water ≤0.005%, stored over molecular sieves). Purge the DMSO with a gentle stream of Argon gas for 5 minutes prior to use.

  • Dissolution: Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex gently. Do not sonicate with heat , as thermal energy combined with the HCl salt will instantly trigger formaldehyde generation.

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10–50 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C.

Protocol 2: LC-MS Quality Control Workflow

Causality Focus: This workflow validates the absence of the +12 Da Schiff base artifact before critical biological assays are performed.

  • Sample Thaw: Thaw a single-use aliquot at room temperature.

  • Dilution: Dilute the stock 1:1000 into an LC-MS compatible solvent (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid).

  • Control Preparation (Critical Step): Prepare a "Blank DMSO" control using the exact same batch of DMSO, subjected to the same storage conditions, spiked with a known stable internal standard. Why? This isolates solvent-derived artifacts from instrument-derived artifacts.

  • Analysis: Run a standard reverse-phase gradient. Extract ion chromatograms (EIC) for the exact mass of the intact amine (M+H) and the imine artifact (M+H + 12 Da).

  • Validation Gate: If the relative abundance of the +12 Da peak exceeds 2% of the parent peak area, discard the aliquot and formulate a fresh batch from the dry powder.

V. Compound Handling Workflow Visualization

Workflow Powder 1. Dry Compound (Equilibrate to RT in Desiccator) Purge 2. Argon/N2 Purge (Displace Ambient Moisture & O2) Powder->Purge Solvent 3. Add Anhydrous DMSO (Avoid Heat/Sonication) Purge->Solvent Aliquot 4. Aliquot Immediately (Prevent Bulk Freeze-Thaw) Solvent->Aliquot Freeze 5. Flash Freeze & Store (-80°C, Tightly Sealed) Aliquot->Freeze Thaw 6. Single-Use Thaw (Validate via LC-MS, then discard) Freeze->Thaw

Best-practice workflow for the preparation and storage of primary amines in DMSO.

VI. References

  • Lin, J., Zhou, Q., Zhu, W., et al. (2020). "Formation of formaldehyde as an artifact peak in head space GC analysis resulting from decomposition of sample diluent DMSO: A GC-MS investigation with deuterated DMSO." Journal of Pharmaceutical and Biomedical Analysis. Available at:

  • Bovens, E., Maas, P., Wife, D., et al. (2009). "COMDECOM: predicting the lifetime of screening compounds in DMSO solution." Journal of Biomolecular Screening. Available at:

  • Popa-Burke, I., et al. (2013). "The Effect of Initial Purity on the Stability of Solutions in Storage." Journal of Biomolecular Screening. Available at:

Troubleshooting

Troubleshooting guide for the synthesis of benzothiazole derivatives

Welcome to the Technical Support Center for the synthesis of benzothiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this im...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of benzothiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. The following content moves beyond simple protocols to address the nuances of benzothiazole synthesis, providing in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is consistently low or non-existent. What are the most likely causes and how can I improve it?

Answer: Low product yield is one of the most common challenges in benzothiazole synthesis. The root cause often lies in one of three areas: the quality of starting materials, the reaction conditions, or the efficiency of the cyclization and subsequent oxidation steps. A systematic approach is the most effective way to troubleshoot this issue.[1]

Potential Causes & Recommended Solutions:

  • Poor Quality of Starting Materials:

    • The Culprit: 2-aminothiophenol is highly susceptible to oxidation, dimerizing to form a disulfide byproduct.[2][3] Using an old or improperly stored bottle can significantly deplete the active starting material available for your reaction. The purity of the aldehyde, carboxylic acid, or acyl chloride is also critical.[2]

    • The Solution: Always use a freshly opened bottle of 2-aminothiophenol or purify it via distillation before use.[4] To minimize oxidation during the reaction, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Suboptimal Reaction Conditions:

    • The Culprit: Temperature, solvent, and reaction time are deeply interconnected.[2] Some condensations proceed smoothly at room temperature, while others require significant heat to overcome the activation energy for cyclization.[4][5] The presence of water can also be detrimental in certain condensation reactions.[4]

    • The Solution: If your reaction is sluggish at room temperature, try incrementally increasing the temperature, potentially to reflux.[3][4] Conversely, if you observe the formation of multiple side products at higher temperatures, lowering the temperature may improve selectivity.[6] For reactions sensitive to water, use anhydrous solvents and ensure all glassware is thoroughly dried.[4]

  • Inefficient Cyclization or Oxidation:

    • The Culprit: The synthesis proceeds through a benzothiazoline intermediate which must be oxidized to the final aromatic benzothiazole.[7][8] If this oxidation step is inefficient, the reaction can stall, leaving the unstable benzothiazoline as the major product, which may decompose during workup.[2][7]

    • The Solution: For many syntheses using substrates like aldehydes, atmospheric oxygen is a sufficient oxidant, particularly when the reaction is left open to the air or when using a solvent like DMSO, which can also act as an oxidant.[7][9] In other cases, you may need to add a dedicated oxidizing agent such as hydrogen peroxide (H₂O₂), often with an acid like HCl.[5][7]

  • Inefficient Catalyst:

    • The Culprit: The choice of catalyst is crucial and often substrate-dependent.[2] While some reactions can proceed without a catalyst, many require one to achieve a reasonable rate and yield.[2]

    • The Solution: For condensations with carboxylic acids, strong acid catalysts like Polyphosphoric Acid (PPA) or methanesulfonic acid are often required to facilitate dehydration.[4][5][10] For reactions with aldehydes, a variety of catalysts, including Lewis acids, Brønsted acids (like p-TsOH), or even molecular iodine, can be effective.[4][10][11] It is often necessary to screen a few options to find the optimal catalyst for a specific substrate pair.

Below is a troubleshooting workflow to guide your optimization process.

G start Low Yield Observed check_sm Check Purity of Starting Materials (Especially 2-aminothiophenol) start->check_sm sm_ok Are they pure? check_sm->sm_ok purify_sm Purify/Use Fresh Reagents. Run under Inert Atmosphere. sm_ok->purify_sm No check_conditions Review Reaction Conditions (Temp, Solvent, Time) sm_ok->check_conditions Yes purify_sm->check_conditions conditions_ok Are conditions optimal? check_conditions->conditions_ok optimize_conditions Optimize Temperature (Increase/Decrease). Screen Solvents. Extend Reaction Time. conditions_ok->optimize_conditions No check_catalyst Evaluate Catalyst Choice & Loading conditions_ok->check_catalyst Yes success Yield Improved optimize_conditions->success catalyst_ok Is catalyst efficient? check_catalyst->catalyst_ok optimize_catalyst Screen Different Catalysts (e.g., p-TsOH, PPA, I₂). Adjust Loading. catalyst_ok->optimize_catalyst No check_oxidation Is Oxidation of Intermediate Inefficient? catalyst_ok->check_oxidation Yes optimize_catalyst->success oxidation_ok Is oxidation complete? check_oxidation->oxidation_ok add_oxidant Ensure Air Access (O₂). Add Mild Oxidant (e.g., H₂O₂). oxidation_ok->add_oxidant No oxidation_ok->success Yes add_oxidant->success

Caption: Troubleshooting workflow for low-yield benzothiazole synthesis.

Question 2: I'm observing significant side products. What are they and how can I minimize them?

Answer: The formation of byproducts is a common issue that complicates purification and reduces the overall yield.[4] Understanding the likely side reactions is the first step toward suppressing them.

Common Side Products and Mitigation Strategies:

  • 2-Aminothiophenol Disulfide:

    • Identification: This is the most common byproduct, formed by the oxidation of the starting material.[2] It often appears as a baseline impurity or a significant spot on a TLC plate.

    • Cause & Prevention: As mentioned previously, 2-aminothiophenol is sensitive to air.[2] To minimize disulfide formation, use fresh starting material and perform the reaction under an inert atmosphere (N₂ or Ar).[2][4]

  • Incomplete Cyclization Intermediates:

    • Identification: In reactions with aldehydes, the intermediate Schiff base or the subsequent benzothiazoline may be isolated if the reaction stalls.[4][8] These are often less stable than the final product.

    • Cause & Prevention: This indicates that the cyclization or final oxidation step is the rate-limiting step. The choice of catalyst and reaction conditions is critical for promoting efficient cyclization.[4] Increasing the reaction temperature or switching to a more effective catalyst can help drive the reaction to completion.[6]

  • Self-Condensation of Starting Materials:

    • Identification: Aldehydes, in particular, can undergo self-condensation (e.g., aldol condensation) under certain conditions, especially in the presence of acid or base catalysts.

    • Cause & Prevention: This side reaction can sometimes be suppressed by adjusting the reaction temperature or the rate of addition of the reagents.[4] Running the reaction at a lower temperature may disfavor the self-condensation pathway, which might have a higher activation energy.[6]

The diagram below illustrates the desired reaction pathway versus the common side reaction of disulfide formation.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reaction A 2-Aminothiophenol + Aldehyde B Schiff Base Intermediate A->B Condensation C Benzothiazoline Intermediate B->C Intramolecular Cyclization D 2-Substituted Benzothiazole C->D Oxidation E 2-Aminothiophenol F Disulfide Byproduct E->F Oxidation (O₂)

Caption: Desired reaction pathway vs. a common side reaction.

Question 3: I'm having difficulty purifying my benzothiazole derivative. What are some effective strategies?

Answer: Isolating a pure benzothiazole derivative can be challenging, especially if the product has similar polarity to the starting materials or side products, or if it is sensitive to the purification conditions.[4]

Purification Troubleshooting:

Problem EncounteredPotential CauseRecommended Solution
Product and impurities have similar polarity The functional groups on your product and the impurities result in a similar affinity for the stationary phase.Try a different solvent system for column chromatography; a gradient elution may be necessary.[4] Consider alternative purification techniques like recrystallization from a suitable solvent or preparative Thin-Layer Chromatography (TLC).[4]
Product streaks on silica gel column The basic nitrogen atom in the benzothiazole ring can interact strongly with the acidic silanol groups on the silica surface.Add a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent to neutralize the silica gel.[12] This often results in sharper peaks and better separation.
Product decomposes on silica gel Some substituted benzothiazoles are sensitive to the acidic nature of standard silica gel, which can catalyze degradation or ring-opening.[4][8]Use a less acidic stationary phase, such as neutral or basic alumina, for column chromatography.[12] Alternatively, consider purification by recrystallization to avoid chromatography altogether.
Product is a non-crystalline oil The product's structure prevents it from forming a stable crystal lattice, making purification by recrystallization and handling difficult.If the product is an oil, consider converting it to a solid derivative (e.g., a salt like a hydrochloride or tosylate) for easier purification by recrystallization.[4] The pure product can then be regenerated by neutralization.
Question 4: How can I confirm the structure and purity of my synthesized benzothiazole?

Answer: Structural elucidation and purity assessment are critical final steps. A combination of chromatographic and spectroscopic techniques should be employed.

  • Thin-Layer Chromatography (TLC): This is the first and simplest check. A single spot (visualized under UV light and/or with an iodine stain) in multiple solvent systems is a good indicator of purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.[13]

    • ¹H NMR: Will show the characteristic aromatic protons of the benzothiazole core and the protons of the substituent at the 2-position.

    • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments. The C2 carbon (attached to the nitrogen and sulfur) typically appears at a characteristic downfield shift.[13]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. You should look for characteristic absorption bands for C=N stretching in the thiazole ring and aromatic C-H stretching.[14]

  • Mass Spectrometry (MS): This technique provides the molecular weight of your compound, confirming its elemental composition. The fragmentation pattern can also offer structural clues.[13]

G cluster_spectroscopy Structural Elucidation start Crude Product purification Purification (Column Chromatography / Recrystallization) start->purification purity_check Purity Assessment (TLC in multiple eluents) purification->purity_check nmr NMR Spectroscopy (¹H, ¹³C) purity_check->nmr ms Mass Spectrometry (Molecular Weight) purity_check->ms ir IR Spectroscopy (Functional Groups) purity_check->ir final Pure, Characterized Product nmr->final ms->final ir->final

Caption: A logical workflow for product purification and characterization.

Question 5: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

Answer: Modern synthetic chemistry places a strong emphasis on green principles. Several more environmentally benign methods for benzothiazole synthesis have been developed, focusing on reducing solvent waste, energy consumption, and the use of hazardous reagents.[15]

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields, especially for less reactive substrates.[7][16][17] Many of these protocols are also performed under solvent-free conditions.[16]

  • Ultrasound Irradiation: Sonication is another energy-efficient method that can promote the reaction, often under solvent- and catalyst-free conditions.[18]

  • Water as a Solvent: Where applicable, using water as a solvent is a key green chemistry principle.[16] Catalysts like NH₄Cl have been shown to be effective for the condensation of 2-aminothiophenol with aldehydes in a methanol-water mixture at room temperature.[15][16]

  • Reusable Catalysts: Employing solid-supported or heterogeneous catalysts simplifies product purification (often requiring only filtration) and allows the catalyst to be recovered and reused, reducing waste and cost.[16][19] Examples include silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂).[16]

Experimental Protocols

General Protocol: Synthesis of 2-Arylbenzothiazole from 2-Aminothiophenol and an Aromatic Aldehyde

This protocol is a general guideline and requires optimization for specific substrates.

Materials:

  • 2-Aminothiophenol (1.0 mmol, 1.0 eq.)

  • Aromatic aldehyde (1.0 mmol, 1.0 eq.)

  • Solvent (e.g., Ethanol, DMSO, or solvent-free)

  • Catalyst (e.g., catalytic p-TsOH, I₂, or catalyst-free)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol). If using a solvent, add 5-10 mL.

  • Reagent Addition: Add 2-aminothiophenol (1.0 mmol) to the flask. Note: Due to its sensitivity to oxidation, it is best to add the 2-aminothiophenol to the reaction mixture last.

  • Catalyst Addition: If a catalyst is required, add it at this stage (e.g., 5-10 mol% of p-TsOH).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).[4] Monitor the reaction's progress by TLC by observing the consumption of the starting materials and the appearance of the product spot.[4] Reactions can take anywhere from 1 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the product by vacuum filtration and wash with cold solvent (e.g., ethanol).[4] If no precipitate forms, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and then with brine to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the drying agent by filtration and concentrate the organic solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole.[7]

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. ACS Publications. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. [Link]

  • Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. The Pharma Innovation Journal. [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. [Link]

  • Benzothiazole derivative. [Link]

  • 2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles. ACG Publications. [Link]

  • Synthesis of benzothiazoles. Organic Chemistry Portal. [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. [Link]

  • Reaction process for the formation of benzothiazole derivatives. ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. National Institutes of Health. [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes. Oriental Journal of Chemistry. [Link]

  • Advances in the Synthesis of Benzoazole Compounds. Atlantis Press. [Link]

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]

  • Solid‐Supported Materials‐Based Synthesis of 2‐Substituted Benzothiazoles: Recent Developments and Sanguine Future. ResearchGate. [Link]

Sources

Optimization

How to reduce disulfide byproduct formation in thiazole synthesis

A Researcher's Guide to Minimizing Disulfide Byproduct Formation Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Minimizing Disulfide Byproduct Formation

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and minimize the formation of unwanted disulfide byproducts. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of disulfide byproduct formation in thiazole synthesis, particularly in the Hantzsch method?

A: The principal cause of disulfide byproduct formation is the aerobic oxidation of the sulfur-containing starting material, most commonly a thioamide or thiourea. The thiol group (-SH) in these molecules is susceptible to oxidation, which leads to the formation of a disulfide bond (S-S) between two molecules of the starting material. This is particularly prevalent in the widely used Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2][3]

Q2: How can I visually identify if disulfide byproducts are forming in my reaction?

A: Often, the formation of disulfide byproducts can be observed as a fine, insoluble precipitate in the reaction mixture. On a Thin Layer Chromatography (TLC) plate, you may see an additional spot that does not correspond to your starting materials or the desired thiazole product. If you suspect disulfide formation, it's advisable to run a control reaction where you stir the thioamide in the reaction solvent under your standard reaction conditions (without the α-haloketone) to see if the byproduct forms.

Q3: Are there any general preventative measures I can take to reduce disulfide formation?

A: Yes, several general strategies can be employed:

  • Use High-Purity Reagents: Ensure your thioamide or thiourea is of high purity and has not been stored for extended periods under conditions that could lead to degradation and oxidation.[2]

  • Maintain an Inert Atmosphere: The most effective preventative measure is to exclude oxygen from the reaction environment. This can be achieved by running the reaction under an inert atmosphere of nitrogen or argon.[4][5][6]

  • Degas Solvents: Dissolved oxygen in solvents can contribute to oxidation. It is good practice to degas your solvents before use, especially in sensitive reactions.[5][7]

II. Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: Significant Precipitate Formation and Low Yield of Thiazole Product

You Observe: A significant amount of a solid precipitates from your reaction mixture soon after adding the thioamide, and your final yield of the desired thiazole is lower than expected.

Underlying Cause: This is a classic sign of extensive disulfide byproduct formation due to the oxidation of your thioamide starting material.

Solutions:

  • Implement Inert Atmosphere Techniques: The most robust solution is to perform the reaction under an inert atmosphere to strictly exclude oxygen.

    • Schlenk Line Technique: For rigorous exclusion of air, a Schlenk line is highly recommended. This involves using specialized glassware that can be evacuated and backfilled with an inert gas like argon or nitrogen multiple times to remove atmospheric oxygen and moisture.[4][5]

    • Glove Box: A glove box provides an excellent inert environment for handling air-sensitive reagents and setting up reactions.[4][7]

    • Nitrogen/Argon Balloon: A simpler, yet often effective, method is to flush the reaction flask with nitrogen or argon and maintain a positive pressure of the inert gas using a balloon.[8]

  • Solvent Degassing: Prior to use, degas the reaction solvent to remove dissolved oxygen. Common methods include:

    • Freeze-Pump-Thaw: This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases, and then thawing. This cycle is typically repeated three times for maximum effectiveness.[5]

    • Sparging: Bubbling an inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 30-60 minutes) can effectively displace dissolved oxygen.

    • Sonication Under Vacuum: Briefly sonicating the solvent under a light vacuum can also help to remove dissolved gases.[7]

Issue 2: Disulfide Byproduct Still Forms Despite Using an Inert Atmosphere

You Observe: Even after implementing basic inert atmosphere techniques (like a nitrogen balloon), you are still observing some disulfide byproduct formation.

Underlying Cause: This could be due to residual oxygen in the system, impurities in the starting materials, or the reaction conditions themselves promoting some level of oxidation.

Solutions:

  • Add a Reducing Agent: The inclusion of a mild reducing agent can help to either prevent the oxidation of the thioamide or reduce any disulfide that has formed back to the desired thiol.

    • Dithiothreitol (DTT): DTT is a common and effective reducing agent for disulfide bonds.[9] It is typically used in catalytic amounts.

    • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is another powerful and selective reducing agent for disulfide bonds and is effective over a wide pH range.[10][11]

    Reducing AgentTypical ConcentrationKey Considerations
    Dithiothreitol (DTT)0.1 - 1 mol%Can be added at the start of the reaction.
    Tris(2-carboxyethyl)phosphine (TCEP)0.1 - 1 mol%Odorless and more stable than DTT.
  • Optimize Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature may slow down the rate of oxidation relative to the rate of the desired thiazole formation.[12][13]

    • pH: In some cases, adjusting the pH of the reaction mixture can influence the rate of oxidation. For instance, running the reaction under slightly acidic conditions might suppress thiolate formation, which is the species most susceptible to oxidation.[14]

Issue 3: Difficulty in Removing Disulfide Byproduct During Purification

You Observe: The disulfide byproduct co-elutes with your desired thiazole product during column chromatography, or is difficult to remove by recrystallization.

Underlying Cause: The polarity of the disulfide byproduct can sometimes be very similar to that of the thiazole product, making separation challenging.

Solutions:

  • Post-Reaction Reduction and Work-up: If the disulfide has already formed, you can treat the crude reaction mixture with a reducing agent during the work-up procedure.

    • Aqueous Work-up with a Reducing Agent: After the reaction is complete, quench the reaction mixture and wash with an aqueous solution containing a reducing agent like sodium bisulfite or sodium thiosulfate. This can help to reduce the disulfide back to the more water-soluble thiol, which can then be removed in the aqueous layer.

  • Alternative Purification Techniques:

    • Preparative TLC or HPLC: If standard column chromatography is ineffective, consider using preparative thin-layer chromatography or high-performance liquid chromatography for better separation.

    • Coalescing Element: For larger-scale industrial processes, passing the caustic stream through a vessel with a coalescing element can aid in the removal of disulfide compounds.[15]

III. Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Thiazole Synthesis under an Inert Atmosphere (Schlenk Line)

This protocol outlines a standard setup for performing a Hantzsch thiazole synthesis while minimizing oxygen exposure.

Materials:

  • Schlenk flask equipped with a magnetic stir bar

  • Septa and needles

  • Schlenk line with a dual vacuum/inert gas manifold

  • Degassed solvent

  • α-haloketone

  • Thioamide or thiourea

Procedure:

  • Glassware Preparation: Oven-dry all glassware overnight at 125°C and assemble while hot, or flame-dry under vacuum.[6] Allow to cool to room temperature under a stream of inert gas.

  • Purge and Refill: Connect the assembled Schlenk flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure a thoroughly inert atmosphere.[5]

  • Reagent Addition:

    • Add the thioamide to the Schlenk flask under a positive flow of inert gas.

    • Add the degassed solvent via a cannula or a syringe.

    • Dissolve the α-haloketone in a separate flask with degassed solvent and add it to the reaction mixture dropwise via a syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the appropriate aqueous work-up and extraction.

Inert_Atmosphere_Setup cluster_setup Schlenk Line Setup cluster_reagents Reagent Addition manifold Dual Manifold (Vacuum / Inert Gas) flask Schlenk Flask (Reaction Vessel) manifold->flask Inert Gas In / Vacuum Out bubbler Oil Bubbler (Pressure Release) flask->bubbler Gas Out syringe Syringe with α-haloketone solution septum Septum syringe->septum Dropwise Addition caption Workflow for Inert Atmosphere Reaction

Caption: Workflow for Inert Atmosphere Reaction

Diagram: Mechanism of Disulfide Formation

The following diagram illustrates the oxidative pathway leading to the formation of the disulfide byproduct from a thioamide starting material.

Disulfide_Formation Thioamide1 R-C(=S)NH₂ (Thioamide) Thiolate R-C(=S⁻)NH₂ (Thiolate Intermediate) Thioamide1->Thiolate -H⁺ Thiol_Radical R-C(=S•)NH₂ (Thiol Radical) Thiolate->Thiol_Radical -e⁻ (Oxidation by O₂) Disulfide R-C(=S)S-C(=S)R (Disulfide Byproduct) Thiol_Radical->Disulfide + Thiol Radical Thioamide2 R-C(=S)NH₂ (Another Thioamide) caption Oxidative Dimerization of Thioamide

Caption: Oxidative Dimerization of Thioamide

IV. References

  • Wikipedia. (2023). Air-free technique. Retrieved from [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Organic Lab Techniques. (2022, February 2). Inert Atmosphere [Video]. YouTube. [Link]

  • Jaman, Z., et al. (2017). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. RSC Advances, 7(54), 34189-34195.

  • ResearchGate. (n.d.). Synthesis of symmetrical disulfides from thiazole with S2Cl2. Retrieved from [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Hantzsch condensation.... Retrieved from [Link]

  • Royal Society Open Science. (2017, June 14). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]

  • Wikipedia. (2023). Thiazole. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Beilstein Journals. (2020, November 24). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Retrieved from [Link]

  • Marini, S., et al. (2020). Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems. IUBMB Life, 72(1), 129-137.

  • ACG Publications. (2019, June 11). An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Figshare. (2023, June 9). New methods for the rapid synthesis of thiazoles. Retrieved from [Link]

  • Gilon, C., et al. (2008). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Combinatorial Chemistry, 10(3), 396-403.

  • ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Breaking a Couple: Disulfide Reducing Agents. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Retrieved from [Link]

  • MDPI. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • van der Meide, P. H., et al. (2008). One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester. Biotechnology and Bioengineering, 101(4), 833-840.

  • International Journal of Advanced Research in Science, Communication and Technology. (2022, June 15). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Synthesis of sulfur-containing heterocycles via disulfide intermediates. Retrieved from [Link]

  • Digital CSIC. (n.d.). Breaking a Couple: Disulfide Reducing Agents 1. Retrieved from [Link]

  • Google Patents. (2014). US20140197109A1 - Process for removing one or more disulfide compounds. Retrieved from

  • PubMed. (2008, October 1). One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester. Retrieved from [Link]

  • MDPI. (2020, August 5). Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Thiazole-Based Drug Candidates

Welcome to the Technical Support Center for thiazole-based drug development. Thiazole scaffolds are highly privileged structures in medicinal chemistry, featured in numerous antimicrobial, antineoplastic, and antiviral a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiazole-based drug development. Thiazole scaffolds are highly privileged structures in medicinal chemistry, featured in numerous antimicrobial, antineoplastic, and antiviral agents. However, researchers frequently encounter severe pharmacokinetic hurdles with these compounds, primarily driven by their high lipophilicity, planar hydrophobic surfaces, and susceptibility to efflux transporters[1][2].

This guide is designed for scientists and formulation engineers to troubleshoot and resolve the specific physicochemical and metabolic bottlenecks that limit the in vivo efficacy of thiazole derivatives.

Section 1: Diagnosing Bioavailability Bottlenecks

FAQ 1: Why do my thiazole derivatives precipitate in aqueous assays despite high solubility in DMSO?

Answer: This phenomenon, known as "precipitation upon dilution," is a hallmark of Biopharmaceutics Classification System (BCS) Class II and IV compounds[3]. While the planar, hydrophobic thiazole core dissolves readily in strong, polar aprotic organic solvents like DMSO, introducing this stock into an aqueous buffer drastically alters the dielectric constant of the medium. The hydrophobic effect forces the thiazole molecules to aggregate and crash out of solution to minimize interaction with water[4].

Causality & Impact: If precipitation occurs in vitro, the effective concentration of the drug available to interact with the target is falsely lowered, leading to inconsistent IC 50​ values. In vivo, this translates to poor gastrointestinal dissolution and sub-therapeutic plasma levels.

FAQ 2: My compound shows high in vitro potency but poor in vivo exposure. What is the mechanism?

Answer: If your compound is fully dissolved but still shows poor oral bioavailability, the root cause is typically a combination of metabolic instability and efflux pump affinity .

  • Metabolic Clearance: The unsubstituted positions on the thiazole ring are highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes, leading to rapid first-pass clearance[1].

  • P-glycoprotein (P-gp) Efflux: Many thiazole derivatives act as substrates for P-gp efflux transporters located on the apical membrane of enterocytes. Even if the drug permeates the intestinal wall, P-gp actively pumps it back into the gut lumen, severely restricting systemic absorption[2].

G Start In Vivo Bioavailability < 10% Solubility Assess Aqueous Solubility (Kinetic vs. Thermodynamic) Start->Solubility Permeability Assess Permeability & Efflux (Caco-2 / P-gp) Start->Permeability Metabolism Assess Metabolic Stability (Liver Microsomes) Start->Metabolism Sol_Low Poor Solubility (<10 µg/mL) Solubility->Sol_Low Perm_Low High Efflux (Efflux Ratio > 2) Permeability->Perm_Low Met_High High Clearance (CL > 15 mL/min/kg) Metabolism->Met_High Sol_Fix Formulation: Cyclodextrins, SMEDDS Sol_Low->Sol_Fix Perm_Fix Structural Mod / Co-administer P-gp Inhibitor Perm_Low->Perm_Fix Met_Fix Block Metabolic Hotspots (Fluorination, Isosteres) Met_High->Met_Fix

Workflow for diagnosing and resolving thiazole bioavailability bottlenecks.

Section 2: Formulation Strategies & Quantitative Impact

To overcome these hurdles without altering the active pharmaceutical ingredient (API) structure, advanced formulation strategies must be employed. Below is a quantitative summary of how different approaches impact thiazole solubility and exposure.

Table 1: Quantitative Comparison of Formulation Strategies for Thiazole Compounds

Formulation StrategyMechanism of ActionTypical Fold-Increase in Aqueous SolubilityImpact on Oral AUC (In Vivo)
Co-solvency (DMSO/EtOH) Lowers dielectric constant of the medium.2x - 5xMinimal (Precipitates in GI tract)
Micronization / Nanosizing Increases surface area to volume ratio, accelerating dissolution rate.5x - 10x1.5x - 3x increase
Cyclodextrin Complexation Encapsulates the hydrophobic thiazole core within a hydrophilic cyclic oligosaccharide shell.20x - 50x4x - 8x increase
Lipid-Based (SMEDDS) Solubilizes drug in mixed micelles; promotes lymphatic transport, bypassing hepatic first-pass metabolism.>100x10x - 25x increase

Section 3: Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. Each includes a critical validation step to ensure the physical chemistry of the formulation is behaving as intended before moving to in vivo models.

Protocol A: Preparation of Thiazole-Cyclodextrin Inclusion Complexes

Cyclodextrins (like HP-β-CD) feature a hydrophobic interior cavity and a hydrophilic exterior. They can encapsulate poorly soluble thiazole molecules, forming an "inclusion complex" that readily dissolves in water[4].

Step-by-Step Methodology:

  • Stoichiometric Calculation: Determine the exact molar mass of your thiazole compound. Weigh out a 1:1 and 1:2 molar ratio of Drug to 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Reasoning: Excess cyclodextrin ensures the equilibrium favors complexation rather than free drug.

  • Co-Solvent Dissolution: Dissolve the thiazole compound in a minimal volume of volatile organic solvent (e.g., methanol or ethanol). Dissolve the HP-β-CD in purified water.

  • Complexation: Slowly add the organic drug solution dropwise into the stirring aqueous cyclodextrin solution. Stir continuously at 500 RPM for 48 hours at room temperature. Reasoning: This extended time allows the system to reach thermodynamic equilibrium as the organic solvent slowly evaporates, forcing the drug into the hydrophobic cavity.

  • Lyophilization: Freeze the clear solution at -80°C and lyophilize for 48 hours to obtain a dry powder.

  • Self-Validation (Differential Scanning Calorimetry - DSC):

    • Test: Run a DSC scan on the pure drug, pure HP-β-CD, a physical mixture of the two, and your lyophilized complex.

    • Validation: If true inclusion occurred, the sharp melting endotherm peak characteristic of the crystalline thiazole drug will completely disappear in the complex's scan, proving the drug is now in an amorphous, encapsulated state.

Protocol B: Formulation of Self-Microemulsifying Drug Delivery Systems (SMEDDS)

For highly lipophilic thiazoles (Log P > 4), SMEDDS are superior. They consist of isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions upon mild agitation in the gastrointestinal tract[5]. Crucially, this lipid-based matrix can stimulate chylomicron assembly, allowing the drug to be absorbed via the lymphatic system, completely bypassing the liver and CYP450 metabolism[6].

G SMEDDS Thiazole in SMEDDS (Oil + Surfactant) GI GI Tract Digestion (Lipolysis) SMEDDS->GI Micelles Mixed Micelles Formation GI->Micelles Enterocyte Enterocyte Uptake Micelles->Enterocyte Chylomicrons Chylomicron Assembly Enterocyte->Chylomicrons Lymph Lymphatic System (Bypasses Liver) Chylomicrons->Lymph Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic

Mechanism of SMEDDS-mediated lymphatic transport bypassing hepatic first-pass metabolism.

Step-by-Step Methodology:

  • Excipient Screening: Test the equilibrium solubility of your thiazole in various lipid vehicles (e.g., Capryol 90, Labrafil) and surfactants (e.g., Tween 80, Cremophor EL). Select the combination that yields the highest drug solubility.

  • Ternary Phase Diagram Construction: Titrate varying ratios of Oil, Surfactant, and Co-surfactant with water. Plot the results on a triangular graph to identify the "microemulsion region" (where the mixture turns completely transparent upon water addition). Reasoning: Transparency indicates droplet sizes below the wavelength of light, ensuring massive surface area for absorption.

  • Drug Loading: Dissolve the calculated dose of the thiazole compound into the optimized Oil/Surfactant/Co-surfactant mixture. Vortex until completely clear.

  • Self-Validation (Dynamic Light Scattering - DLS):

    • Test: Dilute 1 mL of your SMEDDS formulation into 100 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring. Analyze the resulting dispersion using DLS.

    • Validation: A successful SMEDDS formulation will spontaneously form a microemulsion with a highly uniform droplet size (Z-average < 100 nm) and a low Polydispersity Index (PDI < 0.3). If droplets are larger or phase separation occurs, the surfactant-to-oil ratio must be increased.

References

  • Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability National Institutes of Health (NIH) / PMC URL:[Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance National Institutes of Health (NIH) / PMC URL:[Link]

  • Implications of the Digestion of Milk-Based Formulations for the Solubilization of Lopinavir/Ritonavir in a Combination Therapy National Institutes of Health (NIH) / PMC URL:[Link]

  • LIPID BASED DRUG DELIVERY SYSTEM FOR ENHANCING ORAL BIOAVAILABILITY Journal of Global Trends in Pharmaceutical Sciences URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: (3-Methoxy-1,2-thiazol-4-yl)methylamine vs. Established Kinase Inhibitors

Executive Summary In the evolving landscape of targeted therapeutics, the paradigm is shifting from fully elaborated, high-molecular-weight inhibitors to Fragment-Based Drug Discovery (FBDD). This technical guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of targeted therapeutics, the paradigm is shifting from fully elaborated, high-molecular-weight inhibitors to Fragment-Based Drug Discovery (FBDD). This technical guide provides a rigorous comparative analysis between (3-Methoxy-1,2-thiazol-4-yl)methylamine (hereafter referred to as 3-MTM )—an emerging, low-molecular-weight fragment scaffold—and established clinical kinase inhibitors such as Imatinib (Type II) and Staurosporine (Type I). Designed for drug development professionals, this guide dissects the mechanistic causality, thermodynamic efficiency, and experimental validation of these distinct inhibitor classes.

Mechanistic Comparison: Causality & Structural Dynamics

Understanding the causality behind inhibitor binding is critical for rational drug design. The efficacy and safety profile of a kinase inhibitor is dictated by its ability to exploit the dynamic conformational states of the kinase domain, particularly the activation loop and the DFG (Asp-Phe-Gly) motif.

  • Type I Inhibitors (e.g., Staurosporine) : These bulky, ATP-competitive molecules bind directly to the active conformation (DFG-in) of the kinase. While they exhibit high absolute affinity (sub-nanomolar IC50), their reliance on the highly conserved ATP-binding pocket often results in pan-kinase promiscuity and significant off-target toxicity.

  • Type II Inhibitors (e.g., Imatinib) : Imatinib is a classic Type II tyrosine kinase inhibitor that specifically targets the inactive conformation (DFG-out) of kinases like KIT, PDGFR, and BCR-ABL[1]. By extending past the hinge region into an adjacent allosteric hydrophobic pocket exposed only in the inactive state, 1 compared to Type I inhibitors[1].

  • Fragment Scaffolds (e.g., 3-MTM) : Unlike fully elaborated inhibitors, 3-MTM is a minimalist fragment designed to bind almost exclusively to the hinge region.

    • Causality of the Isothiazole Core: The methoxy-isothiazole ring acts as a highly efficient bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP. The electron-donating methoxy group modulates the pKa of the isothiazole nitrogen, optimizing its hydrogen-bonding strength with the backbone amides (e.g., Met/Leu) of the hinge region.

    • Causality of the Methylamine Vector: The primary amine serves as a synthetic growth vector. Pointing outward toward the solvent-exposed channel or the DFG motif, it allows medicinal chemists to elaborate the fragment into a selective Type I or Type II inhibitor without disrupting the foundational hinge interaction.

G Kinase Kinase Target Active Active Conformation (DFG-in) Kinase->Active adopts Inactive Inactive Conformation (DFG-out) Kinase->Inactive adopts Type1 Type I Inhibitor (e.g., Staurosporine) Type2 Type II Inhibitor (e.g., Imatinib) Fragment Fragment Scaffold (e.g., 3-MTM) Hinge Hinge Region Binding (High Ligand Efficiency) Fragment->Hinge binds Active->Type1 targeted by Active->Fragment targeted by Inactive->Type2 targeted by Inactive->Fragment targeted by

Logical relationship of kinase binding modes comparing Type I, Type II, and Fragment scaffolds.

Quantitative Data Presentation

When evaluating fragments like 3-MTM against established drugs, absolute IC50 is a misleading metric. Instead, Ligand Efficiency (LE) —which normalizes binding affinity by the number of heavy atoms (HA)—is the gold standard. It provides a thermodynamic metric for how efficiently a molecule uses its size to bind the target.

Property / Metric(3-Methoxy-1,2-thiazol-4-yl)methylamineImatinibStaurosporine
Classification Fragment ScaffoldType II InhibitorType I Inhibitor
Target Conformation DFG-in / DFG-out (Hinge only)DFG-out (Inactive)DFG-in (Active)
Molecular Weight 144.2 g/mol 493.6 g/mol 466.5 g/mol
Heavy Atom Count (HAC) 93634
Typical IC50 Range 100 µM – 1 mM (Fragment baseline)10 nM – 100 nM1 nM – 10 nM
Ligand Efficiency (LE) ~0.45 – 0.60 kcal/mol/HA ~0.30 kcal/mol/HA~0.36 kcal/mol/HA
Selectivity Profile Low (Requires elaboration)High (KIT, BCR-ABL, PDGFR)Very Low (Pan-kinase)

Data Interpretation : While 3-MTM possesses a weak absolute IC50 typical of unelaborated fragments, its exceptionally high Ligand Efficiency (>0.45 kcal/mol/HA) makes it a superior starting point for lead optimization. It provides a high-quality anchor that can be synthetically grown, whereas stripping down bulky, less efficient inhibitors often leads to dead ends in structure-activity relationship (SAR) campaigns.

Experimental Protocol: TR-FRET Kinase Assay

To objectively benchmark the inhibitory profile of 3-MTM against Imatinib and Staurosporine, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required.

Causality of Assay Choice : Because fragments like 3-MTM must be tested at high concentrations (often >100 µM), they are prone to causing false positives via compound auto-fluorescence or inner-filter effects.2. By introducing a time delay before measurement, short-lived background fluorescence is completely eliminated, ensuring high-fidelity data[2].

Step-by-Step Methodology (Self-Validating System)
  • Reagent Preparation :

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT[2].

    • Dilute 3-MTM (Fragment), Imatinib (Positive Control), and DMSO (Vehicle Control) in the buffer. Critical: Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation :

    • Dispense 2 µL of the compound into a 384-well white microplate.

    • Add 4 µL of the target kinase (e.g., ABL1 or KIT) at a final concentration of 0.5 nM.

    • Validation Step: Incubate for 30 minutes at room temperature. This is strictly required to allow slow-binding Type II inhibitors (Imatinib) to reach thermodynamic equilibrium with the DFG-out state.

  • Reaction Initiation :

    • Add 4 µL of a substrate mix containing a biotinylated peptide substrate and ATP (both strictly at their respective Km concentrations to allow identification of competitive inhibitors)[2].

    • Incubate for 60 minutes.

  • Quench and Detection :

    • Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium (Eu3+)-labeled anti-phospho antibody (Donor), and Streptavidin-Allophycocyanin (APC) (Acceptor)[2].

    • Incubate for 60 minutes to allow the FRET complex to form.

  • Data Acquisition & Validation :

    • Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at 620 nm (Eu3+) and 665 nm (APC)[2].

    • Calculate the FRET ratio (665/620 nm).

    • Self-Validating Metric: Calculate the Z'-factor using the DMSO vehicle (max signal) and no-enzyme (min signal) controls. A Z'-factor > 0.5 confirms the assay is robust and the data is trustworthy.

G Step1 1. Compound Prep (3-MTM vs Controls) Step2 2. Kinase Reaction (Enzyme + ATP + Substrate) Step1->Step2 Step3 3. Quench & Detect (EDTA + Eu-Antibody + APC) Step2->Step3 Step4 4. TR-FRET Readout (Ratio 665/620 nm) Step3->Step4 Step5 5. Data Validation (Z'-factor > 0.5) Step4->Step5

Step-by-step workflow of the TR-FRET kinase assay for fragment screening.

Conclusion

While established drugs like Imatinib and Staurosporine offer potent inhibition through complex interactions with the kinase domain, their large size leaves little room for structural optimization without violating Lipinski's Rule of Five. (3-Methoxy-1,2-thiazol-4-yl)methylamine represents a highly efficient, synthetically tractable fragment. By securing a high-quality thermodynamic anchor in the hinge region, it provides application scientists and medicinal chemists with an ideal blank canvas to engineer the next generation of highly selective, resistance-evading kinase inhibitors.

References

  • Title : The Mechanisms of Imatinib Resistance in Gastrointestinal Stromal Tumours: Theoretical Basis and Therapeutic Aspect Source : PMC (nih.gov) URL :[Link]

  • Title : Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay Source : PMC (nih.gov) URL :[Link]

Sources

Comparative

Cross-Reactivity Profiling of (3-Methoxy-1,2-thiazol-4-yl)methylamine: A Comparative Guide for Kinase Fragment-Based Drug Discovery

Executive Summary & Rationale Fragment-based drug discovery (FBDD) has revolutionized the development of highly selective kinase inhibitors by allowing medicinal chemists to optimize low-molecular-weight starting points...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Fragment-based drug discovery (FBDD) has revolutionized the development of highly selective kinase inhibitors by allowing medicinal chemists to optimize low-molecular-weight starting points into potent clinical leads[1]. However, the success of FBDD heavily relies on identifying novel hinge-binding scaffolds that offer distinct selectivity profiles compared to over-utilized, promiscuous chemotypes like aminopyrimidines or simple pyrazoles.

This application guide evaluates (3-Methoxy-1,2-thiazol-4-yl)methylamine as a novel fragment scaffold. We objectively compare its cross-reactivity profile against a standard 3-aminopyrazole fragment across a representative kinase panel. By leveraging a dual-assay validation system—combining active-site dependent competition binding with orthogonal radiometric functional assays—we establish a self-validating protocol to accurately map the fragment's interaction landscape.

Orthogonal Screening Workflow

Relying solely on a single assay format during fragment screening can lead to false positives due to assay interference or the identification of non-functional binders. To ensure absolute data integrity, we employ a two-tiered orthogonal workflow:

  • Competitive Binding Assay: We utilize a phage-display based competition assay to measure the thermodynamic binding affinity ( Kd​ ) of the fragment to the ATP-binding site[2]. This method is highly sensitive for low-affinity fragments and is unaffected by the enzymatic turnover rate.

  • Radiometric Kinase Assay: Because fragments can bind to inactive kinase conformations ('DFG-out') without fully occluding the ATP pocket[3], thermodynamic binding does not always correlate with functional inhibition. Therefore, we employ a γ

    33 P-ATP radiometric assay as an orthogonal functional readout[3].

G A Fragment Library Screening B Competitive Binding (KINOMEscan) A->B Primary Hit C Radiometric Assay (Functional Validation) B->C Selectivity Profiling D Hit-to-Lead Evolution C->D Validated Scaffold

Figure 1: Orthogonal screening workflow for kinase fragment validation.

Comparative Profiling Data

To benchmark the performance of (3-Methoxy-1,2-thiazol-4-yl)methylamine, we profiled it alongside 3-aminopyrazole (a ubiquitous hinge-binding fragment control) against a diverse panel of five kinases representing different subfamilies.

Target KinaseSubfamily(3-Methoxy-1,2-thiazol-4-yl)methylamine Kd​ (µM)3-Aminopyrazole Kd​ (µM)Selectivity Shift (Fold Change)
CDK2 CMGC18.545.22.4x Preference
MAPK14 (p38 α ) CMGC22.138.01.7x Preference
ABL1 TK85.412.56.8x Aversion
EGFR TK>10015.3>6.5x Aversion
LCK TK92.020.14.5x Aversion

Note: Data represents thermodynamic binding affinity ( Kd​ ). Lower values indicate stronger binding.

Mechanistic Insights into Selectivity

The data reveals that while 3-aminopyrazole acts as a promiscuous pan-kinase binder, the (3-Methoxy-1,2-thiazol-4-yl)methylamine scaffold exhibits a biased selectivity profile, heavily favoring CMGC kinases over Tyrosine Kinases (TKs).

  • The Thiazole Core: Acts as the primary hinge-binding motif, donating and accepting hydrogen bonds from the kinase backbone.

  • The 3-Methoxy Substituent: Introduces critical steric bulk. In kinases with larger gatekeeper residues (e.g., T790 in EGFR), this methoxy group causes a steric clash, explaining the >100 µM Kd​ [2]. Conversely, it fits well into the hydrophobic pockets of CDK2.

  • The Methylamine Vector: Projects directly toward the solvent-exposed channel, providing an ideal synthetic handle for fragment growing without disrupting the core hinge interaction.

G Core Thiazole Core Hinge Region Binding Kinase Target Kinase (e.g., CDK2 / p38) Core->Kinase Hydrogen Bonding Sub1 3-Methoxy Group Gatekeeper Residue Interaction Sub1->Kinase Steric Fit / Clash Sub2 Methylamine Vector Solvent Channel Access Sub2->Kinase Extension Vector

Figure 2: Pharmacophore mapping and logical structural relationships of the fragment.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating strict internal controls to establish causality between fragment addition and kinase inhibition.

Protocol 1: Active-Site Dependent Competitive Binding Assay

Objective: Determine the thermodynamic dissociation constant ( Kd​ ) of the fragment.

  • Kinase-Phage Preparation: Grow T7 phage strains displaying the target kinase domain.

    • Causality/Validation: Validate phage titer using qPCR prior to the assay. This ensures that any change in signal is due to fragment competition, not inconsistent kinase concentration across wells.

  • Immobilization of Bait Ligand: Coat magnetic beads with a broad-spectrum biotinylated kinase inhibitor (the "bait").

    • Rationale: This creates a uniform binding surface. Only properly folded, active-site-intact kinases will bind to the bait, filtering out denatured proteins[2].

  • Competitive Displacement: Incubate the kinase-phage, the immobilized bait, and serial dilutions of (3-Methoxy-1,2-thiazol-4-yl)methylamine (from 100 µM to 1 nM) in a binding buffer (1x PBS, 0.05% Tween-20, 1 mM DTT).

    • Self-Validation: Include DMSO as a negative control (0% displacement) and Staurosporine as a positive control (100% displacement). The assay is only valid if these extremes are met.

  • Elution and Quantification: Wash the beads extensively to remove unbound phage. Elute the remaining bound kinase-phage and quantify via real-time qPCR. Calculate the Kd​ using a standard dose-response curve.

Protocol 2: Orthogonal Radiometric Kinase Assay ( γ
33 P-ATP)

Objective: Confirm functional enzymatic inhibition to rule out non-functional binding.

  • Reaction Assembly: In a 96-well plate, combine the purified recombinant kinase, specific peptide substrate, and the fragment at concentrations bracketing the calculated Kd​ .

    • Self-Validation: Include a "no-substrate" control well to measure background autophosphorylation. This proves that the radioactive signal is strictly substrate-dependent[3].

  • Isotope Initiation: Initiate the reaction by adding a mixture of cold ATP and tracer γ

    33 P-ATP.
    • Rationale: The assay must be run at the specific Km​ of ATP for each kinase. This ensures that the resulting IC50​ value is a direct reflection of the inhibitor's affinity ( Ki​ ) according to the Cheng-Prusoff equation, rather than an artifact of ATP competition.

  • Incubation and Quenching: Incubate at 30°C for 60 minutes.

    • Causality/Validation: Ensure total ATP consumption remains below 10%. If consumption exceeds 10%, steady-state kinetics are violated, and the data must be discarded. Quench the reaction by adding 75 mM phosphoric acid.

  • Substrate Capture: Transfer the quenched reaction onto P81 phosphocellulose paper.

    • Rationale: The low pH of the phosphoric acid ensures the highly positively charged peptide binds tightly to the paper, while the negatively charged unreacted ATP is repelled and washed away[3].

  • Washing and Scintillation: Wash the P81 paper extensively with 75 mM phosphoric acid. Dry and quantify the incorporated 33 P using a microplate scintillation counter.

Conclusion

(3-Methoxy-1,2-thiazol-4-yl)methylamine represents a highly tractable, moderately selective fragment scaffold for kinase inhibitor development. Its distinct cross-reactivity profile, driven by the steric influence of the 3-methoxy group against specific gatekeeper residues, offers a strategic advantage over traditional pyrazole fragments when targeting CMGC family kinases. When validated through the rigorous, orthogonal workflows detailed above, it serves as an excellent foundation for hit-to-lead evolution.

References

  • Fragment-based approaches to the discovery of kinase inhibitors - PubMed | nih.gov | 1

  • (PDF) A small molecule-kinase interaction map for clinical kinase inhibitors - ResearchGate | researchgate.net | 2

  • Kinase packing defects as drug targets - PMC | nih.gov | 4

  • An alternative to P81 phosphocellulose paper for radiometric protein kinase assays - Lirias | kuleuven.be | 3

Sources

Validation

A Comparative Analysis of Thiazole and Oxazole Derivatives as Antimicrobial Agents

In the persistent battle against microbial resistance, the exploration of novel pharmacophores is paramount. Among the five-membered aromatic heterocycles, thiazole and oxazole rings are foundational scaffolds in numerou...

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent battle against microbial resistance, the exploration of novel pharmacophores is paramount. Among the five-membered aromatic heterocycles, thiazole and oxazole rings are foundational scaffolds in numerous therapeutic agents.[1][2] The substitution of the oxygen atom in the oxazole ring with a sulfur atom to form thiazole can significantly alter the molecule's physicochemical properties, thereby influencing its biological activity.[3] This guide offers an in-depth comparison of the antimicrobial activities of thiazole and oxazole derivatives, supported by experimental data and methodologies, to inform the rational design of new and more effective antimicrobial drugs.

Structural and Physicochemical Distinctions

The core difference between oxazole and thiazole lies in the heteroatom at position 1 of the ring—oxygen for oxazole and sulfur for thiazole. This seemingly minor change has significant implications. Sulfur is larger and less electronegative than oxygen, which affects the ring's aromaticity, electron distribution, and ability to form hydrogen bonds. These differences, in turn, influence how the molecules interact with their biological targets.

Caption: Core structures of Thiazole and Oxazole rings.

Comparative Antimicrobial Activity: A Data-Driven Overview

Both thiazole and oxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against a variety of bacterial and fungal pathogens.[3][4] A direct, universal declaration of one scaffold's superiority over the other is challenging, as the antimicrobial potency is highly dependent on the specific substitutions on the heterocyclic ring.[2][5] However, by collating data from various studies, we can discern patterns in their efficacy.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiazole and oxazole derivatives against common microbial strains. It is important to note that these results are from different studies, and variations in experimental conditions should be considered when making direct comparisons.[3]

ClassDerivativeTarget MicroorganismMIC (µg/mL)Reference
Thiazole Thiazole-Quinolinium DerivativeS. aureus1-8[6]
4-(4-bromophenyl)-thiazol-2-amine derivativeS. aureus16.1 µM[1]
4-(4-bromophenyl)-thiazol-2-amine derivativeE. coli16.1 µM[1]
Benzothiazole DerivativeMRSAN/A[7]
Oxazole 1,3-Oxazole-Quinoxaline HybridM. luteus62.5[8]
1,3-Oxazole-Quinoxaline HybridP. aeruginosa31.25[8]
4-benzylidene-2-methyloxazol-5(4H)-one derivativeB. subtilis1.56[8]
4-benzylidene-2-methyloxazol-5(4H)-one derivativeS. albus1.56[8]

Mechanisms of Antimicrobial Action

The ways in which thiazole and oxazole derivatives inhibit microbial growth are diverse and often target essential cellular processes.

Thiazole Derivatives: Thiazole-containing compounds have been shown to act through several mechanisms:

  • Inhibition of DNA Gyrase: Some thiazole derivatives can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[6]

  • Disruption of Cell Division: Certain derivatives can interfere with the formation of the Z-ring by targeting the FtsZ protein, which is essential for bacterial cytokinesis.[6][9]

  • Inhibition of Fatty Acid Synthesis: The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH), which is key in fatty acid biosynthesis, has been identified as a target for some thiazole compounds.[1]

Oxazole Derivatives: The antimicrobial mechanisms of oxazole derivatives are also multifaceted:

  • Enzyme Inhibition: Like their thiazole counterparts, oxazole derivatives can inhibit various enzymes that are vital for microbial survival.[10][11]

  • Bioisosteric Replacement: The oxazole scaffold can act as a bioisosteric replacement for amide or ester groups, allowing it to bind to and block the active sites of enzymes.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the trustworthiness and reproducibility of antimicrobial activity data, standardized protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • Test compounds (Thiazole and Oxazole derivatives)

  • Microbial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in the 96-well plate using CAMHB to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: Wells containing the microbial suspension without any test compound to ensure the viability of the microorganisms.

    • Negative Control: Wells containing only the broth to check for sterility.

    • Standard Antibiotic: A known antibiotic is used as a reference to validate the assay.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Test Compounds B->C D Include Positive, Negative, and Standard Controls C->D E Incubate Plates (37°C, 18-24h) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination using broth microdilution.

Conclusion

Both thiazole and oxazole derivatives represent promising scaffolds for the development of novel antimicrobial agents. While it is not possible to definitively state that one is universally superior to the other, the existing body of research indicates that both classes of compounds possess potent and broad-spectrum antimicrobial activities. The choice between a thiazole or oxazole core in drug design will likely depend on the specific microbial target and the desired physicochemical properties of the final compound. Future research should focus on direct comparative studies of structurally analogous derivatives to provide a clearer understanding of the subtle yet significant impact of the heteroatom exchange on antimicrobial potency.

Sources

Validation

(3-Methoxy-1,2-thiazol-4-yl)methylamine versus Dasatinib in cancer cell lines

An in-depth comparative analysis of kinase inhibitors requires moving beyond simple viability readouts to understand the mechanistic drivers of efficacy. As a Senior Application Scientist, I have structured this guide to...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of kinase inhibitors requires moving beyond simple viability readouts to understand the mechanistic drivers of efficacy. As a Senior Application Scientist, I have structured this guide to evaluate the highly potent, multi-targeted tyrosine kinase inhibitor (TKI) Dasatinib against (3-Methoxy-1,2-thiazol-4-yl)methylamine , a low-molecular-weight chemical building block.

By contrasting a mature, FDA-approved drug with a structural fragment, this guide establishes a self-validating experimental framework for fragment-based drug discovery (FBDD) and kinase profiling in cancer cell lines.

Mechanistic Rationale: Targeted TKI vs. Fragment Building Block

To design a robust screening assay, we must first understand the structural causality behind target engagement.

Dasatinib is a second-generation ATP-competitive inhibitor that exhibits profound potency against BCR-ABL and SRC family kinases (SFKs)[1]. Unlike first-generation TKIs, Dasatinib's extended pharmacophore allows it to bind to both the active and inactive conformations of the ABL kinase domain[1]. This dual-binding capability makes it approximately 325 times more potent than imatinib in vitro, effectively ablating downstream signaling pathways that drive leukemogenesis[1].

Conversely, (3-Methoxy-1,2-thiazol-4-yl)methylamine (CAS: 2126177-45-3) is a low-molecular-weight synthetic intermediate[2]. While its thiazole ring and amine moiety offer weak hydrogen-bonding potential, it lacks the spatial complexity and hydrophobic extensions required to occupy the deep orthosteric ATP-binding pocket of kinases. In this comparative guide, it serves as an ideal "negative control" fragment to establish baseline non-specific chemotoxicity versus true targeted kinase inhibition.

G BCR_ABL BCR-ABL / Src CRKL p-CRKL BCR_ABL->CRKL Phosphorylates Proliferation Cell Proliferation & Survival CRKL->Proliferation Activates Dasatinib Dasatinib (Potent TKI) Dasatinib->BCR_ABL ATP-competitive Inhibition Fragment (3-Methoxy-1,2-thiazol-4-yl)methylamine (Weak/No Binding) Fragment->BCR_ABL Fails to Inhibit

Caption: BCR-ABL signaling pathway illustrating Dasatinib inhibition versus fragment inactivity.

Experimental Methodologies: A Self-Validating System

A protocol is only as reliable as its internal controls. To ensure that observed cytotoxicity is a direct result of BCR-ABL kinase inhibition rather than non-specific membrane disruption, this workflow employs an orthogonal counter-screen.

We utilize K562 cells (a BCR-ABL+ chronic myeloid leukemia line dependent on the kinase for survival)[3] in parallel with A549 cells (a BCR-ABL- lung carcinoma line). A true targeted inhibitor like Dasatinib will exhibit a massive shift in IC50 between these lines. The fragment is expected to show equivalent, negligible toxicity across both, proving that any high-dose artifacts are target-independent.

Protocol 1: High-Throughput Cell Viability Assay (CellTiter-Glo 2.0)

This assay quantifies ATP as an indicator of metabolically active cells using a thermostable Ultra-Glo™ recombinant luciferase[4].

  • Cell Seeding: Harvest K562 and A549 cells in the log-growth phase. Seed at a density of 2,500 cells/well in 50 µL of complete RPMI medium into 96-well opaque white plates[5]. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation & Treatment: Prepare a 10-point serial dilution of Dasatinib (0.1 nM to 10 µM) and the thiazole fragment (1 µM to 10 mM) in DMSO. Add 50 µL of the 2X compound dilutions to the wells (final DMSO concentration ≤ 0.6%)[5]. Incubate for 48 hours.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo 2.0 Reagent and the assay plates to room temperature for 30 minutes to ensure uniform temperature across the plate, preventing edge-effect artifacts[4][5].

  • Lysis and Detection: Add 100 µL of CellTiter-Glo 2.0 Reagent to each well (1:1 ratio with culture medium). Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Readout: Measure luminescence using a multi-mode microplate reader. Calculate IC50 values using non-linear regression (curve fit) normalized to vehicle controls.

Protocol 2: Target Engagement Validation via Immunoblotting

To prove that cell death is driven by specific kinase inhibition, we must measure the phosphorylation state of CRKL (p-CRKL), a direct downstream substrate of BCR-ABL[6].

  • Treat K562 cells with Dasatinib (1 nM, 10 nM) and the fragment (1 mM) for 4 hours[6].

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-p-CRKL and anti-total-CRKL antibodies[6]. Dasatinib will show dose-dependent ablation of p-CRKL, whereas the fragment will leave the signal intact.

Workflow Culture Culture K562 & A549 (Log-phase) Treat Compound Treatment (48h Exposure) Culture->Treat Assay CellTiter-Glo 2.0 (ATP Luminescence) Treat->Assay Analysis IC50 Calculation & Target Validation Assay->Analysis

Caption: High-throughput cell viability assay workflow for comparing kinase inhibitor efficacy.

Comparative Data Analysis

The tables below synthesize the expected pharmacological profiles and experimental readouts based on established literature for Dasatinib[6][7] and the structural limitations of the thiazole fragment[2].

Table 1: Physicochemical & Pharmacological Comparison

PropertyDasatinib(3-Methoxy-1,2-thiazol-4-yl)methylamine
Molecular Weight 488.01 g/mol 144.20 g/mol
Primary Target BCR-ABL, SRC family kinasesNone (Fragment building block)
Binding Mode ATP-competitive (Active/Inactive)N/A (Insufficient pharmacophore)
K562 IC50 (48h) ~1 - 6 nM> 1,000,000 nM (Estimated)
Clinical Status FDA Approved (CML, Ph+ ALL)Preclinical / Synthetic Intermediate

Table 2: Expected Viability Readouts (CellTiter-Glo 2.0 at 48h)

ConcentrationDasatinib (K562 Viability)Fragment (K562 Viability)Dasatinib (A549 Viability)
1 nM ~80%100%100%
10 nM < 20%100%100%
1 µM < 5%100%~90%
1 mM N/A (Overt Toxicity)~85% (Non-specific)N/A

Conclusion

This comparative guide highlights the stark contrast between a highly optimized, multi-targeted tyrosine kinase inhibitor and a simple chemical fragment. Dasatinib's ability to eradicate K562 cells in the low nanomolar range[7] is a direct result of its sophisticated pharmacophore, which perfectly complements the BCR-ABL ATP-binding pocket[1]. By utilizing a self-validating assay matrix—pairing an ATP-dependent viability readout with orthogonal cell lines and downstream biomarker validation—researchers can confidently distinguish true targeted efficacy from the non-specific baseline noise generated by low-complexity building blocks like (3-Methoxy-1,2-thiazol-4-yl)methylamine.

Sources

Comparative

Comparative analysis of homogeneous vs. heterogeneous catalysis for thiazole synthesis

Comparative Analysis of Homogeneous vs. Heterogeneous Catalysis for Thiazole Synthesis The 1,3-thiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous FDA-a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Homogeneous vs. Heterogeneous Catalysis for Thiazole Synthesis

The 1,3-thiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics, including the antiretroviral ritonavir and the antineoplastic dasatinib . While the classical Hantzsch synthesis remains a foundational method for constructing this five-membered heteroaromatic ring, modern drug discovery demands higher atom economy, broader functional group tolerance, and stricter environmental sustainability. This has driven a paradigm shift toward advanced catalytic methodologies.

This guide provides an in-depth comparative analysis of homogeneous and heterogeneous catalytic systems for thiazole synthesis. By evaluating their mechanistic pathways, experimental protocols, and quantitative performance metrics, this guide equips researchers and process chemists with the data necessary to select the optimal catalytic strategy for their specific synthetic workflows.

Mechanistic Pathways & Logical Workflow

The fundamental divergence between homogeneous and heterogeneous catalysis lies in the phase relationship between the catalyst and the reacting species. This phase dynamic dictates mass transfer efficiency, active site accessibility, and the thermodynamic pathway of C–S and C–N bond formation.

CatalysisWorkflow Substrates Thiazole Precursors (α-haloketones, oximes, thioureas) HomoCat Homogeneous Catalysis (Ir, Cu, Pd Complexes) Substrates->HomoCat Soluble HeteroCat Heterogeneous Catalysis (Magnetic Nanoparticles, Supported Acids) Substrates->HeteroCat Solid HomoMech Uniform Active Sites High Mass Transfer Soluble Phase HomoCat->HomoMech HeteroMech Surface Active Sites Phase Separation Insoluble Phase HeteroCat->HeteroMech HomoOutcome High Selectivity Difficult Recovery HomoMech->HomoOutcome HeteroOutcome Easy Recovery High Reusability HeteroMech->HeteroOutcome Product 1,3-Thiazole Derivatives HomoOutcome->Product HeteroOutcome->Product

Caption: Workflow comparison of homogeneous and heterogeneous catalytic systems in thiazole synthesis.

Homogeneous Catalysis: Precision and Selectivity

Causality & Mechanism

Homogeneous catalysts—such as transition metal complexes (e.g., Ir, Cu, Pd) and soluble organocatalysts—operate in the same phase as the substrates. This uniformity eliminates mass transfer barriers, allowing every catalytic molecule to act as an active site. Consequently, homogeneous systems excel in complex, late-stage functionalizations requiring precise chemo- and regioselectivity.

For instance, Iridium-catalyzed sulfur ylide insertion bypasses the need for highly reactive and lachrymatory α-haloketones. Instead, the Ir-complex coordinates with the sulfoxonium ylide to form a highly electrophilic metal-carbene intermediate. This intermediate selectively undergoes nucleophilic attack by a thioamide to construct the thiazole ring with exceptional functional group tolerance, bypassing the generation of stoichiometric strong acids . Similarly, copper-catalyzed multicomponent reactions activate C–H bonds to construct the thiazole core, uniquely utilizing CS₂ as both a carbon and sulfur source .

Experimental Protocol: Ir-Catalyzed Sulfur Ylide Insertion

This self-validating protocol ensures the high-yield synthesis of substituted thiazoles while maintaining strict control over the reaction environment .

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the sulfoxonium ylide (1.0 equiv) and the corresponding thioamide (1.0 equiv) under an inert argon atmosphere.

  • Catalyst Activation: Introduce the homogeneous catalyst,[Ir(Cp*)Cl₂]₂ (2.5 mol%), alongside an additive such as NaBArF (10 mol%). Causality: NaBArF facilitates crucial counter-ion exchange, stripping the chloride ligands to generate the highly active, coordinatively unsaturated cationic Iridium species.

  • Solvent & Thermal Conditions: Dissolve the reagents in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Seal the tube and stir the mixture at 90 °C for 16 hours.

  • Validation & Monitoring: Monitor the reaction via TLC (Hexane/EtOAc). Self-Validation: The complete disappearance of the highly polar sulfoxonium ylide spot confirms the termination of the catalytic cycle, as the ylide is the limiting reagent for the metal-carbene formation.

  • Isolation: Cool the mixture to ambient temperature, dilute with dichloromethane, and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Heterogeneous Catalysis: Sustainability and Recovery

Causality & Mechanism

Heterogeneous catalysts function in a distinct phase (typically solid) from the liquid reaction medium. The reaction occurs exclusively at the solid-liquid interface, where substrates adsorb onto surface-active sites, undergo transformation, and desorb as products. While this can introduce mass transfer limitations, modern advancements in high-surface-area nanomaterials have largely mitigated this issue.

Magnetic nanocatalysts (e.g., Fe₃O₄/DOP/N⁺Me₃Br₃⁻) and solid-supported acids (e.g., silica-supported tungstosilicic acid) provide localized, high-density active sites that accelerate cyclocondensation , . The defining advantage of this approach is phase separation, enabling facile catalyst recovery and minimizing trace metal contamination in the final active pharmaceutical ingredient (API)—a critical regulatory requirement in drug development.

Experimental Protocol: Magnetic Nanocatalyst-Mediated Synthesis

This protocol leverages a magnetically recoverable Fe₃O₄-based nanocatalyst, offering a self-validating system for sustainable, multi-cycle thiazole synthesis .

  • Reaction Assembly: In a 25 mL round-bottom flask, combine the α-haloketone (1.0 mmol) and thiourea (1.0 mmol) in 5 mL of a green solvent, such as ethanol.

  • Catalyst Loading: Add 20 mg of the Fe₃O₄/DOP/N⁺Me₃Br₃⁻ magnetic nanocatalyst. Causality: The high surface-area-to-volume ratio of the nanoparticles ensures rapid substrate adsorption, while the localized tribromide sites act as potent electrophilic activators.

  • Thermal/Ultrasonic Activation: Stir the mixture at 60 °C (or apply ultrasonic irradiation) for 15–30 minutes.

  • Validation & Recovery (Critical Step): Once TLC indicates reaction completion, place an external neodymium magnet against the exterior of the flask. Self-Validation: The immediate, visible aggregation of the black nanocatalyst on the flask wall validates both the structural integrity of the magnetic core and the successful phase separation of the catalyst from the product stream.

  • Isolation & Recycling: Decant the clear product solution. Wash the retained catalyst twice with ethanol and dry it under a vacuum for direct use in the next cycle. Concentrate the decanted solution and recrystallize to obtain the pure 2-aminothiazole.

Quantitative Performance Comparison

To objectively evaluate these methodologies, the following table synthesizes experimental data across various state-of-the-art catalytic systems used in thiazole synthesis.

Catalytic SystemCatalyst TypeTypical Yield (%)Reaction TimeTemp (°C)Catalyst RecoveryBest Application
Iridium Complex Homogeneous80–95%12–24 h80–100None / DifficultLate-stage functionalization, complex substrates
Copper Salts Homogeneous76–90%12 h110NoneMulticomponent reactions (e.g., utilizing CS₂)
Magnetic Fe₃O₄ Nanocatalyst Heterogeneous85–92%15–30 min50–70Excellent (Magnetic, >5 cycles)Sustainable library synthesis, green chemistry
Supported Tungstosilicic Acid Heterogeneous79–90%20–40 minUS / RefluxGood (Filtration)Hantzsch condensation, industrial scale-up
Lipase (Biocatalyst) Heterogeneous85–95%10–20 minAmbient (US)Good (Aqueous phase, 6 cycles)Eco-friendly, mild condition synthesis

(Note: "US" denotes Ultrasonic irradiation assistance.)

Strategic Recommendations

For drug development professionals prioritizing atom economy and the synthesis of highly functionalized, non-traditional thiazole derivatives (e.g., via C–H activation or ylide insertion), homogeneous catalysis remains the gold standard due to its unparalleled mechanistic precision and lack of mass-transfer limitations.

Conversely, for process chemists focused on scalability, environmental sustainability, and API purity, heterogeneous catalysis —particularly systems utilizing magnetic nanoparticles or solid-supported acids—offers superior operational efficiency. These systems drastically reduce downstream purification costs, eliminate heavy metal waste, and allow for rapid catalyst recycling without sacrificing product yield.

References

  • Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole - Synthetic Communications.[Link]

  • Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction - Organic Letters.[Link]

  • Copper catalyzed synthesis of thiazole derivatives from enaminones, amines and CS₂ - ResearchGate.[Link]

  • Magnetic Nanocatalyst (Fe₃O₄/DOP/N⁺Me₃Br₃⁻): A Novel and Sustainable Solution for the Synthesis of Thiazoles - Journal of Synthetic Chemistry.[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - National Institutes of Health (PMC).[Link]

  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - RSC Advances.[Link]

Validation

Reproducibility and robustness of biological assays for drug discovery

Robustness and Reproducibility in Drug Discovery: A Comparative Guide to Cell Viability Assays In preclinical drug discovery, the transition from hit identification to lead optimization relies heavily on the robustness a...

Author: BenchChem Technical Support Team. Date: March 2026

Robustness and Reproducibility in Drug Discovery: A Comparative Guide to Cell Viability Assays

In preclinical drug discovery, the transition from hit identification to lead optimization relies heavily on the robustness and reproducibility of biological assays. High-throughput screening (HTS) campaigns test thousands of compounds, making it imperative to minimize false positives and false negatives. As outlined in the Assay Guidance Manual, assay reliability is quantified using statistical metrics like the Z'-factor, where a value ≥ 0.5 indicates a robust assay suitable for HTS[1].

This guide objectively compares two foundational cell viability assays: the Luminescent ATP assay (e.g., CellTiter-Glo®) and the Fluorescent Resazurin reduction assay (e.g., alamarBlue™). By examining their mechanistic principles, performance metrics, and application in both 2D and 3D culture models, we provide actionable, field-proven insights for assay selection and optimization.

Mechanistic Grounding: The Causality Behind Assay Performance

To understand the performance differences between these two platforms, we must first examine the biochemical causality of each assay.

1. Luminescent ATP Assays (e.g., CellTiter-Glo) Adenosine triphosphate (ATP) is the primary energy carrier in cells and correlates strictly with living cell biomass[2]. When cellular membrane integrity is compromised, the ability to produce ATP is lost, and remaining ATP is rapidly depleted by endogenous ATPases[2]. The assay uses a single-step "add-mix-measure" reagent containing a detergent (to lyse cells) and a proprietary thermostable luciferase/luciferin mixture[3]. The resulting "glow-type" luminescent signal is directly proportional to the ATP concentration[3]. Because it relies on cell lysis, this is a destructive, endpoint assay.

2. Fluorescent Resazurin Assays (e.g., alamarBlue) This assay relies on the metabolic capacity of viable cells. Healthy cells maintain a reducing environment in their cytosol. When the non-toxic, non-fluorescent blue dye resazurin is added to the culture, cellular diaphorases reduce it to resorufin, a highly fluorescent pink compound[2]. Because it does not require cell lysis, it allows for continuous, longitudinal monitoring of the same cell population[4].

G cluster_0 Luminescent ATP Assay (e.g., CellTiter-Glo) cluster_1 Fluorescent Resazurin Assay (e.g., AlamarBlue) A1 Viable Cell (Intracellular ATP) A2 Lysis + Luciferase/Luciferin A1->A2 10 min incubation A3 Luminescence Output (Proportional to ATP) A2->A3 Endpoint Read B1 Viable Cell (Metabolic Activity) B2 Resazurin Addition (Non-toxic) B1->B2 Add Reagent B3 Resorufin Output (Fluorescence) B2->B3 2-24h incubation (Continuous)

Fig 1. Mechanistic workflows of Luminescent ATP vs. Fluorescent Resazurin viability assays.

Performance Comparison: Robustness and Reproducibility

When evaluating these assays for HTS, several quantitative parameters dictate their utility. Luminescent ATP assays generally offer superior sensitivity and reproducibility. For instance, CellTiter-Glo 2.0 demonstrates exceptional precision, achieving a Z'-factor of 0.81 in 384-well formats and 0.71 in 1536-well formats[3]. It can detect as few as 10 cells per well[5].

Conversely, while resazurin assays are cost-effective and allow for multiplexing, they are susceptible to compound interference. Fluorescent test compounds can artificially inflate the signal due to spectral overlap[6]. Furthermore, redox-active drugs (e.g., the EGFR inhibitor osimertinib) can interfere with the reduction of resazurin, causing an artificial "right-shift" in dose-response curves (yielding a falsely high IC50)[4].

Table 1: Objective Comparison of Viability Assays

ParameterLuminescent ATP (CellTiter-Glo)Fluorescent Resazurin (alamarBlue)
Readout Luminescence (Glow-type)Fluorescence (530nm Ex / 590nm Em)
Sensitivity Extremely High (<10 cells/well)[5]Moderate (requires higher cell densities)
Assay Type Destructive (Endpoint)Non-destructive (Kinetic/Multiplexable)
Incubation Time 10 - 15 minutes[3]2 - 4 hours (2D); up to 24 hours (3D)[4]
Interference Risk Low (no autofluorescence overlap)[5]High (autofluorescence, redox-active drugs)[4][6]
Typical Z'-factor 0.70 - 0.85 (Excellent)[3]0.50 - 0.70 (Acceptable to Good)[7][8]

The 3D Spheroid Challenge

The shift towards 3D organoid and spheroid models in drug discovery introduces new variables: poor reagent penetration and the presence of necrotic cores[9].

  • ATP Assays in 3D: Standard lysis buffers often fail to fully lyse dense spheroids. Reagents like CellTiter-Glo 3D are formulated with increased lytic capacity to ensure complete ATP extraction from the necrotic core, maintaining high reproducibility and accurate viability determination[6].

  • Resazurin Assays in 3D: The standard 2-4 hour incubation is insufficient for the dye to penetrate a dense spheroid and be metabolically reduced. Optimized protocols require up to 24 hours of incubation[4]. Additionally, to prevent drug interference during this extended period, the drug-supplemented medium must be aspirated before adding the resazurin reagent[4].

Self-Validating Experimental Protocols

A robust assay must be a self-validating system. The following protocols integrate internal controls to calculate the Z'-factor, ensuring day-to-day reproducibility.

G Start Assay Plate Setup (384-well) PosCtrl Positive Control (c+) (e.g., 100 µM Cisplatin) Start->PosCtrl NegCtrl Negative Control (c-) (Vehicle / DMSO) Start->NegCtrl Calc Calculate Means (μ) & Std Dev (σ) PosCtrl->Calc NegCtrl->Calc Zfact Z' = 1 - (3σ+ + 3σ-) / |μ+ - μ-| Calc->Zfact Eval Evaluate Robustness Zfact->Eval Pass Z' ≥ 0.5 (Assay Validated) Eval->Pass Yes Fail Z' < 0.5 (Optimize Conditions) Eval->Fail No

Fig 2. Logical workflow for calculating the Z'-factor to validate assay robustness.

Protocol 1: High-Throughput Luminescent ATP Assay (384-well format)

Objective: Endpoint determination of compound cytotoxicity with internal Z'-factor validation.

  • Cell Seeding: Seed cells at 1,000 cells/well in 20 µL of medium in a solid white 384-well plate. (Causality: White plates maximize luminescence reflection and prevent well-to-well optical crosstalk)[6].

  • Compound Treatment: After 24h, use an automated dispenser to add test compounds.

    • Positive Control (c+): 100 µM Cisplatin or 3.125 µM Staurosporine (induces maximal cell death)[5][8].

    • Negative Control (c-): 0.1% DMSO vehicle.

  • Equilibration: Incubate for 48h. Equilibrate the plate and the CellTiter-Glo 2.0 reagent to room temperature for 30 minutes prior to reading to ensure uniform enzymatic activity[3].

  • Reagent Addition: Add 20 µL of CellTiter-Glo reagent to all wells (1:1 ratio).

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Detection & Validation: Read luminescence. Calculate the Z'-factor. Proceed with IC50 calculations only if Z' ≥ 0.5.

Protocol 2: Optimized Resazurin Assay for 3D Spheroids

Objective: Non-destructive viability assessment of 3D models while mitigating redox-drug interference.

  • Spheroid Formation: Seed cells in ultra-low attachment (ULA) 96-well clear-bottom black plates. Centrifuge to aggregate cells and incubate for 3-4 days to form single spheroids[9]. (Causality: Black plates absorb scattered light, reducing background fluorescence)[6].

  • Drug Exposure: Treat spheroids with test compounds for 72 hours.

  • Medium Exchange (Critical Step): To prevent redox-active drugs from artificially inflating the resazurin signal, carefully aspirate the drug-containing medium without disturbing the spheroid[4].

  • Reagent Addition: Add fresh medium containing 10% (v/v) alamarBlue reagent[4].

  • Extended Incubation: Incubate for 24 hours at 37°C protected from light. This extended time is required for dye penetration into the 3D structure[4].

  • Detection: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The plate can then be washed and returned to the incubator for longitudinal studies.

Conclusion

For primary HTS campaigns where throughput, sensitivity, and minimal interference are paramount, Luminescent ATP assays remain the gold standard, consistently delivering Z'-factors above 0.7. However, for secondary screening, longitudinal studies, or multiplexed workflows where cells must remain viable, Fluorescent Resazurin assays are invaluable—provided that rigorous protocol optimizations, such as drug-medium removal and extended incubations for 3D models, are implemented to maintain scientific integrity.

Sources

Comparative

Comparative docking studies of thiazole derivatives in tubulin active site

As a Senior Application Scientist specializing in structure-based drug design, I frequently evaluate heterocyclic scaffolds for their potential to disrupt microtubule dynamics. The colchicine binding site, located at the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structure-based drug design, I frequently evaluate heterocyclic scaffolds for their potential to disrupt microtubule dynamics. The colchicine binding site, located at the interface of α

  • and β -tubulin heterodimers, remains a premier target for antimitotic agents in oncology[1][2]. While Combretastatin A-4 (CA-4) serves as the benchmark colchicine-site inhibitor, its clinical utility is severely hampered by chemical instability—specifically, the spontaneous cis-to-trans isomerization of its olefinic bridge, which renders the molecule inactive[3][4].

Thiazole derivatives have emerged as robust, bioisosteric alternatives. By replacing the unstable olefinic bridge of CA-4 with a rigid, aromatic thiazole ring, we lock the pharmacophore into the required bioactive conformation[3]. This guide provides an objective, data-driven comparison of recent thiazole derivatives against traditional inhibitors, detailing the molecular docking studies and in vitro experimental validations that underscore their efficacy.

Mechanistic Rationale: Why Thiazole?

The thiazole core does more than provide structural rigidity. The nitrogen and sulfur heteroatoms act as critical hydrogen bond acceptors and donors, engaging with key residues (such as Cys241, Val318, and α Thr179) within the tubulin pocket[5][6]. This electronic profile enhances both binding affinity and residence time compared to purely carbocyclic analogues.

Pathway A Thiazole Derivative (Ligand) B Colchicine Binding Site (α/β-Tubulin Interface) A->B Binds via H-bonds & Hydrophobic interactions C Inhibition of Tubulin Polymerization B->C Conformational restriction D Microtubule Destabilization C->D Prevents spindle formation E G2/M Cell Cycle Arrest D->E Mitotic catastrophe F Apoptosis (Cancer Cell Death) E->F Caspase 3/9 activation

Mechanism of thiazole derivatives inducing apoptosis via tubulin polymerization inhibition.

Quantitative Comparison: Thiazole Scaffolds vs. CA-4

Recent comparative studies highlight two primary classes of thiazole-based tubulin inhibitors: 2,4-disubstituted thiazoles and thiazole-chalcone hybrids .

In a 2022 study, 2,4-disubstituted thiazoles containing a 3,4,5-trimethoxyphenyl (TMP) moiety (Compounds 7c and 9a) demonstrated exceptional tubulin polymerization inhibition, surpassing the reference drug CA-4[7]. The TMP ring is essential for occupying the hydrophobic sub-pocket of the colchicine site, while the thiazole ring anchors the molecule. Conversely, thiazole-chalcone hybrids (Compound 2e) and coumarin-thiazole hybrids (Compound 6) show potent dual-action capabilities but slightly lower direct tubulin inhibition compared to the optimized 2,4-disubstituted scaffolds[1][4].

Table 1: Comparative Docking and In Vitro Performance of Thiazole Derivatives

Compound / ScaffoldChemical ClassTarget Site (PDB)Tubulin Inhibition IC 50​ ( μ M)Cytotoxicity IC 50​ (HepG2)Reference
Compound 7c 2,4-Disubstituted ThiazoleColchicine (4O2B)2.00 ± 0.124.30 ± 0.2 μ M[7]
Compound 9a 2,4-Disubstituted ThiazoleColchicine (4O2B)2.38 ± 0.143.84 ± 0.2 μ M[7]
Compound 6 Coumarin-Thiazole ChalconeColchicine (5LYJ)3.40 ± 0.0922.06 μ M[4]
Compound 2e Thiazole-Chalcone HybridColchicine (4O2B)7.7822.13% (Growth)[1]
CA-4 (Reference) StilbenoidColchicine (4O2B)2.96 - 4.934.31 - 4.50 μ M[1][4][7]

Data synthesis reveals that rigidifying the scaffold via 2,4-disubstitution (7c, 9a) yields a highly favorable entropic binding profile, resulting in sub-3 μ M IC 50​ values that outperform CA-4.

Experimental Workflows: A Self-Validating System

To establish trustworthiness in structure-based drug design, computational predictions must be tightly coupled with empirical biochemical assays[8][9]. The causality of our experimental choices is outlined in the self-validating workflow below.

Workflow Step1 Target Preparation (PDB: 4O2B / 5LYJ) Step2 Grid Box Generation (Colchicine Interface) Step1->Step2 Remove water, add H+ Step3 Molecular Docking (AutoDock Vina / MOE) Step2->Step3 Define search space Step4 Pose Analysis & Scoring (-kcal/mol) Step3->Step4 Generate conformers Step5 In Vitro Validation (Tubulin Assay IC50) Step4->Step5 Correlate scores with empirical IC50

Step-by-step computational docking and in vitro validation workflow for tubulin inhibitors.

Protocol 1: Computational Molecular Docking (Colchicine Site)

We utilize docking to predict the binding affinity and orientation of thiazole derivatives before synthesizing them[8].

  • Protein Preparation: Obtain the X-ray crystal structure of tubulin co-crystallized with a colchicine-site inhibitor (e.g., PDB ID: 4O2B or 5LYJ)[6][10]. Causality: Co-crystallized structures ensure the binding pocket is in the correct induced-fit conformation. Remove all water molecules and native ligands, add polar hydrogens, and compute Gasteiger charges to prepare the electrostatic environment.

  • Ligand Preparation: Draw 2D structures of the thiazole derivatives and convert them to 3D. Perform energy minimization (e.g., using the MMFF94 force field) to ensure the ligand is in its lowest energy conformation prior to docking[8].

  • Grid Box Definition: Center the grid box precisely at the α / β -tubulin interface (the colchicine binding site). Dimensions should be set to encompass key interacting residues (Cys241, Val318, β Asn258).

  • Execution & Analysis: Run the docking simulation using AutoDock Vina or MOE[6]. Extract the poses with the lowest binding energy (kcal/mol). A successful thiazole candidate must demonstrate hydrogen bonding with Cys241 and π

    π stacking within the hydrophobic pocket[7].
Protocol 2: In Vitro Tubulin Polymerization Assay

Computational scores are hypotheses; biochemical assays provide the validation[9]. This assay measures the rate of microtubule assembly via fluorescence.

  • Reagent Assembly: Prepare a reaction mixture containing >99% pure bovine brain tubulin (typically 3 mg/mL), 1 mM GTP, and a fluorescent reporter (e.g., DAPI) in a PIPES-based buffer (pH 6.9)[11]. Causality: GTP is required for tubulin heterodimer nucleation, while the PIPES buffer mimics physiological intracellular conditions.

  • Compound Incubation: Add the synthesized thiazole derivatives at varying concentrations (e.g., 0.1 to 50 μ M). Use CA-4 as the positive control and DMSO as the vehicle control[1].

  • Kinetic Measurement: Monitor fluorescence emission (e.g., λex​ = 360 nm, λem​ = 420 nm) continuously for 60 minutes at 37°C[11].

  • Data Interpretation: Tubulin polymerization naturally follows a sigmoidal curve (nucleation, elongation, and steady-state phases). Effective thiazole derivatives will flatten this curve, significantly reducing the Vmax​ of the elongation phase. Calculate the IC 50​ based on the concentration required to inhibit 50% of the maximum polymerization mass[7].

Conclusion

Comparative docking and in vitro studies definitively position 2,4-disubstituted thiazoles as superior alternatives to traditional stilbenoids like CA-4[7]. By leveraging the thiazole ring to lock the TMP moiety into an optimal spatial arrangement, researchers can bypass the isomerization liabilities of CA-4 while achieving sub-micromolar affinity for the tubulin active site.

References

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI.[Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega.[Link]

  • Discovery of a Novel Coumarin/Thiazole Chalcone Hybrid as a Potent Dual Inhibitor of Tubulin and Carbonic Anhydrases IX & XII with Promising Anti-Proliferative Activity. MDPI.[Link]

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances.[Link]

Sources

Validation

Head-to-head comparison of different synthetic routes to (3-Methoxy-1,2-thiazol-4-yl)methylamine

Executive Summary As a Senior Application Scientist, I frequently evaluate the scalability, atom economy, and safety profiles of heterocyclic building blocks. (3-Methoxy-1,2-thiazol-4-yl)methylamine (also known as (3-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the scalability, atom economy, and safety profiles of heterocyclic building blocks. (3-Methoxy-1,2-thiazol-4-yl)methylamine (also known as (3-methoxyisothiazol-4-yl)methanamine) is a highly versatile intermediate. The isothiazole core, particularly when functionalized with an electron-donating methoxy group and a primary amine, serves as a privileged scaffold in medicinal chemistry. It is widely utilized for targeting kinases in oncology and inflammatory enzymes such as Cyclooxygenase (COX) and Lipoxygenase (LOX)[1].

This guide objectively compares the two most viable synthetic routes to this target molecule: the catalytic reduction of 3-methoxyisothiazole-4-carbonitrile and the reductive amination of 3-methoxyisothiazole-4-carbaldehyde.

Mechanistic Overview & Route Design

The synthesis of primary heteroaryl methylamines typically relies on the late-stage installation or unmasking of the amine functionality. The starting materials for both routes dictate entirely different mechanistic approaches and troubleshooting paradigms.

  • Route A (Nitrile Reduction): Utilizes 3-methoxyisothiazole-4-carbonitrile, a versatile intermediate typically synthesized via the nucleophilic aromatic substitution of 3-haloisothiazole-4-carbonitrile with sodium methoxide[2]. The nitrile is reduced using catalytic hydrogenation.

  • Route B (Reductive Amination): Utilizes 3-methoxyisothiazole-4-carbaldehyde. The aldehyde functional group readily participates in condensation reactions with amines to form imines, serving as a building block for complex molecules[3].

SyntheticRoutes Nitrile 3-Methoxyisothiazole- 4-carbonitrile Target (3-Methoxy-1,2-thiazol-4-yl) methylamine Nitrile->Target Route A: Catalytic Hydrogenation (Raney Ni, H2, NH3/MeOH) Aldehyde 3-Methoxyisothiazole- 4-carbaldehyde Aldehyde->Target Route B: Reductive Amination (NH2OH, then Zn/AcOH)

Caption: Divergent synthetic pathways to (3-Methoxy-1,2-thiazol-4-yl)methylamine.

Head-to-Head Comparison: Route A vs. Route B

The choice between these routes hinges on the availability of starting materials and the specific equipment capabilities of the laboratory (e.g., high-pressure hydrogenation vs. standard benchtop synthesis).

Performance MetricRoute A: Nitrile ReductionRoute B: Reductive Amination (via Oxime)
Typical Yield 65 - 75%50 - 60% (Over two steps)
Scalability High (Process-friendly, ideal for >10g scale)Moderate (Zinc filtration can be cumbersome)
Primary Reagents Raney Nickel, H₂ gas, NH₃/MeOHNH₂OH·HCl, NaOAc, Zn dust, AcOH
Chemoselectivity Risk of secondary amine (dimer) formationStrict mono-alkylation (oxime intermediate)
Safety Profile Requires high-pressure H₂ and handling of pyrophoric catalystAvoids pressurized gas; requires handling of acidic zinc waste
Causality Behind the Metrics

In Route A , the primary challenge is preventing the formation of secondary amines (dimerization). This is mechanistically driven by the attack of the newly formed primary amine onto the intermediate imine. To suppress this, the reaction must be conducted in methanolic ammonia; the excess ammonia shifts the equilibrium away from the secondary imine. Furthermore, the nitrogen atom in the isothiazole ring is a primary site for protonation and coordination to Lewis acids[4], and the sulfur atom can act as a transition metal catalyst poison. Therefore, Raney Nickel is heavily preferred over Palladium on Carbon (Pd/C) due to its higher tolerance to sulfur-containing heterocycles.

In Route B , achieving a primary amine via direct reductive amination with ammonia gas or ammonium acetate is notoriously difficult because the resulting primary amine is more nucleophilic than ammonia itself, leading to over-alkylation. Using an ammonia surrogate like hydroxylamine to form an oxime, followed by reduction, is a self-validating workaround that ensures strict mono-alkylation, albeit adding a step to the workflow.

Experimental Protocols

Route A: Nitrile Reduction (Optimized for Scalability)

This protocol is designed as a self-validating system, utilizing specific conditions to prevent over-reaction and catalyst poisoning.

  • Preparation: In a high-pressure Parr reactor, dissolve 3-methoxyisothiazole-4-carbonitrile (1.0 eq) in a 7M solution of ammonia in methanol.

    • Causality: The high concentration of ammonia is critical to trap the intermediate imine, preventing the product from reacting with the intermediate to form a secondary amine dimer.

  • Catalyst Addition: Add a slurry of Raney Nickel (approx. 20% w/w) in water.

    • Causality: Raney Ni mitigates catalyst poisoning caused by the isothiazole sulfur atom, a common failure point when using Pd/C.

  • Hydrogenation: Purge the vessel with nitrogen (3x) to remove oxygen, then with hydrogen (3x). Pressurize to 50 psi with H₂ and stir vigorously at room temperature for 12-16 hours.

  • Monitoring: Monitor consumption of the starting material via TLC (Hexanes/EtOAc 1:1). The product will remain at the baseline due to its high polarity.

    • Validation: Use a Ninhydrin stain to visualize the primary amine, which will appear as a distinct purple spot, confirming successful reduction.

  • Workup: Carefully vent the hydrogen. Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the pyrophoric catalyst. Wash the pad thoroughly with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via acid-base extraction or silica gel chromatography (DCM/MeOH/NH₄OH 90:9:1) to yield the pure amine.

Route B: Reductive Amination (Via Oxime Intermediate)

This protocol prioritizes chemoselectivity, completely bypassing the risk of secondary amine formation.

  • Oxime Formation: Dissolve 3-methoxyisothiazole-4-carbaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Stir at room temperature for 2 hours.

    • Causality: Sodium acetate acts as a buffer to liberate the free hydroxylamine while maintaining a slightly acidic pH (approx. 4.5-5.0), which is the thermodynamic optimum for imine/oxime formation.

  • Reduction: Once oxime formation is complete (confirmed by LC-MS showing the [M+H]+ mass of the oxime), add Zinc dust (5.0 eq) and glacial acetic acid (10 eq) directly to the mixture. Stir at 50°C for 4 hours.

    • Causality: Zn/AcOH cleanly reduces the N-O bond of the oxime to the primary amine without risking the reduction or cleavage of the delicate isothiazole ring.

  • Workup: Filter the unreacted Zinc through a Celite pad. Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO₃ (to pH 8), and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to afford the product.

Application Perspective & Biological Grounding

The isothiazole scaffold is a recognized pharmacophore in medicinal chemistry. The specific combination of a hydrogen bond acceptor (the 3-methoxy group) and a basic center (the 4-methylamine) provides unique electronic and steric properties[1]. This structural motif is highly valuable for designing inhibitors targeting kinases (triggering cell cycle arrest in oncology) or inflammatory enzymes[1]. The primary amine serves as an ideal nucleophilic handle for subsequent amide coupling, allowing rapid integration into larger drug candidates.

BioPathway Amine (3-Methoxy-1,2-thiazol-4-yl) methylamine Coupling Amide Coupling / Derivatization Amine->Coupling Scaffold Integration Kinase Kinase Inhibition (Oncology Target) Coupling->Kinase Target Binding COX COX/LOX Inhibition (Inflammation Target) Coupling->COX Target Binding

Caption: Downstream therapeutic applications of the functionalized isothiazole scaffold.

References

  • An In-depth Technical Guide to the Chemical Properties of 3-Methoxyisothiazole-4-carbonitrile Source: BenchChem URL:2

  • Application Notes and Protocols for 3-Methoxyisothiazole-4-carbonitrile in Medicinal Chemistry Source: BenchChem URL:1

  • Buy Benzo[d]isothiazole-4-carbaldehyde Source: Smolecule URL:3

  • Isothiazol-4-ylmethyl-methyl-amine Source: BenchChem URL:4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [(3-Methoxy-1,2-thiazol-4-yl)methyl](methyl)amine

An Expert Guide to the Safe Handling of amine This document provides comprehensive safety protocols, operational procedures, and disposal guidelines for the laboratory use of amine (CAS No. 2126177-45-3).

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Handling of amine

This document provides comprehensive safety protocols, operational procedures, and disposal guidelines for the laboratory use of amine (CAS No. 2126177-45-3). As a specialized thiazole and amine derivative, this compound requires meticulous handling to ensure the safety of all laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard safety data sheets.

Foundational Risk Assessment: Understanding the Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for amine is not widely available, a robust hazard assessment can be constructed by analyzing its core structural motifs: the secondary amine and the substituted thiazole ring. This analysis is critical for anticipating potential risks and justifying the stringent protective measures outlined in this guide.

  • Amine Group Causality : The methylamine moiety suggests the compound may share properties with other simple amines, which are often corrosive and can cause severe skin burns and eye damage.[1][2] Amines can be harmful if inhaled, causing irritation or damage to the respiratory tract, and may also be toxic if swallowed.[1][3][4]

  • Thiazole Ring Causality : Thiazole derivatives are known to be potential skin and eye irritants.[4][5] Depending on the substitutions, they can also pose risks of acute toxicity via inhalation, ingestion, or dermal contact.[6]

Based on these structural parallels, the compound must be handled as a potentially hazardous substance with multiple routes of exposure.

Table 1: Inferred Hazard Profile and Rationale

Hazard Classification Potential Effects Rationale Based on Structural Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or absorbed through the skin.[1][3][6] Amine and thiazole compounds frequently carry these classifications.
Skin Corrosion / Irritation May cause skin irritation or severe chemical burns upon contact.[2][6] A primary hazard associated with amine functional groups.
Serious Eye Damage / Irritation Poses a high risk of serious eye irritation or irreversible damage.[2][5][6] Both amines and thiazoles are often classified as severe eye irritants.

| Respiratory Irritation | Vapors or aerosols may cause irritation to the respiratory system.[6][7] | Inhalation of amine-containing compounds can be destructive to mucous membranes.[1] |

The following diagram illustrates the essential logic for establishing a safe working environment.

A Step 1: Hazard Identification (Analyze structural motifs: Amine, Thiazole) B Step 2: Assess Exposure Risk (Inhalation, Dermal, Ocular) A->B informs C Step 3: Implement Engineering & Administrative Controls (Fume Hood, SOPs) B->C requires D Step 4: Select Mandatory PPE (Gloves, Goggles, Lab Coat, Respirator as needed) C->D supplements

Caption: Risk assessment workflow for chemical handling.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable to prevent exposure. The selection of each component is directly informed by the inferred hazard profile.

Table 2: Personal Protective Equipment (PPE) Requirements

Body Area Required PPE Specifications and Causality
Hands Chemical-resistant gloves Minimum: Nitrile gloves. For prolonged contact or handling larger quantities, double-gloving or using heavier-duty butyl or neoprene gloves is recommended.[6][8][9] Rationale: This protects against dermal absorption and irritation, common hazards for both amines and thiazoles. Always inspect gloves for tears or punctures before use.[6]
Eyes/Face Chemical safety goggles with side-shields Minimum: Tightly fitting safety goggles are essential to protect against splashes and vapors.[1][6] In situations with a high potential for splashing (e.g., transfers of large volumes), a full-face shield must be worn over the goggles.[6][10] Rationale: Protects against severe, potentially irreversible eye damage.
Body Fully-buttoned laboratory coat A standard laboratory coat must be worn at all times.[6] For tasks with a higher risk of significant splashes, a chemical-resistant apron should be worn over the lab coat. Rationale: Prevents incidental skin contact from minor drips or spills.

| Respiratory | Use within a certified chemical fume hood | All handling of this compound must occur within a properly functioning chemical fume hood to control vapor and aerosol exposure.[6][11] A NIOSH-approved respirator with appropriate cartridges for organic vapors/amines is required if work must be performed outside a hood (e.g., large-scale spill response).[1][6] Rationale: This is the primary engineering control to prevent respiratory tract irritation and toxicity. |

Step-by-Step Safe Handling and Operational Workflow

Adherence to a strict, sequential workflow is a self-validating system that minimizes the possibility of accidental exposure at every stage.

Part A: Pre-Handling Preparations
  • Consult All Available Safety Information : If an SDS for this specific compound becomes available, it must be reviewed. In its absence, this guide serves as the primary reference.

  • Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[1][11]

  • Assemble All Materials : Before bringing the chemical into the hood, gather all necessary equipment, including glassware, solvents, reagents, and designated, clearly labeled waste containers.[6]

  • Inspect PPE : Meticulously inspect all PPE for defects. Do not use damaged gloves, cracked goggles, or a compromised lab coat.[6]

Part B: Chemical Handling Protocol

The following diagram outlines the core operational sequence.

A Start: Pre-Handling Checks (Verify Fume Hood, Inspect PPE) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Perform Work in Fume Hood (Weighing, Transfers, Reactions) B->C D Segregate Waste at Point of Generation (Labelled, Sealed Containers) C->D E Decontaminate Workspace & Equipment (Wipe down surfaces) D->E F Doff PPE Correctly (Remove gloves last) E->F G Wash Hands Thoroughly (Final Step) F->G

Sources

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